TAT (48-57)
Description
BenchChem offers high-quality TAT (48-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TAT (48-57) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C55H109N31O12 |
|---|---|
Poids moléculaire |
1396.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
AJFGTSYBZVRLJD-IWLMWFOOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Structural Analysis of the HIV-1 TAT (48-57) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Trans-Activator of Transcription (TAT) protein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a key regulatory protein essential for viral replication. A small, highly basic region of this protein, spanning residues 48-57 (sequence: GRKKRRQRRR), has garnered significant attention. This peptide, often referred to as the TAT cell-penetrating peptide (CPP), possesses the remarkable ability to transduce cellular membranes, making it a valuable tool for intracellular drug delivery.[1][2] Understanding the structural characteristics of this peptide is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structural analysis of the TAT (48-57) peptide, summarizing key quantitative data, detailing experimental methodologies, and illustrating the analytical workflow.
The TAT (48-57) peptide is characterized by a high density of positively charged residues, which is critical for its function.[3] Structurally, the peptide is highly flexible and does not adopt a single, well-defined conformation in solution.[3] Its structure is often described as a random coil, though it can adopt more ordered structures, such as a polyproline type II helix or an alpha-helix, upon interaction with other molecules or in specific solvent conditions.[4][5]
Quantitative Structural Data
The structural properties of the TAT (48-57) peptide have been investigated using various biophysical techniques. The following table summarizes key quantitative data obtained from these studies.
| Parameter | Method | Condition | Value/Observation | Reference(s) |
| Secondary Structure | Circular Dichroism (CD) | Aqueous Buffer (PBS, pH 7.0) | Predominantly random coil with characteristics of a polyproline type II helical conformation.[4][5] | [4],[5] |
| Circular Dichroism (CD) | 30% Trifluoroethanol (TFE) | Increased tendency to form an α-helical conformation.[5] | [5] | |
| NMR Spectroscopy | Aqueous Solution | The unliganded basic domain can form a stable α-helix.[6] | [6] | |
| Binding Affinity (Kd) | Fluorescence Resonance Energy Transfer (FRET) | Interaction with TAR RNA | 727 ± 74 nM.[7] | [7] |
| Molecular Weight | Mass Spectrometry | N/A | Theoretical: 1339.62 g/mol .[8] | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed is essential for the replication and extension of structural studies on the TAT (48-57) peptide.
Peptide Synthesis and Purification
The TAT (48-57) peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9]
-
Synthesis: The peptide is assembled on a solid support resin (e.g., Wang resin).[8] The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[9]
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation: The lyophilized TAT (48-57) peptide is dissolved in a suitable buffer, such as 10 mM phosphate-buffered saline (PBS) at pH 7.0, to a final concentration of approximately 0.15 mg/mL.[4]
-
Instrumentation: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815).[4]
-
Data Acquisition:
-
Measurements are typically performed at 37°C in a quartz cuvette with a 0.1 cm path length.[4]
-
Spectra are recorded in the far-UV region (195-250 nm) with a bandwidth of 1 nm and a response time of 1 second.[4]
-
Multiple scans (e.g., three) are accumulated and averaged to improve the signal-to-noise ratio.[10]
-
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A broad negative minimum around 200 nm is characteristic of a random coil conformation, while the presence of a polyproline type II helix can be indicated by a negative minimum around 195 nm and a positive maximum near 215 nm.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including secondary structure and tertiary contacts.
-
Sample Preparation: The peptide is dissolved in an appropriate solvent, typically a mixture of H₂O/D₂O or a buffered aqueous solution.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[6]
-
-
Resonance Assignment: The collected spectra are used to assign the chemical shifts of the backbone and side-chain protons.[6]
-
Structure Calculation: The distance constraints derived from NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Structural Analysis: The resulting structures are analyzed to determine the peptide's conformation, including backbone torsion angles and secondary structure elements. The chemical shift index can also be used as an indicator of secondary structure.[6]
Experimental Workflow for Structural Analysis
The following diagram illustrates the typical workflow for the structural analysis of the TAT (48-57) peptide.
Conclusion
The structural analysis of the TAT (48-57) peptide reveals a dynamic and flexible molecule. While predominantly disordered in aqueous solution, it can adopt more ordered helical conformations, particularly upon interaction with binding partners or in membrane-mimicking environments. The methodologies outlined in this guide, including peptide synthesis, CD spectroscopy, and NMR spectroscopy, provide a robust framework for investigating the structure of this and other cell-penetrating peptides. A thorough understanding of its structural properties is paramount for the continued development of TAT-based drug delivery systems and for deciphering the molecular mechanisms that govern its cellular entry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 4. Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of gene expression in human cells through small molecule-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. d-nb.info [d-nb.info]
biological function of TAT (48-57) in cells
An In-depth Technical Guide to the Biological Function of TAT (48-57) in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus Type 1 (HIV-1) Trans-Activator of Transcription (Tat) protein is a potent regulator of viral gene expression and a key factor in HIV-1 pathogenesis. A small, arginine-rich region within Tat, comprising amino acids 48-57 (sequence: GRKKRRQRRR), is of particular interest due to its remarkable biological activities. This domain, commonly referred to as the Tat Protein Transduction Domain (PTD) or Cell-Penetrating Peptide (CPP), can traverse biological membranes efficiently and carry molecular cargo into cells. This technical guide provides a comprehensive overview of the core biological functions of the Tat (48-57) peptide, details the signaling pathways it modulates, presents quantitative data on its activity, and outlines key experimental protocols for its study.
Core Biological Functions of TAT (48-57)
The Tat (48-57) sequence is a multifunctional domain critical to the lifecycle of HIV-1 and is widely exploited as a molecular delivery vehicle. Its primary functions are categorized into four key areas:
-
Protein Transduction/Cell Penetration: The most recognized function of the Tat (48-57) peptide is its ability to penetrate cell membranes.[1] This property allows the full-length Tat protein to be secreted from infected cells and subsequently enter uninfected "bystander" cells, thereby extending its pathogenic effects, such as inducing inflammation and neurotoxicity.[2][3] The highly cationic nature of the peptide, rich in arginine and lysine (B10760008) residues, is crucial for this activity.[4] The initial interaction is believed to be with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, followed by internalization through mechanisms that may include direct translocation and endocytosis.[5][6][7] This cell-penetrating capability is harnessed in drug development to deliver a wide range of cargo—from small molecules and peptides to large proteins and nanoparticles—into cells.[4][8]
-
Nuclear Localization Signal (NLS): The sequence GRKKR within the 48-57 domain functions as a nuclear localization signal (NLS).[1] This signal directs the import of the Tat protein from the cytoplasm into the nucleus, which is essential for its primary function as a transcriptional trans-activator.[9] While it contains a classical NLS motif, studies suggest its nuclear import mechanism may be unconventional and not solely dependent on the classical importin α/β pathway in the cellular environment.[10]
-
RNA-Binding Domain for TAR: The arginine-rich motif of Tat (48-57) is the primary binding site for the Trans-Activation Response (TAR) element.[1][11] TAR is a structured RNA hairpin loop located at the 5' end of all nascent viral transcripts.[10] The binding of Tat to TAR is a critical step in activating viral gene expression.
-
Mediation of Tat Secretion: The basic domain is instrumental in the unconventional secretion of the full-length Tat protein from infected cells. This process involves the binding of Tat (48-57) to the phospholipid phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P₂) located in the inner leaflet of the plasma membrane, facilitating its export from the cell without relying on the classical ER-Golgi pathway.[2][3][12]
Signaling Pathways and Mechanisms of Action
The Tat (48-57) domain is central to several molecular processes. The following diagrams illustrate key mechanisms.
Mechanism of TAT-Mediated Cellular Uptake
The peptide initiates contact with the cell surface, leading to internalization through one or more pathways.
Caption: Cellular uptake pathways for the Tat (48-57) peptide.
Mechanism of HIV-1 Transcriptional Trans-activation
Once in the nucleus, Tat uses its basic domain to bind TAR RNA and recruit cellular factors that enhance transcriptional elongation.
Caption: Role of Tat (48-57) in HIV-1 transcriptional activation.
Quantitative Data Presentation
The biological activity of the Tat (48-57) peptide and its derivatives has been quantified across numerous studies. The following tables summarize key findings.
Table 1: Binding Affinities and Inhibitory Concentrations
| Peptide/Compound | Target | Assay Method | Measured Value | Reference |
| Tat Peptide (47-57) | TAR RNA | UV Cross-linking | KD: 0.78 ± 0.05 µM | [3] |
| Tat-derived Oligourea | TAR RNA | UV Cross-linking | KD: 0.11 ± 0.07 µM | [3] |
| L-50 (Cyclic Peptide) | HIV-1 NL4-3 Replication | Cell-based Assay | IC50: 4.1 µM (U87 Cells) | [13] |
| L-50 (Cyclic Peptide) | HIV-1 Replication | PBMC Assay | IC50: ~250 nM | [13] |
| AQ-20 (Anthraquinone) | Tat(48-57) RNA Annealing | RAMPA Assay | IC50: 1.6 ± 0.2 µM | [4] |
| AQ-23 (Anthraquinone) | Tat(48-57) RNA Annealing | RAMPA Assay | IC50: >10 µM | [4] |
Table 2: Biophysical and Cellular Uptake Parameters
| Parameter | System | Method | Measured Value | Reference |
| Diffusion Coefficient | Tat on Neutral GUVs | Single-Molecule Tracking | 5.3 ± 0.2 µm²/s | [14] |
| Diffusion Coefficient | Tat on Anionic GUVs | Single-Molecule Tracking | 3.3 ± 0.2 µm²/s | [14] |
| Uptake Rate | TMR-Tat in Cells | Flow Cytometry | Rate at 37°C is ~2x rate at 25°C | [15] |
| Nuclear Import Affinity | Tat (wild-type) + Importins | FLIM in live cells | No detectable interaction | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of the Tat (48-57) peptide.
Protocol: Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled Tat peptide into adherent mammalian cells.
1. Materials:
-
Adherent cells (e.g., HeLa, CHO, or KB-3-1).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Fluorescently labeled Tat (48-57) peptide (e.g., FITC-Tat or TMR-Tat).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Trypsin-EDTA solution (0.25%).
-
Flow cytometer.
2. Cell Preparation:
-
Seed cells into a 24-well plate at a density of 1 x 10⁵ cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence and recovery.
3. Peptide Incubation:
-
Prepare a working solution of the fluorescently labeled Tat peptide in complete medium at the desired final concentration (e.g., 5 µM).
-
Remove the old medium from the cells and replace it with the peptide-containing medium.
-
Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C, 5% CO₂.
-
For an inhibition control, perform a parallel incubation at 4°C to block energy-dependent uptake.[16]
4. Cell Harvesting and Washing:
-
After incubation, discard the peptide-containing medium.
-
Wash the cells three times with 1 mL of ice-cold PBS to remove non-internalized peptide.
-
Add 200 µL of 0.25% trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 800 µL of complete medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS for analysis.
5. Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 488 nm for FITC).
-
Acquire at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the gated population as a measure of peptide uptake.
Protocol: Tat-Dependent In Vitro Transcription Assay
This protocol assesses the ability of the Tat peptide to enhance transcriptional elongation from an HIV-1 LTR template.
1. Materials:
-
Linearized plasmid DNA template containing the HIV-1 LTR promoter upstream of a G-less cassette.
-
HeLa nuclear extract (as a source of RNA Polymerase II and other factors).
-
Recombinant Tat protein or synthetic Tat (48-57) peptide.
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 20% glycerol).
-
Ribonucleotide mix: 1 mM ATP, 1 mM CTP, 25 µM UTP.
-
[α-³²P]UTP (radiolabel).
-
3'-O-Methyl-GTP.
-
RNase T1.
-
Stop buffer (containing urea (B33335) and loading dyes).
-
Denaturing polyacrylamide gel (6% acrylamide, 8 M urea).
2. Reaction Setup:
-
In a microcentrifuge tube on ice, assemble the following reaction mix:
-
10 µL HeLa Nuclear Extract
-
5 µL Transcription Buffer
-
100 ng DNA Template
-
1 µL Ribonucleotide Mix
-
1 µL [α-³²P]UTP
-
1 µL 3'-O-Methyl-GTP
-
Tat peptide (e.g., 100 ng) or control buffer.
-
Nuclease-free water to a final volume of 25 µL.
-
-
Mix gently by pipetting.
3. Transcription Reaction:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 150 µL of stop buffer.
4. RNA Purification and Analysis:
-
Extract the RNA using a phenol:chloroform procedure followed by ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in loading buffer.
-
Denature the samples by heating at 90°C for 3 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
5. Interpretation:
-
In the absence of Tat, a short transcript corresponding to paused transcription at the TAR element will be the predominant product.
-
In the presence of functional Tat peptide, a significant increase in the intensity of the full-length "run-off" transcript will be observed, indicating successful trans-activation and elongation.
Conclusion
The Tat (48-57) peptide is a remarkably versatile and powerful sequence. Its intrinsic ability to cross cellular membranes has made it an invaluable tool in drug delivery, while its roles in nuclear import and RNA binding are central to the progression of HIV-1 infection. Understanding the precise mechanisms of its function, supported by robust quantitative data and detailed experimental protocols, is critical for both advancing our knowledge of HIV-1 pathogenesis and for the rational design of novel therapeutics and molecular probes. This guide provides a foundational resource for professionals engaged in this important area of research.
References
- 1. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multiple in Vitro Inhibition of HIV-1 Proteins by 2,6-Dipeptidyl-anthraquinone Conjugates Targeting the PBS RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-AApeptides bind to RNA by mimicking RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for an in vitro assay to study HIV-1 Tat methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Both HIV-1 Reverse Transcription and Gene Expression by a Cyclic Peptide that Binds the Tat-Transactivating Response Element (TAR) RNA | PLOS Pathogens [journals.plos.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Interaction of TAT (48-57) with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-acting activator of transcription (TAT) protein from the Human Immunodeficiency Virus-1 (HIV-1) is a potent transcriptional activator essential for viral replication.[1] A short, highly cationic region within this protein, corresponding to amino acids 48-57 (sequence: GRKKRRQRRR), has garnered significant attention for its remarkable ability to traverse cellular membranes.[2][3] This peptide, commonly referred to as the TAT protein transduction domain (PTD), is a leading example of a cell-penetrating peptide (CPP).[4] Its capacity to ferry a wide range of molecular cargo—from small molecules and peptides to large proteins, nanoparticles, and liposomes—into living cells makes it an invaluable tool in drug delivery and biomedical research.[5][6]
The precise mechanisms governing the cellular uptake of the TAT (48-57) peptide have been a subject of extensive research and debate. Early studies suggested a direct, energy-independent translocation across the plasma membrane, but a growing body of evidence now points to a complex interplay of multiple pathways, including various forms of endocytosis.[7][8] This guide provides a comprehensive technical overview of the current understanding of the TAT (48-57) peptide's interaction with cell membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex molecular processes involved.
Mechanisms of TAT (48-57) Interaction with Cell Membranes
The journey of the TAT peptide from the extracellular space into the cell is a multi-step process initiated by its interaction with the cell surface. This interaction is primarily driven by strong electrostatic forces between the positively charged arginine and lysine (B10760008) residues of the peptide and negatively charged components of the plasma membrane.[5][6] Following this initial binding, internalization can proceed through several distinct, and likely parallel, pathways.
Initial Electrostatic Binding
The TAT peptide's eight positive charges (six arginines and two lysines) are fundamental to its function.[5] This high positive charge density facilitates a strong initial attraction to:
-
Anionic Lipids: The outer leaflet of the plasma membrane contains negatively charged lipids, such as phosphatidylserine (B164497) (PS), which serve as primary binding sites.[5] Studies using model membranes (GUVs) show that while TAT peptides accumulate on neutral membranes, efficient translocation only occurs when a significant amount of anionic lipid (e.g., 40 mol % PS) is present.[5]
-
Heparan Sulfate (B86663) Proteoglycans (HSPGs): These cell-surface proteins, with their long, negatively charged heparan sulfate chains, are major binding partners for the TAT peptide.[4][9][10] This interaction is considered a key initial step for subsequent internalization via endocytosis.[11] The binding to HSPGs can be inhibited by free heparin in a dose-dependent manner.[12]
Internalization Pathways: Direct Translocation vs. Endocytosis
The mechanism of TAT peptide entry is multifaceted and can be broadly categorized into direct translocation and endocytosis. The prevalence of each pathway appears to depend on several factors, including peptide concentration, cargo properties, and cell type.[13]
Direct Translocation: This model proposes that the peptide crosses the lipid bilayer directly, without the involvement of cellular machinery.
-
Pore Formation: The TAT peptide can induce transient, nanometer-sized pores in model membranes.[5] This effect is dependent on the presence of anionic lipids or lipids that induce negative membrane curvature (e.g., phosphatidylethanolamine).[5] These pores are large enough to allow the passage of small molecules but not large dextrans.[5] The mechanism is thought to be similar to the "carpet-like" lysis action of some antimicrobial peptides, where peptides accumulate on the surface until membrane integrity is compromised.[5]
-
Inverted Micelles: An alternative hypothesis suggests that the binding of multiple cationic peptides to anionic lipids can lead to the formation of inverted micelles, which encapsulate the peptide and shuttle it across the hydrophobic core of the membrane.[14]
-
Membrane Thinning: Molecular dynamics simulations and X-ray scattering data suggest that TAT peptide binding to lipid headgroups induces localized membrane thinning, which may lower the energy barrier for translocation.[7][15]
Endocytosis: A significant body of evidence indicates that TAT and its cargo are internalized via energy-dependent endocytic pathways.
-
Macropinocytosis: This is a major pathway for the uptake of TAT-fusion proteins. It is a lipid raft-dependent process involving large-scale engulfment of extracellular fluid.[8][16]
-
Caveolae-Mediated Endocytosis: This lipid raft-dependent pathway has also been implicated in the internalization of TAT-fusion proteins.[6]
-
Clathrin-Dependent Endocytosis: Studies have shown that uptake of unconjugated TAT peptide can involve clathrin-coated pits, particularly when mediated by heparan sulfate receptors.[11]
Role of Specific Membrane Components
-
Phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P₂): This inner leaflet phospholipid is crucial for the secretion of the full-length TAT protein from infected cells, a process also mediated by the basic 48-57 domain.[17][18] It acts as a platform for Tat oligomerization, leading to pore formation and release.[18] While primarily studied in the context of secretion, this high-affinity interaction highlights the peptide's ability to specifically engage with key signaling lipids.
-
Lipid Rafts: These cholesterol- and sphingolipid-rich microdomains serve as platforms for endocytosis.[3][19] The internalization of TAT-fusion proteins is often dependent on the integrity of lipid rafts, as demonstrated by inhibition with cholesterol-depleting agents like methyl-β-cyclodextrin.[8][16] The basic domain of Tat is essential for its targeting to lipid rafts.[3]
Quantitative Analysis of TAT (48-57) - Membrane Interaction
Quantitative biophysical studies have provided crucial insights into the forces and dynamics governing the peptide-membrane interaction.
Table 1: Binding Affinities and Thermodynamic Parameters
| Parameter | Value | Lipid System / Conditions | Method | Reference |
|---|---|---|---|---|
| Binding Constant (Kapp) | ~10³ - 10⁴ M⁻¹ | Anionic Vesicles (POPG) | Multiple Methods | [14] |
| Dissociation Constant (Kd) | 22.6 µM | Lipid Nanodiscs (PC:PS:PI(4,5)P₂) | Not specified | [20] |
| Reaction Enthalpy (ΔH°) | ~ -1.5 kcal/mol | Anionic Vesicles (POPG) | Isothermal Titration Calorimetry (ITC) | [14] |
| Heat Capacity (ΔCp°) | ~ 0 kcal/(mol·K) | Anionic Vesicles (POPG) | Isothermal Titration Calorimetry (ITC) | [14] |
| Stoichiometry (Lipid:Peptide) | ~ 8:1 | Anionic Vesicles (for charge neutralization) | Light Scattering |[14] |
Table 2: Diffusion and Mobility on Model Membranes
| Parameter | Value | Lipid System / Conditions | Method | Reference |
|---|---|---|---|---|
| Diffusion Coefficient (D) | 5.3 ± 0.2 µm²/s | Neutral GUVs | Single-Molecule Tracking | [5][6] |
| Diffusion Coefficient (D) | 4.0 ± 0.2 µm²/s | Anionic GUVs (20-40% PS) | Single-Molecule Tracking | [5] |
| Diffusion Coefficient (D) | 3.3 ± 0.2 µm²/s | Anionic GUVs | Single-Molecule Tracking |[6] |
Table 3: Pore Formation Characteristics
| Parameter | Value | Lipid System / Conditions | Method | Reference |
|---|---|---|---|---|
| Pore Diameter (d) | 1.3 nm ≤ d < 2 nm | Anionic GUVs (40% PS) | Fluorescent Tracer Efflux Assay | [5] |
| Translocation Time | 3 - 5 min | Living Cells | Not specified | [5][6] |
| Tracer Release Time (1.3 kDa) | ~ 20 min | Anionic GUVs (40% PS), 2 µM TAT | Fluorescent Tracer Efflux Assay | [5] |
| Tracer Release Time (3 kDa) | ~ 30 min | Anionic GUVs (40% PS), 2 µM TAT | Fluorescent Tracer Efflux Assay |[5] |
Signaling Pathways Activated by TAT
Beyond its role as a delivery vector, extracellular TAT can engage cell surface receptors and trigger intracellular signaling cascades, contributing to HIV-1 pathogenesis. While these studies often use the full-length protein, the basic domain is central to the initial binding. For example, TAT can bind to the Toll-like receptor 4 (TLR4)-MD2 complex, activating pathways that lead to the production of pro-inflammatory cytokines.[4][21] In microglia, TAT exposure enhances Kv1.3 potassium channel activity and neurotoxin secretion via the Erk1/2 MAPK pathway.[22]
Key Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the TAT-membrane interaction.
GUV Assay for Translocation and Pore Formation
This protocol uses Giant Unilamellar Vesicles (GUVs) as a simplified model of the cell membrane to directly visualize peptide translocation and membrane permeabilization.[5]
Methodology:
-
GUV Formation: GUVs are typically formed by the electroformation method. A lipid mixture (e.g., DOPC with desired molar percentages of DOPS and cholesterol) dissolved in chloroform (B151607) is spread on platinum or ITO-coated glass slides. After solvent evaporation, the slides are assembled into a chamber filled with a sucrose (B13894) solution and subjected to an AC electric field for several hours.
-
Vesicle Harvesting: The GUVs are gently harvested from the chamber and diluted into a buffer of a different osmolarity (e.g., glucose) to improve imaging contrast.
-
Encapsulation/Efflux Assay: For pore formation studies, a fluorescent tracer (e.g., Alexa Fluor 647 dye or FITC-dextran of a specific molecular weight) is included in the sucrose solution during electroformation, trapping it inside the GUVs.
-
Peptide Interaction: Fluorescently labeled TAT peptide (e.g., TAMRA-TAT) is added to the GUV suspension at a final concentration (e.g., 2 µM).
-
Microscopy and Analysis: The vesicles are imaged over time using confocal laser scanning microscopy. Translocation is observed by the accumulation of TAT fluorescence inside the GUV. Pore formation is quantified by the loss of fluorescence (efflux) of the encapsulated tracer from the vesicle interior.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with binding events, allowing for the determination of thermodynamic parameters like binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[14]
Methodology:
-
Sample Preparation: Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC/POPG) are prepared by extrusion. The peptide solution is prepared in the same buffer as the vesicles. Both solutions are thoroughly degassed.
-
ITC Measurement: The sample cell of the calorimeter is filled with the LUV suspension. The TAT peptide solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the peptide solution are made into the sample cell while the temperature is held constant. The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a single set of identical sites model) to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Live Cell Confocal Microscopy for Internalization Pathway Analysis
This method is used to visualize the uptake of fluorescently labeled TAT peptide in living cells and to identify the endocytic pathways involved.[8][23]
Methodology:
-
Cell Culture: Cells are seeded on glass-bottom dishes suitable for high-resolution microscopy.
-
Labeling and Incubation: Cells are incubated with fluorescently labeled TAT peptide (e.g., TAMRA-TAT) at a specific concentration (e.g., 5 µM) and temperature (e.g., 37°C).
-
Pathway Inhibition (Optional): To probe specific pathways, cells can be pre-treated with pharmacological inhibitors. Examples include:
-
Macropinocytosis/Lipid Rafts: Methyl-β-cyclodextrin or nystatin (B1677061) (cholesterol depletion).[8]
-
Clathrin-mediated: Chlorpromazine.
-
Energy-dependence: Incubation at 4°C or treatment with metabolic inhibitors.[24]
-
-
Co-localization: To identify the location of internalized peptide, cells can be co-stained with markers for specific organelles, such as LysoTracker for lysosomes or fluorescent transferrin for early endosomes.
-
Imaging and Analysis: Live or fixed cells are imaged using a confocal microscope. The degree of co-localization between the peptide and organelle markers is quantified using image analysis software to determine the trafficking route.
Conclusion and Future Perspectives
The interaction of the TAT (48-57) peptide with cell membranes is a complex process that cannot be described by a single mechanism. It is now clear that the peptide can utilize both energy-independent direct translocation and various energy-dependent endocytic pathways. The dominant pathway is influenced by the peptide's concentration, the nature of its cargo, cell type, and the specific lipid composition of the membrane. The initial electrostatic binding to anionic lipids and HSPGs is a critical, unifying first step for all subsequent internalization events.
For drug development professionals, this mechanistic plurality is both a challenge and an opportunity. While endocytic uptake can lead to lysosomal degradation of cargo, it also offers pathways for controlled release. The ability of TAT to induce transient pores presents a more direct route to the cytoplasm. Future research will likely focus on engineering TAT-based delivery systems that can be targeted to specific cell types and selectively trigger the most effective internalization pathway for a given therapeutic application. A deeper understanding of how to control the switch between direct translocation and endocytosis will be paramount to realizing the full therapeutic potential of this remarkable peptide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Modulation of nuclear internalization of Tat peptides by fluorescent dyes and receptor-avid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Basic Domain of HIV-Tat Transactivating Protein Is Essential for Its Targeting to Lipid Rafts and Regulating Fibroblast Growth Factor-2 Signaling in Podocytes Isolated from Children with HIV-1–Associated Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pnas.org [pnas.org]
- 8. ldbiopharma.com [ldbiopharma.com]
- 9. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 10. HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein transduction domains of HIV-1 and SIV TAT interact with charged lipid vesicles. Binding mechanism and thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | HIV-1 Tat-induced disruption of epithelial junctions and epithelial-mesenchymal transition of oral and genital epithelial cells lead to increased invasiveness of neoplastic cells and the spread of herpes simplex virus and cytomegalovirus [frontiersin.org]
- 18. Defining the molecular mechanisms of HIV-1 Tat secretion: PtdIns(4,5)P2 at the epicenter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Structural insights into the mechanism of HIV-1 Tat secretion from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HIV-1 Tat Protein Increases Microglial Outward K+ Current and Resultant Neurotoxic Activity | PLOS One [journals.plos.org]
- 23. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
The TAT Peptide: A Technical Guide to its Discovery, History, and Mechanism of Cellular Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to deliver therapeutic and diagnostic agents across the cell membrane is a cornerstone of modern medicine and biological research. Among the various strategies developed to overcome this fundamental barrier, cell-penetrating peptides (CPPs) have emerged as a highly promising class of delivery vectors. This in-depth technical guide focuses on one of the most well-studied and widely utilized CPPs: the TAT peptide. Derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1), the TAT peptide has demonstrated a remarkable capacity to ferry a diverse range of cargo molecules into cells. This document provides a comprehensive overview of the discovery and history of the TAT peptide, detailed experimental protocols for its study, quantitative data on its efficacy and cytotoxicity, and a visualization of the key signaling pathways governing its cellular uptake.
Discovery and History
The journey of the TAT peptide began with the study of the HIV-1 Tat protein, a regulatory protein essential for viral replication.[1] In 1988, independent studies by Frankel and Pabo, and Green and Loewenstein, made the groundbreaking observation that the full-length Tat protein could be taken up by cells from the surrounding culture medium and subsequently trans-activate the HIV-1 promoter.[2] This discovery challenged the prevailing view that proteins are generally membrane-impermeable.
Subsequent research focused on identifying the specific region within the Tat protein responsible for this unusual property. A short, highly basic domain, rich in arginine and lysine (B10760008) residues, was identified as the protein transduction domain (PTD). The minimal sequence required for this cellular uptake was pinpointed to the amino acid sequence YGRKKRRQRRR .[1] This short peptide, now widely known as the TAT peptide, was found to be sufficient to mediate the intracellular delivery of various cargo molecules.[2]
The initial hypothesis for the mechanism of TAT peptide entry proposed a direct, energy-independent translocation across the plasma membrane. However, this view has been largely revised over the years. It is now widely accepted that the primary mechanism of entry for the TAT peptide and its conjugates is endocytosis, an energy-dependent process.[3][4]
Mechanism of Cellular Uptake
The cellular uptake of the TAT peptide is a complex process that is now understood to primarily occur through various endocytic pathways. While early studies suggested direct membrane translocation, a significant body of evidence now points towards energy-dependent mechanisms.[3] The specific endocytic route can be influenced by the nature and size of the cargo attached to the TAT peptide, the peptide concentration, and the cell type.
The predominant pathway for the internalization of TAT peptide and its conjugates is macropinocytosis , a form of fluid-phase endocytosis.[3][4] This process is characterized by the formation of large, irregular vesicles called macropinosomes. The initiation of macropinocytosis by the TAT peptide involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction is thought to trigger signaling cascades that lead to rearrangements of the actin cytoskeleton, membrane ruffling, and the engulfment of the peptide and its cargo.[5]
Other endocytic pathways, such as clathrin-mediated endocytosis and caveolae-mediated endocytosis, have also been implicated in TAT peptide uptake, suggesting that multiple pathways can operate simultaneously or in a context-dependent manner.[3]
Signaling Pathway of TAT-Mediated Macropinocytosis
The induction of macropinocytosis by the TAT peptide is not a passive process but involves the activation of specific intracellular signaling pathways. A key player in this process is the Rho family GTPase, Rac1 .[3] Upon binding of the TAT peptide to the cell surface, Rac1 is activated. Activated Rac1 then orchestrates the remodeling of the actin cytoskeleton, a critical step for the membrane ruffling and vesicle formation characteristic of macropinocytosis.[3][6]
Downstream effectors of Rac1 in this pathway include proteins that regulate actin polymerization, such as the WAVE regulatory complex and the Arp2/3 complex.[7][8] The activation of these effectors leads to the formation of lamellipodia and the subsequent closure of these membrane extensions to form macropinosomes. The following diagram illustrates the key steps in this signaling cascade.
References
- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the roles of Rac1 activation and deactivation in macropinocytosis using microscopic photo-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rac1 GTPase activates the WAVE regulatory complex through two distinct binding sites - PMC [pmc.ncbi.nlm.nih.gov]
TAT (48-57) protein transduction domain function
An In-depth Technical Guide to the TAT (48-57) Protein Transduction Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein is a regulatory protein essential for viral replication. Within this protein lies a highly cationic region, the protein transduction domain (PTD), which enables the protein to traverse cellular membranes. The most well-characterized and widely utilized sequence from this domain is the TAT (48-57) peptide, with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR).[1][2] This peptide, classified as a cell-penetrating peptide (CPP), has garnered significant attention in the scientific community for its remarkable ability to deliver a diverse range of cargo molecules—including proteins, nucleic acids, and nanoparticles—into living cells, both in vitro and in vivo.[3][4] This guide provides a comprehensive technical overview of the TAT (48-57) PTD, focusing on its core function, underlying mechanisms, and practical applications in research and drug development.
Core Concepts and Mechanisms of Transduction
The functionality of the TAT (48-57) peptide is rooted in its unique physicochemical properties and its interaction with the cell surface. Its highly positive charge at physiological pH is a key determinant of its transduction capability.
Structure and Sequence
The canonical TAT (48-57) peptide consists of a ten-amino-acid sequence. The arginine and lysine (B10760008) residues confer a strong positive charge, which is critical for its function.
-
Sequence (1-letter code): GRKKRRQRRR[1]
-
Sequence (3-letter code): Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg[1]
-
Molecular Weight: Approximately 1396.7 Da[1]
Mechanism of Cellular Uptake
The precise mechanism by which TAT (48-57) enters cells has been a subject of considerable research and debate. Evidence suggests that multiple pathways are involved, and the predominant route can depend on the cell type, cargo size, and experimental conditions. The process is generally initiated by the interaction of the cationic peptide with the negatively charged cell surface.
-
Interaction with Cell Surface Glycosaminoglycans (GAGs): The initial step involves electrostatic interactions between the positively charged TAT peptide and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[5][6] This interaction is thought to concentrate the peptide at the cell surface, facilitating its subsequent internalization. However, some studies suggest that while this binding occurs, it may be independent of the actual transduction mechanism.[7]
-
Endocytic Pathways: A significant body of evidence indicates that TAT (48-57) and its cargo are internalized via energy-dependent endocytic processes.[8]
-
Clathrin-Mediated Endocytosis: This pathway is partially responsible for the uptake of the unconjugated TAT peptide.[8]
-
Caveolae/Lipid Raft-Mediated Endocytosis: This pathway has also been implicated in TAT internalization.[9]
-
Macropinocytosis: This process of large-scale fluid-phase endocytosis is often induced by TAT-PTD and is a major pathway for the uptake of TAT-cargo conjugates.[10][11]
-
-
Direct Translocation: An earlier hypothesis suggested that the peptide could directly penetrate the plasma membrane in an energy-independent manner, possibly through the formation of transient pores.[12] While some studies show uptake at low temperatures, suggesting a component of direct translocation, endocytosis is now considered the primary mechanism for efficient cargo delivery.[13][14]
Intracellular Trafficking and Fate
Once internalized, the TAT-cargo complex is typically enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach the cytoplasm or other target organelles like the nucleus. The arginine-rich nature of the TAT peptide is thought to play a role in endosomal escape. Following release, the cargo can perform its function, while the peptide and any remaining complex within the endolysosomal pathway may be subject to degradation.[15]
Quantitative Data on TAT (48-57) Function
The following tables summarize key quantitative parameters related to the application and effects of the TAT (48-57) peptide, compiled from various studies.
Table 1: Experimental Concentrations and Cytotoxicity
| Parameter | Value | Cell Type(s) | Notes | Source(s) |
| Effective Concentration for Uptake | 1.25 - 5 µM | Primary Human Chondrocytes | Dose-dependent increase in cell-associated fluorescence. | [16] |
| Concentration for siRNA Delivery | 50 - 400 nM (siRNA) | Not specified | siRNA complexed with TAT PTD-DRBD at a 1:8 molar ratio. | [17] |
| Cytotoxicity Threshold | > 10 µM | Various | Onset of cytotoxicity correlates with activation of JNK and p38 stress kinases. | [18][19] |
| Concentration Causing Necrosis | Not specified | HeLa Cells | Prolonged exposure (24 hours) to a longer Tat peptide (37-60) caused 60% necrosis. | [20] |
| General Recommended Concentration | ≤ 100 µM | General | Concentrations above 100 µM tend to cause toxicity. | [20] |
Table 2: Thermodynamic and Kinetic Parameters
| Parameter | Value | System | Notes | Source(s) |
| Binding Constant (K₀) to Heparan Sulfate | (6.0 ± 0.6) × 10⁵ M⁻¹ | Isothermal Titration Calorimetry | At 28°C. | [6] |
| Number of Binding Sites on Heparan Sulfate | 6.3 ± 1.0 | Isothermal Titration Calorimetry | Per heparan sulfate molecule (MW 14.2 kDa). | [6] |
| Translocation Time | 3 - 5 minutes | Living Cells | Refers to the rapid appearance of the peptide inside cells. | [12] |
| Temperature Coefficient (Q₁₀) at 4-15°C | 1.1 | Cell Culture | Suggests a temperature-independent process (direct translocation). | [13] |
| Temperature Coefficient (Q₁₀) at longer durations | 1.44 | Cell Culture | Indicates an energy-dependent process. | [13] |
| Activation Energy (Ea) at longer durations | 4.45 Kcal/mole | Cell Culture | Lower than that of the macropinocytosis marker dextran (B179266) (7.2 Kcal/mole). | [13] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of TAT (48-57) in research. Below are protocols for key experiments.
Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of the internalization of TAT-conjugated cargo.
-
Preparation of Labeled Peptide: Synthesize or procure the TAT (48-57) peptide conjugated to a fluorescent dye (e.g., FITC, TAMRA, or Alexa Fluor).
-
Cell Culture: Plate cells of interest (e.g., HeLa or SH-SY5Y) onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Incubation: Prepare a working solution of the fluorescently labeled TAT peptide in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM). Remove the old medium from the cells, wash once with Phosphate-Buffered Saline (PBS), and add the peptide solution.
-
Treatment: Incubate the cells with the peptide solution for a specified time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
Washing: To remove non-internalized peptide, wash the cells three times with ice-cold PBS. Some protocols may include a brief wash with a heparin solution (1 mg/mL) or a mild acidic buffer to strip away surface-bound peptide.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization and Staining (Optional): If co-staining for intracellular organelles is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Nuclei can be counterstained with DAPI or Hoechst stain.
-
Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Acquire images using appropriate filter sets for the chosen fluorophore and any counterstains. The intracellular localization of the fluorescent signal indicates successful uptake.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This method provides a quantitative measure of peptide internalization across a large cell population.
-
Preparation of Labeled Peptide and Cells: Use a fluorescently labeled TAT peptide as described above. Prepare a single-cell suspension of the desired cells (e.g., Jurkat or trypsinized adherent cells) at a concentration of 1x10⁶ cells/mL.
-
Incubation: Add the labeled TAT peptide to the cell suspension at the final desired concentration. Incubate for the desired time at 37°C. Include an untreated cell sample as a negative control.
-
Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the pellet in ice-cold PBS and repeat the wash step two more times to remove extracellular peptide.
-
Trypsinization (for adherent cells) or Heparin Wash: To ensure removal of only surface-bound peptide, a final wash step can include treatment with trypsin or a heparin solution.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the cells on a flow cytometer, using the appropriate laser and filter for the fluorophore. Collect data for at least 10,000 events per sample.
-
Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence intensity (e.g., Mean Fluorescence Intensity, MFI) of the gated population. The increase in MFI of treated cells over the negative control indicates peptide uptake.
Protocol 3: TAT-Mediated siRNA Knockdown Functional Assay
This protocol assesses the functional delivery of a biologically active cargo, such as siRNA.[17]
-
Complex Formation: Prepare a stock solution of a TAT-PTD fusion protein containing a double-stranded RNA binding domain (DRBD). Separately, prepare a stock solution of the target siRNA (e.g., targeting GAPDH) and a non-targeting control siRNA.
-
Incubation: On the day of the experiment, dilute the TAT-PTD-DRBD protein and the siRNA in serum-free medium. Mix them at a specified molar ratio (e.g., 1:8 siRNA to protein) and incubate at room temperature for 15-30 minutes to allow complex formation.
-
Cell Treatment: Add the complexes to cultured cells at a final siRNA concentration of 50-400 nM. Include controls for untreated cells and cells treated with a standard transfection reagent (e.g., Lipofectamine) for comparison.
-
Incubation: Incubate the cells with the complexes for 24-72 hours, depending on the target gene's mRNA and protein turnover rate.
-
Assessment of Knockdown:
-
qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the results to a stable housekeeping gene. A significant reduction in target mRNA in TAT-siRNA treated cells compared to controls indicates successful delivery and function.
-
Western Blotting: Lyse the cells and extract total protein. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein. A reduction in the protein band intensity confirms successful knockdown at the protein level.
-
Visualizing Core Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in TAT (48-57) function.
Caption: Cellular uptake and intracellular trafficking pathway of the TAT-cargo complex.
Caption: Stress signaling pathways activated by high concentrations of TAT (48-57).
Applications in Research and Drug Development
The ability of TAT (48-57) to overcome the cell membrane barrier has made it an invaluable tool.
-
Protein Therapeutics: It enables the delivery of functional proteins, such as enzymes or regulatory proteins, into cells to correct deficiencies or modulate cellular processes.[21][22]
-
Nucleic Acid Delivery: It can be used to deliver siRNA, DNA, and other nucleic acids for gene therapy and gene editing applications, often by complexing with a nucleic acid-binding domain.[17]
-
Drug Delivery: TAT (48-57) can be conjugated to small molecule drugs or nanoparticles to enhance their intracellular concentration and therapeutic efficacy.[3]
-
Imaging: Conjugation to imaging agents like quantum dots or fluorescent dyes allows for real-time tracking of cellular processes.[23]
-
Crossing Biological Barriers: TAT-cargoes have shown the ability to cross challenging biological barriers, including the blood-brain barrier, opening avenues for treating neurological disorders.[4][24]
Conclusion
The TAT (48-57) protein transduction domain is a powerful and versatile tool for intracellular delivery. Its function is primarily mediated by an energy-dependent endocytic process initiated by interactions with the cell surface. While highly effective, it is crucial for researchers to consider potential cytotoxicity at high concentrations and to optimize delivery protocols for each specific application. The continued exploration and refinement of TAT-mediated delivery strategies hold immense promise for advancing basic research and developing novel therapeutics for a wide range of diseases.
References
- 1. genscript.com [genscript.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Tat and Heparan Sulfate Proteoglycans Orchestrate the Setup of in Cis and in Trans Cell-Surface Interactions Functional to Lymphocyte Trans-Endothelial Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revised Role of Glycosaminoglycans in TAT Protein Transduction Domain-mediated Cellular Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The uptake of HIV Tat peptide proceeds via two pathways which differ from macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TAT peptide on the surface of liposomes affords their efficient intracellular delivery even at low temperature and in the presence of metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The TAT Protein Transduction Domain as an Intra-Articular Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell-permeable peptides induce dose- and length-dependent cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI - TAT-mediated intracellular delivery of purine nucleoside phosphorylase corrects its deficiency in mice [jci.org]
- 22. Delivery of Therapeutic Proteins as Secretable TAT Fusion Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring Transduction Mechanisms of Protein Transduction Domains (PTDs) in Living Cells Utilizing Single-Quantum Dot Tracking (SQT) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Blood–brain barrier shuttle peptides: an emerging paradigm for brain delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00076B [pubs.rsc.org]
The Critical Role of Arginine Residues in the Cellular Uptake of TAT (48-57): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, basic peptide sequence, TAT (48-57), renowned for its ability to traverse cellular membranes and deliver a variety of molecular cargo into cells. This property has positioned TAT and other cell-penetrating peptides (CPPs) as invaluable tools in drug delivery and molecular biology. At the heart of TAT's remarkable cell-penetrating ability lies its arginine-rich nature. This technical guide provides an in-depth exploration of the pivotal role of arginine residues in the cellular uptake of the TAT (48-57) peptide, synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
The Primacy of Arginine: A Quantitative Perspective
The cationic nature of the TAT peptide, conferred by its lysine (B10760008) and arginine residues, is fundamental to its function. However, extensive research has demonstrated that arginine residues are singularly important for efficient cellular uptake. The guanidinium (B1211019) headgroup of arginine is capable of forming bidentate hydrogen bonds with negatively charged phosphate, carboxylate, and sulfate (B86663) groups on the cell surface, an interaction more favorable than the single hydrogen bonds formed by lysine's ammonium (B1175870) group.[1] This enhanced binding to the cell membrane is a critical initiating step for internalization.
Systematic substitution of amino acids within the TAT (49-57) sequence (RKKRRQRRR) has unequivocally highlighted the dominant role of arginine. Alanine scanning mutagenesis, where individual residues are replaced by alanine, results in a significant reduction in cellular uptake, indicating that all cationic residues are important for this process.[2] However, when comparing homo-oligomers of cationic amino acids, poly-arginine peptides consistently outperform poly-lysine, poly-histidine, and poly-ornithine in cellular internalization efficiency.[2] A nona-arginine (B115151) (R9) peptide, for instance, has been shown to be approximately 20-fold more efficient at cellular uptake than TAT (49-57).[2]
The following tables summarize quantitative data from key studies, illustrating the impact of arginine residues on the cellular uptake of TAT and related peptides.
Table 1: Cellular Uptake of TAT (49-57) and its Analogs
| Peptide Sequence | Description | Relative Cellular Uptake (%) |
| RKKRRQRRR (TAT 49-57) | Wild-type TAT peptide | 100 |
| AKKRRQRRR | Alanine substitution at position 1 | < 20 |
| RAKRRQRRR | Alanine substitution at position 2 | < 20 |
| RKARRQRRR | Alanine substitution at position 3 | < 20 |
| RKKARQRRR | Alanine substitution at position 4 | < 20 |
| RKKRAQRRR | Alanine substitution at position 5 | < 20 |
| RKKRRARRR | Alanine substitution at position 6 | < 20 |
| RKKRRQARR | Alanine substitution at position 7 | < 20 |
| RKKRRQRAR | Alanine substitution at position 8 | < 20 |
| RKKRRQRRA | Alanine substitution at position 9 | < 20 |
| RRRRRRRRR (R9) | Nona-arginine | ~2000 |
Data adapted from Wender et al. (2000). Uptake was measured in Jurkat cells using flow cytometry.[2]
Table 2: Effect of Arginine-to-Serine Substitution on TAT Peptide Uptake
| Peptide Sequence (Basic Domain) | Description | Cellular Uptake (Relative Luciferase Activity) |
| RKKRRQRRR | Wild-type TAT-B basic domain | 1.0 |
| RKKRRQRSR | R57S mutant TAT-B basic domain | ~0.3 |
Data adapted from Bagalkot et al. (2019). Uptake was measured using a transcellular Tat transactivation assay in TZM-bl cells.[1]
Mechanisms of Uptake: The Arginine-Driven Pathways
The cellular uptake of arginine-rich CPPs like TAT (48-57) is a complex process that is not fully elucidated, with evidence supporting multiple pathways. The two primary proposed mechanisms are direct translocation across the plasma membrane and endocytosis.[2][3] The prevailing evidence suggests that for many cargoes, especially larger ones, uptake is predominantly mediated by endocytic pathways, with macropinocytosis being a key player.[2][3]
Macropinocytosis: An Arginine-Induced Engulfment
The interaction of the polycationic arginine residues of TAT with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface is a critical initiating event for macropinocytosis.[4] This binding is thought to induce clustering of HSPGs, which in turn activates downstream signaling cascades. A key player in this pathway is the small GTPase, Rac1. Activation of Rac1 leads to the reorganization of the actin cytoskeleton, resulting in the formation of membrane ruffles and lamellipodia that engulf the peptide and its cargo in large, fluid-filled vesicles called macropinosomes.[2][3]
Experimental Protocols for Studying TAT (48-57) Uptake
Accurate and reproducible quantification of CPP uptake is crucial for their development as drug delivery vectors. Fluorescence-based techniques, such as flow cytometry and fluorescence microscopy, are the most common methods employed.
Flow Cytometry for Quantitative Uptake Analysis
Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled peptide and the mean fluorescence intensity of the cell population.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa, Jurkat) in a 24-well plate at a density that allows for logarithmic growth and incubate overnight.
-
Peptide Labeling: Synthesize or procure TAT (48-57) and its analogs conjugated to a fluorescent dye (e.g., FITC, TAMRA).
-
Incubation: Replace the culture medium with serum-free medium containing the fluorescently labeled peptide at the desired concentration (e.g., 1-10 µM). Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove non-adherent peptide.
-
Trypsinization: To remove membrane-bound peptide, incubate the cells with a solution of 0.05% trypsin-EDTA for 5-10 minutes at 37°C.
-
Cell Collection and Staining (Optional): Resuspend the cells in PBS. For viability assessment, a viability dye (e.g., propidium (B1200493) iodide) can be added.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and collect the emission at the corresponding wavelength. Gate on the live cell population and quantify the percentage of fluorescent cells and the mean fluorescence intensity.
Fluorescence Microscopy for Visualization of Uptake
Fluorescence microscopy allows for the direct visualization of peptide internalization and its subcellular localization.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Replace the medium with serum-free medium containing the fluorescently labeled peptide and incubate for the desired time at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation can sometimes cause artifacts in peptide localization. Live-cell imaging is preferred when possible.
-
Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., DAPI) for 5-10 minutes.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and nuclear stain.
Conclusion and Future Directions
The evidence is clear: arginine residues are the linchpin of TAT (48-57) mediated cellular uptake. Their unique ability to interact with cell surface proteoglycans initiates a cascade of events, often culminating in macropinocytosis, that efficiently delivers the peptide and its cargo into the cell. The quantitative data from mutagenesis studies underscore the critical nature of these residues. For researchers and drug development professionals, a deep understanding of the role of arginine is paramount for the rational design of more efficient and specific cell-penetrating peptides. Future research will likely focus on further dissecting the intricacies of the signaling pathways involved, exploring the potential for tissue-specific targeting by modifying arginine-rich CPPs, and developing novel strategies to enhance endosomal escape, a key bottleneck in the delivery of therapeutic cargoes to their intracellular targets. By leveraging the power of arginine, the full therapeutic potential of cell-penetrating peptides can be realized.
References
- 1. A Naturally Occurring Polymorphism in the HIV-1 Tat Basic Domain Inhibits Uptake by Bystander Cells and Leads to Reduced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. ricerca.sns.it [ricerca.sns.it]
Unraveling the Gateway: A Technical Guide to the TAT (48-57) Nuclear Localization Signal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein is a master regulator of viral gene expression, a function critically dependent on its entry into the host cell nucleus. The key to this nuclear entry lies within a short, arginine-rich motif spanning residues 48-57, commonly referred to as the TAT Nuclear Localization Signal (NLS). This sequence, GRKKRRQRRR, is not only an NLS but also a potent Protein Transduction Domain (PTD) or Cell-Penetrating Peptide (CPP), capable of ferrying a wide array of cargo molecules across cellular membranes. This dual functionality has made the TAT (48-57) peptide a subject of intense research and a valuable tool in drug delivery.
This technical guide provides an in-depth exploration of the TAT (48-57) NLS, detailing its unconventional nuclear import mechanism, summarizing key quantitative data, and providing detailed protocols for its study.
The Unconventional Nuclear Import Pathway of TAT (48-57)
Unlike classical NLSs (cNLS), which typically utilize a well-defined import pathway mediated by the importin-α/β heterodimer in an energy-dependent manner, the nuclear import of the TAT (48-57) sequence is a subject of ongoing debate and appears to follow a more complex and unconventional route.
Initial studies suggested that the TAT NLS could mediate nuclear import in vitro independently of soluble transport factors like importin-α and importin-β, pointing towards a novel pathway. Some evidence even suggested direct interaction with nuclear components, leading to nuclear retention.[1] Later studies, however, revealed that the TAT peptide can directly interact with importin-β in vitro, bypassing the need for the importin-α adapter.[2]
More recent quantitative analyses in living cells have shed further light on this intricate process. It has been demonstrated that while the wild-type TAT sequence (YGRKKRRQRRR, denoted as TatRRR) can bind to both importin-α and importin-β in vitro, this interaction appears to be silenced in the cellular environment.[3] This suggests that in the complex milieu of a living cell, other factors may prevent or outcompete the binding of TatRRR to the classical import machinery. Interestingly, a mutant version of the peptide where the C-terminal arginines are replaced with glycines (TatGGG) restores the ability to bind to both importins and engage in active nuclear import.[3][4]
The current understanding suggests a multi-faceted mechanism for TAT (48-57) nuclear import, which may involve:
-
Direct interaction with importin-β: Bypassing the conventional importin-α adapter.
-
Interaction with nuclear components: Leading to retention within the nucleus.
-
Passive diffusion: For smaller cargo, due to the peptide's membrane-translocating properties.[2][4]
-
Endosomal escape: The peptide's ability to destabilize endosomal membranes is a crucial step for cytoplasmic and subsequent nuclear entry.
The following diagram illustrates the proposed nuclear import pathways for the TAT (48-57) peptide.
Quantitative Data on TAT-Importin Interactions
The binding affinity of TAT-derived peptides to importins provides crucial insights into the mechanism of nuclear import. The following table summarizes key quantitative data from in vitro binding assays.[3]
| Peptide Sequence | Binding Partner | Dissociation Constant (KD) | Method |
| TatRRR (YGRKKRRQRRR) | Importin-α | ~ 1.5 µM | In vitro binding assay |
| Importin-β | ~ 1.2 µM | In vitro binding assay | |
| TatGGG (YGRKKRRQGGG) | Importin-α | ~ 0.5 µM | In vitro binding assay |
| Importin-β | ~ 2.0 µM | In vitro binding assay | |
| SV40 NLS (PKKKRKV) | Importin-α | ~ 0.1 µM | In vitro binding assay |
Note: These values represent in vitro measurements and may not fully reflect the interactions within the complex cellular environment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the TAT (48-57) NLS.
In Vitro Nuclear Import Assay using Digitonin-Permeabilized Cells
This assay is used to study the requirements for nuclear import of a fluorescently labeled cargo molecule conjugated to the TAT peptide.
Experimental Workflow:
Materials:
-
HeLa cells grown on glass coverslips
-
Transport Buffer (TB): 20 mM HEPES (pH 7.3), 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA, 2 mM DTT, and protease inhibitors (1 µg/ml each of aprotinin, leupeptin, and pepstatin).
-
Digitonin stock solution: 5 mg/ml in DMSO.
-
Fluorescently labeled cargo (e.g., FITC-BSA) conjugated to TAT (48-57) peptide.
-
Recombinant importin-α, importin-β, Ran, and NTF2 (optional, for reconstitution experiments).
-
ATP regenerating system (1 mM ATP, 5 mM creatine (B1669601) phosphate, 20 U/ml creatine kinase).
-
GTP (0.1 mM).
-
4% Paraformaldehyde (PFA) in PBS.
-
Mounting medium with DAPI.
Protocol:
-
Cell Culture: Grow HeLa cells on sterile glass coverslips in a 6-well plate to 70-80% confluency.
-
Permeabilization:
-
Wash the coverslips twice with ice-cold Transport Buffer (TB).
-
Incubate the coverslips in TB containing 40 µg/ml digitonin for 5 minutes on ice.
-
Wash the permeabilized cells three times with ice-cold TB to remove cytosolic components.
-
-
Import Reaction:
-
Prepare the import mix. For a 20 µl reaction, combine:
-
10 µl of TB
-
2 µl of ATP regenerating system
-
2 µl of GTP
-
1 µl of fluorescently labeled TAT-cargo (final concentration ~1 µM)
-
(Optional) Recombinant import factors (e.g., importin-β, Ran).
-
Adjust the final volume to 20 µl with TB.
-
-
Invert the coverslip onto a drop of the import mix on a piece of parafilm in a humidified chamber.
-
Incubate at 37°C for 30 minutes.
-
-
Fixation and Mounting:
-
Wash the coverslips three times with TB.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto a microscope slide using mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Quantify the nuclear fluorescence intensity relative to the cytoplasmic intensity to determine the extent of nuclear import.
-
GST Pull-Down Assay for TAT-Importin Interaction
This assay is used to determine the in vitro binding of the TAT (48-57) peptide to importin proteins.
Experimental Workflow:
References
Biophysical Properties of TAT (48-57) Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TAT (48-57) peptide, derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1), has garnered significant attention in the scientific community for its remarkable ability to traverse cellular membranes. This property has positioned it as a prominent cell-penetrating peptide (CPP) with vast potential for drug delivery and therapeutic applications. This technical guide provides a comprehensive overview of the core biophysical properties of the TAT (48-57) peptide, detailing its structure, membrane translocation mechanisms, and the experimental methodologies used for its characterization.
Core Properties of TAT (48-57) Peptide
The TAT (48-57) peptide is a short, 10-amino acid sequence rich in basic residues, which is central to its function.
Amino Acid Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg[1][2]
This sequence can also be represented by the single-letter codes: GRKKRRQRRR. The presence of six arginine and two lysine (B10760008) residues confers a strong positive charge to the peptide at physiological pH, a critical feature for its interaction with negatively charged cell membranes.[3][4]
Structural Characteristics
In aqueous solution, the TAT (48-57) peptide predominantly exists in a random coil conformation.[5][6] However, upon interaction with membrane mimetic environments, such as in the presence of trifluoroethanol (TFE), it can adopt a more ordered helical structure.[6][7] Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.
Quantitative Biophysical Data
The interaction of TAT (48-57) with various biological molecules and model systems has been quantified using several biophysical techniques. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Experimental Conditions | Reference |
| Diffusion Coefficient (on neutral GUVs) | 5.3 ± 0.3 µm²/s (DPPC/cholesterol) | Single-molecule tracking on Giant Unilamellar Vesicles (GUVs) | [4] |
| 5.2 ± 0.1 µm²/s (DOPC/cholesterol) | [4] | ||
| Diffusion Coefficient (on anionic GUVs) | 3.3 ± 0.2 µm²/s | Single-molecule tracking on anionic GUVs | [3] |
Table 1: Diffusion Coefficients of TAT (48-57) on Model Membranes
| Interacting Molecule | Dissociation Constant (Kd) | Technique | Reference |
| Heparan Sulfate (B86663) | (6.0 ± 0.6) x 10⁵ M⁻¹ (Binding Constant, K₀) | Isothermal Titration Calorimetry (ITC) | [8] |
| Importin α/β | Binds to both with comparable affinity (in vitro) | Fluorescence-based binding assays | [7] |
Table 2: Binding Affinities of TAT (48-57) Peptide
Cellular Translocation Mechanisms
The mechanism by which TAT (48-57) enters cells is multifaceted and appears to involve multiple pathways, which can be broadly categorized into direct translocation and endocytosis. The initial and crucial step for many of these pathways is the electrostatic interaction of the cationic peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[9][10][11]
Direct Translocation
Direct penetration of the plasma membrane is a proposed energy-independent pathway. Molecular dynamics simulations suggest a mechanism involving strong interactions between the peptide's arginine residues and the phosphate (B84403) groups of the lipid bilayer. This interaction can lead to the formation of a transient, unstable pore through which the peptide translocates by diffusing on the pore's surface.[12] The presence of phosphatidylethanolamine, a lipid that induces negative membrane curvature, has been shown to facilitate this process and pore formation.[4]
Endocytic Pathways
TAT (48-57) can also be internalized through various energy-dependent endocytic mechanisms. These pathways are generally considered to be the primary route of entry, especially for larger cargo molecules conjugated to the peptide. The key endocytic routes implicated in TAT (48-57) uptake include:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.[13][14]
-
Caveolin-Mediated Endocytosis: This process utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane.[3]
-
Macropinocytosis: This is a receptor-independent endocytic process that involves the formation of large vesicles (macropinosomes) and is dependent on actin cytoskeleton remodeling.[15][16]
The relative contribution of each pathway can vary depending on the cell type and experimental conditions.[3][13]
Experimental Protocols
The characterization of TAT (48-57) biophysical properties relies on a suite of specialized experimental techniques. Below are detailed methodologies for some of the key experiments.
Circular Dichroism (CD) Spectroscopy
This technique is used to assess the secondary structure of the peptide in different environments.
Protocol:
-
Sample Preparation: Prepare a stock solution of TAT (48-57) peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The final peptide concentration for measurement is typically in the micromolar range (e.g., 10 µM).[6][17] To study conformational changes, prepare samples in the presence of membrane mimetics like trifluoroethanol (TFE) at various concentrations (e.g., 30% v/v).[6]
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for far-UV spectra, typically from 190 to 260 nm.[17]
-
Measurement:
-
Record a baseline spectrum of the buffer (or buffer with TFE) alone in a clean quartz cuvette.
-
Record the CD spectrum of the peptide solution.
-
Acquire at least three scans for both the baseline and the sample and average them to improve the signal-to-noise ratio.[17]
-
-
Data Analysis: Subtract the averaged buffer spectrum from the averaged peptide spectrum to obtain the final CD spectrum of the peptide. The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements (e.g., alpha-helix, beta-sheet, random coil).
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the thermodynamic parameters of binding interactions, such as the binding constant (K₀) and enthalpy change (ΔH).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the TAT (48-57) peptide and its binding partner (e.g., heparan sulfate) in the same dialysis buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) to minimize heats of dilution.[8]
-
Degas both solutions prior to the experiment to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup: Use a high-sensitivity isothermal titration calorimeter. Set the experimental temperature (e.g., 28°C).[8]
-
Titration:
-
Fill the sample cell with the binding partner solution (e.g., heparan sulfate at a low micromolar concentration).
-
Fill the injection syringe with the TAT (48-57) peptide solution at a significantly higher concentration.
-
Perform a series of small, sequential injections of the peptide solution into the sample cell while monitoring the heat change.
-
-
Data Analysis: Integrate the heat flow peaks from each injection and plot them against the molar ratio of the reactants. Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to extract the binding constant, stoichiometry, and enthalpy of the interaction.[8]
Fluorescence Spectroscopy for Membrane Interaction
This method is used to study the interaction and partitioning of the peptide with lipid membranes.
Protocol:
-
Sample Preparation:
-
Measurement:
-
Use a spectrofluorometer.
-
Record the fluorescence emission spectrum of the labeled peptide in an aqueous buffer.
-
Add the liposome (B1194612) solution to the peptide solution and record the emission spectrum again.[18]
-
-
Data Analysis: Analyze any changes in the fluorescence spectrum, such as a shift in the emission maximum or a change in fluorescence intensity. A red shift in the emission spectrum upon addition of liposomes is indicative of the peptide binding to and partitioning into the lipid membrane.[18]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the TAT (48-57) peptide.
Caption: Workflow for Circular Dichroism Spectroscopy Analysis of TAT (48-57).
Caption: Cellular Uptake Pathways of TAT (48-57) Peptide.
This guide provides a foundational understanding of the biophysical properties of the TAT (48-57) peptide. Further research and exploration of its interactions with specific cellular components will continue to refine our knowledge and expand its applications in the field of drug delivery and beyond.
References
- 1. TAT (48-57) | CymitQuimica [cymitquimica.com]
- 2. genscript.com [genscript.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of the Protein Transduction Domain of HIV-1 TAT with Heparan Sulfate: Binding Mechanism and Thermodynamic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 11. A Triad of Lys12, Lys41, Arg78 Spatial Domain, a Novel Identified Heparin Binding Site on Tat Protein, Facilitates Tat-Driven Cell Adhesion | PLOS One [journals.plos.org]
- 12. pnas.org [pnas.org]
- 13. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Circular Dichroism (CD) [protocols.io]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TAT (48-57)-Mediated Delivery into Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-activator of transcription (TAT) protein from Human Immunodeficiency Virus-1 (HIV-1) possesses a protein transduction domain (PTD), a short basic peptide sequence (residues 48-57: GRKKRRQRRR) that can traverse biological membranes. This cell-penetrating peptide (CPP) has been widely exploited for the intracellular delivery of a diverse range of cargo molecules, including proteins, nucleic acids, and nanoparticles, into a broad spectrum of cell types. The cationic nature of the TAT (48-57) peptide facilitates its interaction with negatively charged proteoglycans on the cell surface, initiating internalization primarily through endocytic pathways such as macropinocytosis. This document provides detailed application notes and protocols for the successful delivery of cargo molecules into cultured cells using the TAT (48-57) peptide.
Data Presentation
The efficiency of TAT-mediated delivery is concentration-dependent. It is crucial to optimize the concentration of the TAT-cargo conjugate to achieve high delivery efficiency while minimizing cytotoxicity. The following table summarizes the dose-dependent effects of TAT peptide constructs on cell viability and delivery efficiency in HeLa cells, compiled from multiple sources.
| TAT Peptide Construct | Concentration (µM) | Incubation Time | Cell Viability (%) | Delivery Efficiency (% Positive Cells or MFI) | Cell Line | Reference |
| Tat-(48-60) | 10 | 24 h | ~100 | Not specified | HeLa | [1] |
| Tat-(48-60) | 50 | 24 h | ~100 | Not specified | HeLa | [1] |
| Tat-(48-60) | 100 | 24 h | ~90 | Not specified | HeLa | [1] |
| Tat(48-57)-GFP | 0.1 | 1 h | Not specified | Low | HeLa | |
| Tat(48-57)-GFP | 0.5 | 1 h | Not specified | Moderate | HeLa | |
| Tat(48-57)-GFP | 1.0 | 1 h | Not specified | High | HeLa | |
| cTAT-GFP | 50 | 40 min | Not specified | >90% | HeLa | [2] |
| cTAT-GFP | 100 | 40 min | Not specified | >95% | HeLa | [2] |
| cTAT-GFP | 150 | 40 min | Not specified | ~100% | HeLa | [2] |
Note: Direct comparative data for both viability and efficiency from a single study with the exact TAT(48-57) sequence was not available in the search results. The data presented is a synthesis from multiple sources to provide a general guideline. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cargo and cell line.
Signaling Pathway and Experimental Workflow
TAT (48-57) Uptake Signaling Pathway
The primary mechanism of TAT (48-57) internalization involves an initial electrostatic interaction with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers lipid raft-dependent macropinocytosis, a form of endocytosis.
Caption: TAT (48-57) cellular uptake pathway.
General Experimental Workflow
The following diagram outlines the general workflow for TAT-mediated delivery of a protein cargo into cultured cells.
References
TAT (48-57) Conjugation to Cargo Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that has been widely exploited for the intracellular delivery of various cargo molecules. The minimal sequence responsible for this transduction capability is the arginine- and lysine-rich 11-amino acid peptide, TAT (47-57) (sequence: YGRKKRRQRRR)[1][2]. More specifically, the core sequence TAT (48-57) (sequence: GRKKRRQRRR) has been shown to be sufficient for efficient cellular internalization[3]. This cell-penetrating peptide (CPP) can be conjugated to a wide array of molecules, including proteins, peptides, nucleic acids, and small molecule drugs, facilitating their transport across the plasma membrane and into the cytoplasm and nucleus of cells[1][4][5]. This capability addresses a major challenge in drug development: overcoming the low membrane permeability of many therapeutic agents[6][7].
These application notes provide an overview of the applications of TAT (48-57) conjugation, detailed experimental protocols for conjugation and subsequent analysis, and a summary of relevant quantitative data.
Applications in Research and Drug Development
The ability of the TAT peptide to ferry molecules into cells has led to its application in numerous research and therapeutic areas:
-
Cancer Therapy: TAT has been conjugated to anticancer drugs like doxorubicin (B1662922) to enhance their uptake and cytotoxicity in both drug-sensitive and multidrug-resistant cancer cells[6][7][8]. It has also been used to deliver protein toxins and peptides that inhibit key cell cycle proteins, such as Polo-like kinase 1 (Plk1)[4][9].
-
Enzyme Replacement Therapy: For diseases caused by enzyme deficiencies, particularly mitochondrial diseases, TAT-mediated delivery can restore the function of missing or defective enzymes by delivering functional proteins directly to the intracellular environment[1].
-
Neurodegenerative Diseases and Blood-Brain Barrier Penetration: A significant advantage of the TAT peptide is its ability to cross the blood-brain barrier (BBB), making it a valuable tool for delivering therapeutics to the central nervous system[1][5].
-
Gene Delivery: TAT-conjugated systems have been explored for the delivery of oligonucleotides and have applications in gene therapy[5][10].
-
Cellular Imaging: By conjugating TAT to fluorescent probes, researchers can efficiently label and track intracellular components and processes[7][11].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on TAT (48-57) conjugation, providing insights into conjugation efficiency, cellular uptake, and biological activity.
Table 1: Conjugation Efficiency and Characterization
| Cargo Molecule | Conjugation Method | Yield (%) | Purity (%) | Analytical Method | Reference |
| Oligonucleotide | Click Chemistry | 56 | >95 | HPLC, MALDI-TOF MS | [12] |
| Curcumin-Derivative to Nanoliposomes | Maleimide-Thiol Coupling | 60-70 | - | Tryptophan Fluorescence | [13] |
| Paclitaxel (encapsulation) | Self-Assembly with modified TAT | 89.7 ± 5.0 (encapsulation efficiency) | >99 | HPLC, MALDI-TOF MS | [14] |
| Porphyrin | Thiol-Maleimide Ligation | - | - | HPLC, MALDI-TOF MS | [9] |
Table 2: Cellular Uptake and Internalization
| TAT-Conjugate | Cell Line | Uptake Enhancement (vs. unconjugated cargo) | Assay Method | Reference |
| C₁₆NTF (palmitoylated TAT-5-FAM) | MCF-7 | ~6-fold vs. NTF (TAT-5-FAM) | Flow Cytometry | [6] |
| TAT-PLHSpT | HeLa | Increased nuclear internalization | Fluorescence Microscopy | [4] |
| C-terminal Doxorubicin Conjugate (CTD) | KB-3-1, KB-V1 | Higher than N-terminal conjugate (NTD) | Flow Cytometry | [8] |
| TAT-Curcumin-Nanoliposomes | In vitro BBB model | ~1.76-fold increase in permeability | [³H]-Sm radioactivity counting | [13] |
Table 3: Cytotoxicity and Biological Activity
| TAT-Conjugate | Cell Line | IC₅₀ Value | Effect | Reference |
| C₁₆NTD (palmitoylated TAT-Doxorubicin) | KB-V1 (Dox-resistant) | ~5 µM | Improved anticancer activity | [6] |
| GVL1-TAT | L. infantum (amastigotes) | 3.8 µM | Increased antileishmanial activity | [15] |
| PTX-loaded TAT Nanofibers | KB-3-1 | ~1 nM | G2/M cell cycle arrest | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of TAT-cargo conjugates and their subsequent evaluation.
Protocol 1: TAT Peptide Synthesis
The TAT (48-57) peptide is typically synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) techniques[6][7][16]. For conjugation, the peptide is often synthesized with a terminal cysteine residue (for maleimide (B117702) chemistry) or an azide (B81097)/alkyne group (for click chemistry).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Coupling reagents (e.g., PyBOP, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) in DMF (20%) for Fmoc deprotection
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
-
Mass spectrometer for characterization
Method:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using a coupling reagent like PyBOP in the presence of DIPEA.
-
Wash the resin extensively with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT (48-57) sequence (GRKKRRQRRR), and any desired linker or terminal reactive group (e.g., Cysteine).
-
After the final amino acid is coupled, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC[6][14].
Protocol 2: Conjugation of TAT Peptide to Cargo Protein via Maleimide-Thiol Chemistry
This protocol describes the conjugation of a cysteine-containing TAT peptide to a protein that has been modified to contain a maleimide group, or vice-versa. The reaction forms a stable thioether bond.
Workflow for Maleimide-Thiol Conjugation.
Materials:
-
Cysteine-terminated TAT peptide
-
Maleimide-activated cargo protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Analytical instruments (SDS-PAGE, Mass Spectrometer)
Method:
-
Dissolve the cysteine-containing TAT peptide and the maleimide-activated cargo protein in the reaction buffer. A slight molar excess of the peptide is often used.
-
Mix the solutions and incubate the reaction mixture. Incubation times can range from 1 hour to overnight at room temperature or 4°C[13].
-
Monitor the reaction progress using SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate.
-
Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine to consume any unreacted maleimide groups.
-
Purify the TAT-protein conjugate from unreacted peptide and protein using size-exclusion chromatography or dialysis to remove the smaller, unreacted TAT peptide[13].
-
Analyze the purified conjugate for identity and purity using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 3: Conjugation via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for conjugation[17]. This requires one molecule (e.g., the TAT peptide) to have an azide group and the other (e.g., the cargo protein) to have an alkyne group.
Materials:
-
Azide- or Alkyne-modified TAT peptide
-
Alkyne- or Azide-modified cargo protein
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
TBTA (Tris(benzyltriazolylmethyl)amine) ligand
-
Solvent (e.g., water, DMSO/t-BuOH)[17]
Method:
-
Dissolve the alkyne-modified cargo and the azide-modified TAT peptide in the reaction solvent.
-
Prepare a fresh solution of the copper catalyst. Mix CuSO₄ with the TBTA ligand to prevent copper oxidation[17].
-
Add the copper/TBTA solution to the cargo/peptide mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate, which reduces Cu(II) to the active Cu(I) state.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purify the conjugate using methods appropriate for the cargo, such as size-exclusion chromatography or affinity chromatography.
-
Characterize the final product by mass spectrometry and HPLC to confirm successful conjugation[12].
Protocol 4: Cellular Uptake Assay
This protocol uses fluorescence microscopy or flow cytometry to quantify the cellular internalization of a TAT-conjugated cargo. The cargo is typically labeled with a fluorescent dye (e.g., 5-FAM, Alexa Fluor).
Workflow for Cellular Uptake Assay.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Multi-well plates
-
Fluorescently labeled TAT-cargo conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fluorescence microscope or flow cytometer
Method:
-
Seed cells in a suitable plate (e.g., 24-well plate at 1 x 10⁵ cells/well) and allow them to adhere overnight[6].
-
Remove the culture medium and replace it with fresh medium containing the fluorescent TAT-conjugate at the desired concentration (e.g., 5 µM)[6][7]. Include controls such as unconjugated fluorophore and untreated cells.
-
Incubate the cells for a specific time period (e.g., 2 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
For Fluorescence Microscopy: Fix the cells if necessary, and then image using a fluorescence microscope to visualize the cellular localization of the conjugate.
-
For Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake[6].
Mechanism of Cellular Entry
The internalization of TAT and its conjugates is thought to occur primarily through an endocytic pathway. The highly cationic nature of the TAT peptide facilitates an initial electrostatic interaction with negatively charged proteoglycans, such as heparan sulfate, on the cell surface. This interaction is believed to trigger internalization via macropinocytosis, a form of endocytosis[7][18]. Once inside macropinosomes, a portion of the TAT-cargo conjugate escapes into the cytoplasm, though this remains an inefficient step[18].
Proposed Mechanism of TAT-Mediated Cellular Uptake.
Conclusion
The TAT (48-57) peptide is a powerful and versatile tool for delivering a wide range of cargo molecules into cells, both in vitro and in vivo. Its ability to overcome the cell membrane barrier has significant implications for the development of novel therapeutics and research reagents. By employing robust conjugation strategies and quantitative analytical methods, researchers can effectively harness the potential of TAT-mediated delivery for their specific applications.
References
- 1. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases | MDPI [mdpi.com]
- 2. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhanced cellular uptake of a TAT-conjugated peptide inhibitor targeting the polo-box domain of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Health Education and Public Health [healtheducationandpublichealth.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. boa.unimib.it [boa.unimib.it]
- 14. Self-Assembled Tat Nanofibers as Effective Drug Carrier and Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Flexible synthesis of cationic peptide–porphyrin derivatives for light-triggered drug delivery and photodynamic therapy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02135B [pubs.rsc.org]
- 17. genelink.com [genelink.com]
- 18. US9102921B2 - Protein delivery system to generate induced pluripotent stem (iPS) cells or tissue-specific cells - Google Patents [patents.google.com]
Application Notes and Protocols for In vivo Delivery Using TAT (48-57) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein possesses a remarkable ability to transduce cellular membranes, a property attributed to its protein transduction domain (PTD). The TAT (48-57) peptide, with the amino acid sequence RKKRRQRRR, represents the core functional motif of this domain.[1] This short, cationic peptide has been extensively explored as a vector for the in vivo delivery of a wide range of cargo molecules, including small molecules, peptides, proteins, and nanoparticles. Its ability to facilitate the entry of these molecules into cells makes it a valuable tool in research and for therapeutic applications.[2]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing the TAT (48-57) peptide for in vivo delivery. Detailed protocols for key experiments are outlined, and quantitative data from various studies are summarized to aid in experimental design and data interpretation.
Mechanism of Cellular Uptake
The cellular uptake of TAT (48-57) and its conjugates is a complex process that is not yet fully elucidated but is understood to involve multiple pathways. The initial interaction is an electrostatic attraction between the positively charged arginine and lysine (B10760008) residues of the TAT peptide and the negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[3][4] Following this initial binding, internalization is thought to occur primarily through endocytic pathways, including:
-
Macropinocytosis: This is a major route of entry, involving the formation of large, irregular vesicles (macropinosomes).[5]
-
Clathrin-mediated endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form vesicles.
-
Caveolae-mediated endocytosis: This involves flask-shaped invaginations of the plasma membrane.
Once internalized, the TAT-cargo conjugate is enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach its target compartment within the cell, such as the cytoplasm or the nucleus. The exact mechanism of endosomal escape is still under investigation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for TAT-mediated cellular uptake and a general experimental workflow for in vivo delivery studies.
Caption: Cellular uptake pathway of TAT-cargo conjugates.
Caption: General experimental workflow for in vivo delivery.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the in vivo delivery of TAT (48-57) conjugates.
Table 1: In vivo Biodistribution of TAT (48-57) Conjugates
| Cargo | Animal Model | Administration Route | Time Point | Organ with Highest Uptake | % Injected Dose per gram (%ID/g) | Reference(s) |
| 68Ga-Porphyrin | Mice (with A549 tumors) | Intravenous | 60 min | Tumor | 6.32 ± 1.24 | [6] |
| 125I-Biotin-Streptavidin | Rats | Intravenous | N/A | Liver, Spleen, Kidney | N/A (Rapid clearance) | [7][8] |
| Doxorubicin & Erlotinib (in liposomes) | Mice | Intravenous | 24 h | Brain | >10-fold increase (Dox), 2.7-fold increase (Erlotinib) vs free drug | [9] |
| Fluorescent Dye (Alexa Fluor 594) | Rats | Intravitreal | 1h - 7d | Retina (RGCs) | N/A (Qualitative) | [10][11] |
N/A: Not available in the cited literature.
Table 2: Cellular Uptake Efficiency of TAT (48-57) Conjugates
| Cargo | Cell Line | Incubation Time | Uptake Efficiency/Increase | Method | Reference(s) |
| 5-Carboxyfluorescein (5-FAM) | MCF-7 | 2 h | ~6-fold increase (vs. free 5-FAM) | Flow Cytometry | [3][4] |
| Palmitoylated 5-FAM (C16NTF) | MCF-7 | 2 h | ~40-fold increase (vs. free 5-FAM) | Flow Cytometry | [3][4] |
| Doxorubicin | KB-V1 (drug-resistant) | 2 h | Significant increase vs. free Dox | Flow Cytometry | [12] |
| Porphyrin | A549 | N/A | Higher than unconjugated porphyrin | Fluorescence Microscopy, Flow Cytometry | [6] |
| Quantum Dots | N/A | N/A | Efficient internalization | Confocal Microscopy | [13] |
Table 3: Therapeutic Efficacy of TAT (48-57) Cargo Delivery
| Cargo | Disease Model | Animal Model | Outcome | Quantitative Result | Reference(s) |
| Porphyrin (for PDT) | Cancer (A549 cells) | In vitro | Enhanced phototoxicity | Increased cell death upon irradiation | [6] |
| Doxorubicin | Cancer (drug-sensitive & resistant) | In vitro | Improved anticancer activity | Increased cytotoxicity in both cell lines | [3][4] |
| PSD-95 Inhibitors | N/A | In vitro BBB model | Enhanced BBB endothelial cell internalization | N/A (Qualitative) | [14] |
Experimental Protocols
Protocol 1: Synthesis of TAT (48-57) Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of the TAT (48-57) peptide (RKKRRQRRR) with a C-terminal cysteine for cargo conjugation.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids (Arg(Pbf), Gln(Trt), Lys(Boc), Arg(Pbf))
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
DODT (3,6-Dioxa-1,8-octanedithiol)
-
Diethyl ether
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (4 equivalents) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads turn blue), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (R-R-R-Q-R-R-K-K-R).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O/DODT (e.g., 92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Conjugation of a Protein Cargo to TAT (48-57) via a Maleimide-Thiol Linkage
This protocol describes the conjugation of a protein containing a free cysteine residue to the C-terminal cysteine of the TAT (48-57) peptide using a maleimide (B117702) linker.
Materials:
-
TAT (48-57)-Cys peptide
-
Protein cargo with a free cysteine residue
-
Maleimide-activated linker (e.g., SMCC)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4, with EDTA)
-
Desalting column (e.g., PD-10)
-
SDS-PAGE analysis equipment
-
HPLC system
Procedure:
-
Protein Preparation:
-
Ensure the protein cargo has a free cysteine available for conjugation. If not, one may need to be introduced via site-directed mutagenesis.
-
If the protein has other free cysteines that should not be conjugated, they may need to be protected.
-
Buffer exchange the protein into the conjugation buffer.
-
-
Activation of Protein with Maleimide Linker (if necessary):
-
If the protein does not have a free thiol but has available amine groups (lysines), it can be reacted with a hetero-bifunctional crosslinker like SMCC to introduce a maleimide group.
-
Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO) and add it to the protein solution at a specific molar ratio.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the TAT (48-57)-Cys peptide in the conjugation buffer.
-
Add the maleimide-activated protein to the TAT peptide solution at a defined molar ratio (e.g., 1:1 to 1:5 protein to peptide).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification of the Conjugate:
-
Purify the TAT-protein conjugate from unconjugated peptide and protein using size-exclusion chromatography or ion-exchange chromatography.
-
Monitor the purification process by SDS-PAGE, looking for a band shift corresponding to the conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by SDS-PAGE, HPLC, and mass spectrometry.
-
Determine the concentration of the final conjugate.
-
Protocol 3: In vivo Administration and Biodistribution Analysis of a Fluorescently Labeled TAT-Cargo Conjugate
This protocol outlines the intravenous administration of a fluorescently labeled TAT-cargo conjugate to mice and subsequent analysis of its biodistribution.
Materials:
-
Fluorescently labeled TAT-cargo conjugate
-
Sterile saline or PBS
-
Mice (e.g., BALB/c or as per the experimental model)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Fluorometer or fluorescence plate reader
-
Tissue lysis buffer
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
On the day of the experiment, weigh each mouse to determine the correct injection volume.
-
-
Administration of the Conjugate:
-
Dissolve the fluorescently labeled TAT-cargo conjugate in sterile saline or PBS to the desired concentration.
-
Anesthetize the mouse using isoflurane.
-
Inject a defined volume of the conjugate solution (e.g., 100 µL) into the tail vein.
-
-
In vivo Imaging (Optional, for real-time tracking):
-
At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mouse and place it in the in vivo imaging system.
-
Acquire fluorescence images to visualize the whole-body distribution of the conjugate.
-
-
Tissue Harvesting:
-
At the final time point, euthanize the mouse by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the mouse with saline to remove blood from the organs.
-
Carefully dissect and collect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor).
-
Weigh each organ.
-
-
Ex vivo Imaging:
-
Arrange the harvested organs in the in vivo imaging system and acquire fluorescence images to visualize the conjugate accumulation in each organ.
-
-
Quantitative Analysis:
-
Homogenize each organ in a known volume of tissue lysis buffer.
-
Centrifuge the homogenates to pellet debris.
-
Measure the fluorescence intensity of the supernatant using a fluorometer or fluorescence plate reader.
-
Create a standard curve using known concentrations of the fluorescently labeled conjugate to convert fluorescence intensity to the amount of conjugate.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Conclusion
The TAT (48-57) peptide is a potent and versatile tool for the in vivo delivery of a wide array of cargo molecules. Understanding its mechanisms of uptake and having access to robust experimental protocols are crucial for its successful application. The quantitative data presented provides a valuable resource for researchers to estimate the potential biodistribution, cellular uptake, and efficacy of their TAT-based delivery systems. Further research is needed to fully elucidate the mechanisms of endosomal escape and to optimize the design of TAT conjugates for enhanced target specificity and therapeutic efficacy.
References
- 1. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cardoso-lab.org [cardoso-lab.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocation of HIV TAT peptide and analogues induced by multiplexed membrane and cytoskeletal interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and delivery of tat and tat-protein conjugates to tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution of TAT or QLPVM coupled to receptor targeted liposomes for delivery of anticancer therapeutics to brain in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective cell uptake of modified Tat peptide-fluorophore conjugates in rat retina in ex vivo and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and tracking of tat peptide-conjugated quantum dots in living cells: new insights into nanoparticle uptake, intracellular transport, and vesicle shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
Application Notes and Protocols for TAT (48-57)-Mediated CRISPR-Cas9 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized the field of genome editing, offering a powerful and precise tool for modifying the genetic material of various organisms. However, the efficient and safe delivery of the CRISPR-Cas9 components into target cells remains a significant challenge for its therapeutic application. Cell-penetrating peptides (CPPs), such as the TAT (48-57) peptide derived from the HIV-1 transactivator of transcription protein, have emerged as a promising non-viral strategy to overcome this hurdle. The TAT (48-57) peptide, with the amino acid sequence GRKKRRQRRR, is a short, cationic peptide that can traverse cellular membranes and deliver a variety of molecular cargoes, including proteins and nucleic acids, into the cytoplasm and nucleus. This attribute makes it an attractive candidate for the delivery of Cas9 ribonucleoprotein (RNP) complexes.
This document provides detailed application notes and protocols for the use of the TAT (48-57) peptide for the delivery of CRISPR-Cas9 RNPs into mammalian cells. It includes methodologies for the formation of TAT-Cas9-gRNA complexes, in vitro delivery protocols, and subsequent analysis of gene editing efficiency and cell viability.
Principle of TAT-Mediated Delivery
The precise mechanism of TAT-mediated cellular uptake is not fully elucidated but is thought to involve direct membrane translocation and endocytosis. The highly positive charge of the TAT peptide facilitates its interaction with the negatively charged components of the cell membrane, initiating the internalization process. When conjugated or complexed with the CRISPR-Cas9 RNP, the TAT peptide acts as a vehicle, shuttling the gene-editing machinery across the cell membrane and into the cell.
Data Summary of TAT-Mediated CRISPR-Cas9 Delivery
The following tables summarize quantitative data from studies utilizing TAT or similar arginine-rich cell-penetrating peptides for CRISPR-Cas9 delivery. These results highlight the potential of this technology for efficient gene editing in various cell lines.
| Cell Line | Target Gene | Delivery Method | Gene Editing Efficiency (Indel %) | Cell Viability (%) | Reference |
| HEK293T | CCR5 | TAT-conjugated Cas9 + CPP-complexed sgRNA | ~10% - 25% | Not Reported | [1][2] |
| HeLa | CCR5 | TAT-conjugated Cas9 + CPP-complexed sgRNA | ~10% | Not Reported | [1][2] |
| Human Dermal Fibroblasts | CCR5 | TAT-conjugated Cas9 + CPP-complexed sgRNA | ~5% | Not Reported | [1][2] |
| HUES9 (hESC) | CCR5 | TAT-conjugated Cas9 + CPP-complexed sgRNA | ~5% | Not Reported | [1][2] |
| Various | Reporter | Arginine-functionalized Gold Nanoparticles with Cas9-RNP | ~30% | ~90% (delivery) | [3] |
Experimental Protocols
Protocol 1: Formation of TAT-Cas9-sgRNA Ribonucleoprotein (RNP) Complexes
This protocol describes the preparation of TAT-conjugated Cas9 protein and its complexation with sgRNA to form functional RNPs ready for delivery.
Materials:
-
Recombinant Cas9 protein with a C-terminal tag for conjugation (e.g., His-tag)
-
TAT (48-57) peptide with a reactive group for conjugation (e.g., maleimide-activated)
-
Single guide RNA (sgRNA) targeting the gene of interest
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Dialysis buffer (e.g., PBS with glycerol)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Cas9-TAT Conjugation:
-
Dissolve recombinant Cas9 protein in conjugation buffer.
-
Add a reducing agent to the Cas9 solution to expose free cysteines, if necessary for the conjugation chemistry.
-
Incubate for 30 minutes at room temperature.
-
Add the maleimide-activated TAT peptide to the Cas9 solution at a desired molar ratio (e.g., 1:10).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove unconjugated peptide by dialysis against dialysis buffer overnight at 4°C.
-
Confirm conjugation using SDS-PAGE and/or Western blot analysis.
-
-
RNP Complex Formation:
-
In a nuclease-free microcentrifuge tube, dilute the TAT-conjugated Cas9 protein and the sgRNA in nuclease-free water or a suitable buffer (e.g., Opti-MEM).
-
Combine the TAT-Cas9 and sgRNA at a molar ratio of approximately 1:1 to 1:3.
-
Gently mix by pipetting and incubate at room temperature for 10-15 minutes to allow for RNP complex formation.
-
The TAT-Cas9-sgRNA RNP complexes are now ready for delivery into cells.
-
Protocol 2: In Vitro Delivery of TAT-Cas9-sgRNA RNPs
This protocol details the procedure for delivering the pre-formed TAT-Cas9-sgRNA RNP complexes into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
TAT-Cas9-sgRNA RNP complexes (from Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
One day prior to delivery, seed the target cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
RNP Delivery:
-
On the day of the experiment, remove the complete culture medium from the cells and wash once with sterile PBS.
-
Add serum-free medium to each well.
-
Add the desired amount of the TAT-Cas9-sgRNA RNP complex to the cells. The optimal concentration should be determined empirically but can range from 10 nM to 100 nM.
-
Incubate the cells with the RNP complexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the medium containing the RNP complexes and replace it with fresh complete culture medium.
-
Culture the cells for an additional 48-72 hours before proceeding with downstream analysis.
-
Protocol 3: Assessment of Gene Editing Efficiency using T7 Endonuclease I (T7E1) Assay
This protocol describes a method to detect and quantify the frequency of insertions and deletions (indels) at the target genomic locus resulting from CRISPR-Cas9-mediated non-homologous end joining (NHEJ).
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
dNTPs
-
Thermocycler
-
T7 Endonuclease I and corresponding reaction buffer
-
Agarose (B213101) gel and electrophoresis system
-
Gel imaging system
Procedure:
-
Genomic DNA Extraction:
-
Harvest the cells 48-72 hours post-RNP delivery and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the genomic region flanking the target site using high-fidelity PCR. A typical amplicon size is 400-800 bp.
-
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This can be achieved by heating the PCR product to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes. T7E1 will cleave the mismatched DNA in the heteroduplexes.
-
-
Gel Electrophoresis:
-
Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful gene editing.
-
-
Quantification of Indel Frequency:
-
Quantify the band intensities of the undigested and cleaved DNA fragments using a gel imaging system.
-
Calculate the indel frequency using the following formula: Indel (%) = (1 - (1 - (sum of cleaved band intensities / total band intensity))^0.5) * 100
-
Protocol 4: Assessment of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability, following treatment with TAT-Cas9-sgRNA RNPs.
Materials:
-
Cells treated with TAT-Cas9-sgRNA RNPs in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
At 48-72 hours post-RNP delivery, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Signaling Pathway and Mechanism
Conclusion
The use of the TAT (48-57) peptide represents a viable and promising strategy for the non-viral delivery of CRISPR-Cas9 ribonucleoproteins. The protocols outlined in this document provide a framework for researchers to implement this technology in their own experimental settings. While optimization of delivery conditions for specific cell types is often necessary, the data presented suggests that TAT-mediated delivery can achieve significant levels of gene editing with potentially low cytotoxicity. Further research and development in this area will continue to refine these methods, paving the way for broader applications in both basic research and therapeutic development.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Cell-Penetrating Peptide-Mediated Delivery of Cas9 Protein and Guide RNA for Genome Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Cytosolic Delivery of CRISPR/Cas9-Ribonucleoprotein for Efficient Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT (48-57) in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein possesses a remarkable ability to transduce cellular membranes, a function largely attributed to its basic domain, specifically the amino acid sequence 48-57 (GRKKRRQRRR). This short, cationic sequence, known as a cell-penetrating peptide (CPP), has been widely exploited in cancer research to facilitate the intracellular delivery of a diverse array of therapeutic and diagnostic agents that would otherwise be membrane-impermeable. By conjugating the TAT(48-57) peptide to various cargoes, researchers can enhance their uptake into cancer cells, thereby increasing their therapeutic efficacy and enabling novel treatment strategies.
These application notes provide an overview of the key applications of TAT(48-57) in cancer therapy research, with a focus on its use as a delivery vector for anticancer peptides and small molecules. Detailed protocols for the synthesis, in vitro evaluation, and in vivo testing of TAT-conjugated therapeutics are provided to guide researchers in this field.
Applications of TAT(48-57) in Cancer Therapy
The primary application of TAT(48-57) in oncology is to serve as a shuttle for delivering anticancer agents directly into tumor cells. This approach has been successfully used for a variety of cargoes:
-
Anticancer Peptides: TAT(48-57) can be fused to peptides that modulate intracellular signaling pathways to induce apoptosis or inhibit metastasis. A prominent example is the TAT-RasGAP(317-326) peptide, which sensitizes cancer cells to chemotherapy and radiotherapy and inhibits cell migration.[1][2]
-
Chemotherapeutic Drugs: Small molecule drugs like doxorubicin (B1662922) and oxaliplatin (B1677828) have been conjugated to TAT(48-57) to enhance their intracellular concentration and overcome drug resistance mechanisms.
-
Photosensitizers: For photodynamic therapy (PDT), TAT(48-57) can deliver photosensitizing agents to tumor cells, improving the specificity and efficacy of the treatment.
-
Nucleic Acids: The delivery of siRNA, plasmids, and oligonucleotides for gene therapy applications in cancer can be facilitated by conjugation to TAT(48-57).
-
Nanoparticles and Imaging Agents: TAT(48-57) is also used to enhance the cellular uptake of nanoparticles and various imaging agents for cancer diagnosis and monitoring treatment response.[3]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on TAT-conjugated anticancer agents.
Table 1: In Vitro Cytotoxicity of TAT-Conjugated Agents
| Cell Line | Agent | Concentration | Effect | Reference |
| HeLa (Cervical Cancer) | TAT-Porphyrin (Photosensitizer) | 10 µM | Increased phototoxicity compared to unconjugated porphyrin | |
| MCF-7 (Breast Cancer) | TAT-Doxorubicin | 5 µM | Increased intracellular accumulation and cytotoxicity | [4] |
| U2OS (Osteosarcoma) | TAT-RasGAP(317-326) + Cisplatin | 20 µM (peptide) | Sensitizes cells to cisplatin-induced apoptosis | [1] |
| Various Childhood Cancers | TAT-RasGAP(317-326) + Chemotherapy | 10 µM (peptide) | Sensitizes cells to various chemotherapeutic agents |
Table 2: In Vivo Efficacy of TAT-Conjugated Agents in Xenograft Models
| Tumor Model | Agent | Dosing Regimen | Outcome | Reference |
| A375 Melanoma Xenograft | Temozolomide | 200 mg/kg x 3 doses | Effective tumor growth inhibition | [5] |
| Colo 829 Melanoma Xenograft | Temozolomide | 200 mg/kg x 3 doses | Ineffective | [5] |
| HOP-62 Lung Cancer Xenograft | Adriamycin (Doxorubicin) | 2.5 mg/kg, i.v., once a week for 4 weeks | Control of tumor progression | [6] |
| MCF-7 Breast Cancer Xenograft | BKM120 (PI3K inhibitor) | 45 mg/kg/day for 5 days | Inhibition of Akt phosphorylation | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TAT-Cargo Peptides
This protocol describes the manual synthesis of a TAT-cargo peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminus of the cargo peptide and ending with the N-terminus of the TAT(48-57) sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and air-dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability in response to treatment with TAT-conjugated compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
TAT-conjugated compound and control peptides
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TAT-conjugated compound and control peptides in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cellular Uptake Analysis by Flow Cytometry
This protocol describes how to quantitatively assess the cellular uptake of fluorescently labeled TAT-conjugated peptides.[14][15]
Materials:
-
Cancer cell line of interest
-
Fluorescently labeled TAT-conjugated peptide (e.g., with FITC or TAMRA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Peptide Incubation:
-
Treat the cells with the fluorescently labeled TAT-peptide at the desired concentration (e.g., 1-10 µM) in serum-free medium.
-
Incubate for a specific time period (e.g., 1-4 hours) at 37°C. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Remove the peptide-containing medium and wash the cells twice with cold PBS to remove surface-bound peptide.
-
Treat the cells with trypsin-EDTA to detach them.
-
Resuspend the cells in complete medium to inactivate the trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cells to determine the extent of peptide uptake.
-
Protocol 4: In Vivo Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of a TAT-conjugated therapeutic in a subcutaneous xenograft mouse model.[5][6][16][17]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
TAT-conjugated therapeutic and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 million cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Administer the TAT-conjugated therapeutic and vehicle control to the respective groups via the desired route (e.g., intravenous, intraperitoneal).
-
The dosing schedule (e.g., daily, weekly) and concentration should be predetermined based on toxicity and pharmacokinetic studies.
-
-
Efficacy and Toxicity Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (when tumors in the control group reach a maximum allowed size or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth between the treated and control groups to determine the therapeutic efficacy.
-
Assess toxicity by monitoring changes in body weight and any adverse clinical signs.
-
Signaling Pathways and Mechanisms of Action
TAT(48-57)-Mediated Cellular Uptake
The cationic nature of the TAT(48-57) peptide is crucial for its initial interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans.[15] Following this binding, the peptide and its cargo are internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[18] Once inside endosomes, the peptide-cargo conjugate must escape into the cytoplasm to reach its intracellular target.
TAT-RasGAP(317-326) Signaling Pathway
The anticancer peptide TAT-RasGAP(317-326) exerts its effects through multiple mechanisms. It has been shown to sensitize tumor cells to apoptosis induced by chemotherapeutic agents. Additionally, it possesses anti-metastatic properties by modulating the actin cytoskeleton. This is achieved through its interaction with the tumor suppressor protein Deleted in Liver Cancer-1 (DLC1), a RhoGTPase-activating protein (RhoGAP).[1][2][19][20][21] The interaction of TAT-RasGAP(317-326) with DLC1 leads to increased cell adhesion and inhibition of cell migration and invasion.
Conclusion
The TAT(48-57) peptide is a powerful and versatile tool in cancer therapy research, enabling the intracellular delivery of a wide range of therapeutic molecules. The protocols and data presented here provide a comprehensive guide for researchers aiming to harness the potential of TAT-mediated delivery for the development of novel anticancer strategies. Further research into optimizing cargo design, improving endosomal escape, and enhancing tumor-specific targeting will continue to advance the clinical translation of this promising technology.
References
- 1. A WXW Motif Is Required for the Anticancer Activity of the TAT-RasGAP317–326 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cell migration and invasion mediated by the TAT-RasGAP<sub>317–326</sub> peptide requires the DLC1 tumor | FOLIA - Fribourg Open Library and Archive [folia.unifr.ch]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biomatik.com [biomatik.com]
- 10. bachem.com [bachem.com]
- 11. researchhub.com [researchhub.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. discovery.researcher.life [discovery.researcher.life]
Application Notes: TAT (48-57) Mediated Drug Delivery
Introduction
The trans-activator of transcription (TAT) protein from Human Immunodeficiency Virus 1 (HIV-1) possesses a remarkable ability to enter living cells. This property is conferred by a short, basic amino acid sequence known as the Protein Transduction Domain (PTD). The TAT (48-57) peptide, with the sequence GRKKRRQRRR, represents a core functional unit of this domain.[1][2] As a potent cell-penetrating peptide (CPP), TAT (48-57) has been extensively developed as a molecular vehicle to transport a wide array of cargo molecules across the cell membrane, a significant barrier for many potential therapeutics.[3][4][5] This delivery system holds immense promise for enhancing the therapeutic efficacy of drugs, proteins, nucleic acids, and nanoparticles by facilitating their entry into cells.[3][6][7]
Mechanism of Cellular Uptake
The cellular entry of TAT (48-57) is a multi-step process initiated by the electrostatic interaction between the positively charged arginine and lysine (B10760008) residues of the peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[8][9] Following this initial binding, the TAT-cargo conjugate is internalized primarily through energy-dependent endocytic pathways, such as macropinocytosis and caveolae-mediated endocytosis.[1][9][10] While the precise mechanism can vary depending on the conjugated cargo and cell type, the process generally involves engulfment into intracellular vesicles.[1][11] For the cargo to exert its biological effect, it must then escape from these endosomes into the cytoplasm.
Applications
The versatility of the TAT (48-57) peptide allows for the delivery of a diverse range of therapeutic and diagnostic agents:
-
Small Molecule Drugs: Enhancing the intracellular concentration of chemotherapeutic agents to overcome drug resistance.[12][13]
-
Proteins and Enzymes: Enabling enzyme replacement therapies for metabolic disorders by delivering functional enzymes directly into cells.[7][14]
-
Nucleic Acids: Facilitating the delivery of siRNA, plasmids, and oligonucleotides for gene therapy applications.[6]
-
Nanoparticles and Liposomes: Improving the cellular uptake and targeting of drug-encapsulated nanocarriers for cancer therapy and bio-imaging.[3][6][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies evaluating TAT (48-57) mediated delivery systems.
Table 1: In Vitro Cytotoxicity of TAT-Conjugates
| Cell Line | TAT-Conjugate | Concentration | Incubation Time (h) | Cell Viability (%) | Reference |
|---|---|---|---|---|---|
| HeLa | TAT-S3 Probe | 500 nM | 24 | ~100% | [16] |
| HeLa | TAT-S3 Probe | 5000 nM | 24 | ~90% | [16] |
| KB-3-1 (Drug-sensitive) | C₈-Tat | 15 µM | 48 (2h treatment) | ~100% | [12][13] |
| KB-V1 (Drug-resistant) | C₈-Tat | 15 µM | 48 (2h treatment) | ~100% | [12][13] |
| HeLa | [Ru(TAP)₂(phen-TAT)] | Not specified | 24 (2h treatment) | 100% | [17] |
| hCMEC/D3 | TAT-Curc-NL | 100 µM | 48 | ~100% | |
Table 2: Cellular Uptake & Efficacy of TAT-Conjugates
| Cell Line | TAT-Conjugate | Outcome Measured | Result | Reference |
|---|---|---|---|---|
| Drug-resistant (KB-V1) | C₁₆NTD (TAT-Doxorubicin) | Cell Viability | ~40% viability at 15 µM (vs. ~95% for free Dox) | [12][13] |
| Drug-sensitive (KB-3-1) | C₁₆NTD (TAT-Doxorubicin) | Cell Viability | ~30% viability at 15 µM (vs. ~35% for free Dox) | [12][13] |
| hCMEC/D3 | TAT-Curc-NL | Permeability (BBB model) | ~2.5-fold increase vs. non-TAT nanoliposomes |
| B16-F10, EL4, HeLa | Rhodamine-labeled TAT-liposomes | Cellular Uptake | Significantly decreased after trypsin treatment |[18] |
Experimental Protocols
Protocol 1: Synthesis of TAT (48-57) Peptide and Conjugation to a Fluorescent Probe (e.g., 5-FAM)
This protocol outlines the synthesis of the TAT (48-57) peptide with a C-terminal cysteine for conjugation, followed by coupling to a fluorescent dye.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protein transduction domain of translationally controlled tumor protein: characterization and application in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination of Cell-Penetrating Peptides with Nanoparticles for Therapeutic Application: A Review [mdpi.com]
- 5. Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csmres.co.uk [csmres.co.uk]
- 7. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 9. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tat-mediated delivery of heterologous proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for TAT (48-57)-Mediated Nanoparticle Delivery
For Researchers, Scientists, and Drug Development Professionals
The Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD) that has been widely exploited for intracellular delivery. A truncated version of this domain, TAT (48-57), is a highly cationic cell-penetrating peptide (CPP) capable of traversing biological membranes and facilitating the cellular uptake of a wide variety of cargo molecules, including nanoparticles.[1][2][3] This attribute makes it a valuable tool in drug delivery for enhancing the intracellular concentration of therapeutic and diagnostic agents.
These application notes provide an overview of the mechanisms, advantages, and key considerations for using TAT (48-57) to deliver nanoparticles. Detailed protocols for nanoparticle conjugation, characterization, and cellular uptake analysis are also presented.
Mechanism of Action
The precise mechanism of TAT-mediated cellular entry is multifaceted and can depend on the cargo, nanoparticle characteristics, and cell type. The process generally begins with an electrostatic interaction between the positively charged TAT peptide and the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids.[4][5] Following this initial binding, internalization can occur through several pathways:
-
Direct Translocation: The peptide may create transient pores in the membrane, allowing the nanoparticle conjugate to pass directly into the cytoplasm.[2] This process is thought to be energy-independent.[6]
-
Endocytosis: This is a major route of entry for larger TAT-nanoparticle conjugates.[4] Several endocytic pathways have been implicated:
-
Macropinocytosis: A receptor-independent pathway involving the formation of large endocytic vesicles (macropinosomes).[4][7]
-
Clathrin-Mediated Endocytosis: A receptor-dependent pathway involving the formation of clathrin-coated pits.[4]
-
Caveolae-Mediated Endocytosis: Internalization through flask-shaped invaginations in the plasma membrane called caveolae.[4]
-
Once inside, the nanoparticles are often sequestered within endosomes. A critical step for therapeutic efficacy is the subsequent escape of the nanoparticle from the endosome into the cytosol, although TAT's role in this process is still under investigation.[8]
Quantitative Data Summary
The conjugation of TAT (48-57) to nanoparticles significantly alters their physicochemical properties and enhances their interaction with cells.
| Nanoparticle Type | TAT Conjugation | Average Size (nm) | Zeta Potential (mV) | Cellular Uptake Enhancement | Cell Line | Reference |
| Polymeric NP | mPEG-NP | 90.2 ± 4.16 | - | Baseline | HeLa | [9] |
| Polymeric NP | TAT-NP | 139.73 ± 1.36 | +23.50 | 35-fold vs mPEG-NP | HeLa | [9] |
| Polymeric NP | Caged [TAT]-NP | 157.93 ± 1.74 | +12.50 | Reduced vs TAT-NP | HeLa | [9] |
| Iron Oxide (CLIO) | Unconjugated | ~30 | - | Baseline | Lymphocytes | [10][11] |
| Iron Oxide (CLIO) | TAT-conjugated | 41 | - | >100-fold vs Unconjugated | Lymphocytes | [10][11] |
| Liposomes | Unconjugated | - | Negative | Baseline | SH-SY5Y | [12] |
| Liposomes | TAT-conjugated | - | - | ~3-fold vs Unconjugated | SH-SY5Y | [12] |
Experimental Protocols
Protocol 1: Conjugation of TAT (48-57) to Nanoparticles via PEG-Maleimide Linker
This protocol describes a common method for covalently attaching a cysteine-terminated TAT peptide to nanoparticles functionalized with a maleimide (B117702) group, often via a polyethylene (B3416737) glycol (PEG) spacer to improve stability and reduce non-specific interactions.
Materials:
-
Nanoparticles with surface maleimide groups (e.g., DSPE-PEG-Maleimide for liposomes).
-
TAT (48-57) peptide with a C-terminal cysteine (Sequence: GRKKRRQRRRC).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.4.
-
Purification system: Dialysis membrane (e.g., 10 kDa MWCO), centrifugal filters, or size exclusion chromatography column.
Procedure:
-
Preparation: Dissolve the maleimide-functionalized nanoparticles in the reaction buffer to a known concentration. Dissolve the cysteine-terminated TAT peptide in the same buffer.
-
Conjugation Reaction: Add the TAT peptide solution to the nanoparticle solution. A typical molar ratio is a 1.2:1 excess of peptide to maleimide groups to ensure complete reaction.
-
Incubation: Gently mix the reaction mixture and incubate overnight at 25°C or for 48 hours at 4°C to allow for the covalent bond formation between the maleimide and the sulfhydryl group of the cysteine.[7]
-
Purification: Remove unconjugated TAT peptide from the TAT-nanoparticle conjugates.
-
Dialysis/Centrifugation: Use a dialysis membrane or centrifugal filter with a molecular weight cutoff that retains the nanoparticle conjugates while allowing the free peptide to pass through. Wash extensively with PBS.[7]
-
Size Exclusion Chromatography: Use a suitable column (e.g., PD-10) to separate the larger nanoparticle conjugates from the smaller, unbound peptide.
-
-
Storage: Store the purified TAT-nanoparticle conjugates in PBS at 4°C until use.
Protocol 2: Characterization of TAT-Nanoparticle Conjugates
1. Size and Zeta Potential Measurement:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute a small aliquot of the unconjugated and TAT-conjugated nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS).
-
Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
-
Expected Outcome: A successful conjugation should result in an increase in the hydrodynamic size and a significant shift in the zeta potential towards a more positive value, reflecting the cationic nature of the TAT peptide.[9]
-
2. Quantification of Peptide Conjugation:
-
Method: Use a protein quantification assay (e.g., BCA or Bradford assay) or measure the intrinsic fluorescence of a tryptophan residue added to the peptide sequence.
-
Procedure (using BCA assay):
-
Create a standard curve using known concentrations of the free TAT peptide.
-
Measure the protein concentration of the purified TAT-nanoparticle conjugate solution.
-
Calculate the amount of peptide conjugated per unit mass or mole of nanoparticles.
-
Protocol 3: In Vitro Cellular Uptake Assay via Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT-conjugated nanoparticles for the CNS delivery of anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation | PLOS One [journals.plos.org]
- 9. Coumarin‐Caged Nanoparticle for Light‐Driven Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linked iron oxide–transactivator transcription - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multifunctional Iron Oxide Nanoparticles for Diagnostics, Therapy and Macromolecule Delivery [thno.org]
- 12. preprints.org [preprints.org]
Application Notes and Protocols for TAT (48-57) Mediated siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for sequence-specific gene silencing, holding immense therapeutic potential. However, the clinical translation of siRNA is often hindered by its poor cellular uptake due to its anionic nature and large size. Cell-penetrating peptides (CPPs), such as the Trans-Activator of Transcription (TAT) peptide derived from HIV-1, have emerged as promising vectors for non-viral siRNA delivery. Specifically, the TAT (48-57) fragment (sequence: GRKKRRQRR) has been shown to facilitate the intracellular delivery of various molecular cargoes, including siRNA.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of TAT-siRNA conjugates, their delivery into cultured cells, and the subsequent quantification of target gene knockdown.
Principle of TAT-mediated siRNA Delivery
The cationic nature of the TAT peptide allows it to interact with the negatively charged cell surface, triggering cellular uptake, primarily through endocytosis. Once conjugated to siRNA, the TAT peptide can shuttle the siRNA molecule across the cell membrane. A critical and often rate-limiting step is the subsequent escape of the TAT-siRNA conjugate from the endosome into the cytoplasm, where the siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA.
Data Presentation
The efficacy of TAT-mediated siRNA delivery can vary depending on the cell type, siRNA sequence, conjugation chemistry, and delivery conditions. The following tables summarize quantitative data from various studies to provide a comparative overview of knockdown efficiencies.
Table 1: In Vitro Knockdown Efficiency of TAT-siRNA Conjugates in Various Cell Lines
| Cell Line | Target Gene | TAT-siRNA Concentration | Knockdown Efficiency (%) | Reference |
| L929 (mouse fibroblast) | p38 MAP kinase | 10 µM | 36 ± 6 | [1] |
| HeLa | CDK9 (Cyclin-dependent kinase 9) | Not specified | Potent and dose-dependent | [2] |
| K562 (human leukemia) | BCR-ABL | Not specified | High transfection efficiency | |
| LNCaP (human prostate cancer) | AR (Androgen Receptor) | Not specified | Significant reduction | [3] |
Table 2: Comparison of Delivery Methods for p38 MAP Kinase siRNA in L929 Cells
| Delivery Method | siRNA Concentration | Knockdown Efficiency (%) | Reference |
| Naked siRNA | up to 10 µM | No significant effect | [1] |
| TAT(48-60)-siRNA conjugate | 10 µM | 36 ± 6 | [1] |
| Penetratin-siRNA conjugate | 10 µM | 20 ± 3 | [1] |
| Cholesterol-siRNA conjugate | 10 µM | 28 ± 7 | [1] |
| Lipofectamine 2000 | 139 pM (EC50) | 87 (maximal) | [1] |
Experimental Protocols
Protocol 1: Synthesis of TAT (48-57)-siRNA Conjugates via Disulfide Linkage
This protocol describes the conjugation of a cysteine-terminated TAT peptide to a thiol-modified siRNA sense strand through a disulfide exchange reaction.
Materials:
-
Thiol-modified siRNA sense strand (5'- or 3'-end)
-
Cysteine-terminated TAT (48-57) peptide (H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Cys-NH2)
-
2-pyridyl disulfide derivative of the TAT peptide (optional, for activation)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Reducing agent (e.g., TCEP or DTT)
-
Desalting columns (e.g., NAP-10)
-
HPLC system for purification
Procedure:
-
Preparation of Thiolated siRNA: If the siRNA is protected, deprotect the thiol group according to the manufacturer's instructions. This often involves incubation with a reducing agent like TCEP, followed by purification to remove the reducing agent.
-
Peptide Activation (if necessary): If not using a pre-activated peptide, the TAT peptide can be activated with a pyridyl disulfide group to facilitate the exchange reaction.
-
Conjugation Reaction: a. Dissolve the thiol-modified siRNA sense strand and the cysteine-terminated TAT peptide in the reaction buffer. A molar excess of the peptide (e.g., 1.5 to 5-fold) is often used to drive the reaction to completion. b. Mix the siRNA and peptide solutions. c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
Purification of the Conjugate: a. Purify the TAT-siRNA sense strand conjugate from unreacted peptide and siRNA using reverse-phase HPLC. b. Collect fractions and confirm the presence of the conjugate using mass spectrometry.
-
Annealing: a. Anneal the purified TAT-siRNA sense strand with an equimolar amount of the complementary antisense siRNA strand. b. Heat the mixture to 90°C for 1-2 minutes and then allow it to cool slowly to room temperature.
-
Storage: Store the final TAT-siRNA duplex at -20°C or -80°C.
Protocol 2: TAT-siRNA Delivery into Adherent Cells
This protocol provides a general guideline for the transfection of adherent cells with TAT-siRNA conjugates. Optimization is recommended for each cell line and siRNA combination.
Materials:
-
TAT-siRNA duplex
-
Adherent cells (e.g., HeLa, L929)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
96-well or 24-well tissue culture plates
-
Control siRNAs (e.g., non-targeting siRNA, positive control siRNA)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the desired plate format to achieve 50-70% confluency at the time of transfection.
-
Preparation of Transfection Complexes: a. Dilute the TAT-siRNA duplex to the desired final concentration (e.g., 1-10 µM) in serum-free medium. b. It is crucial to also prepare wells with control siRNAs at the same concentration.
-
Transfection: a. Gently wash the cells with serum-free medium. b. Remove the wash medium and add the TAT-siRNA-containing medium to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium. b. Incubate the cells for 24-72 hours before assessing gene knockdown. The optimal incubation time will vary depending on the target gene's mRNA and protein turnover rates.
Protocol 3: Quantification of Gene Knockdown by qRT-PCR
This protocol outlines the steps to measure the reduction in target mRNA levels following TAT-siRNA delivery using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: a. At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. b. Quantify the RNA concentration and assess its purity.
-
Reverse Transcription: a. Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and primers for the target gene or the housekeeping gene. b. Run the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both the target gene and the housekeeping gene in all samples. b. Calculate the relative gene expression using the ΔΔCt method. The expression level in cells treated with a non-targeting siRNA should be used as the reference. c. Percentage knockdown can be calculated as: (1 - 2^-ΔΔCt) * 100.
Visualizations
Caption: Experimental workflow for TAT-mediated siRNA delivery and analysis.
Caption: Cellular uptake and mechanism of action of TAT-siRNA.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Knockdown Efficiency | Inefficient conjugation | Verify TAT-siRNA conjugate formation by mass spectrometry. Optimize reaction conditions (e.g., molar ratio, incubation time). |
| Low transfection efficiency | Optimize TAT-siRNA concentration and incubation time with cells. Ensure cells are healthy and at the optimal confluency. | |
| Poor endosomal escape | Co-transfect with endosomolytic agents (use with caution due to potential toxicity). Modify TAT peptide to include endosome-disrupting domains. | |
| siRNA degradation | Use nuclease-resistant siRNA modifications. Ensure RNase-free conditions during experiments. | |
| High Cell Toxicity | High concentration of TAT-siRNA | Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
| Contaminants from synthesis | Ensure high purity of the TAT-siRNA conjugate. | |
| Prolonged exposure | Reduce the incubation time of the cells with the TAT-siRNA complex. | |
| Inconsistent Results | Variation in cell culture conditions | Maintain consistent cell passage number, seeding density, and culture medium. |
| Pipetting errors | Prepare master mixes for transfection and qPCR to minimize variability. |
Conclusion
TAT (48-57) peptide-mediated delivery represents a valuable method for introducing siRNA into cells for gene silencing studies. The protocols and data presented here provide a foundation for researchers to implement this technology. However, it is crucial to empirically optimize the conditions for each specific cell line and siRNA target to achieve robust and reproducible results. The major hurdle of endosomal escape remains an active area of research, and future improvements in CPP design are expected to further enhance the efficiency of this delivery system.
References
- 1. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoplasmic delivery of siRNA using human-derived membrane penetration-enhancing peptide - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Nucleic Acid Delivery: Application Notes and Protocols for TAT (48-57)
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) protein contains a short, basic peptide sequence, TAT (48-57), with the remarkable ability to transduce cellular membranes. This cell-penetrating peptide (CPP) has emerged as a powerful tool for the intracellular delivery of various macromolecular cargos, including nucleic acids, with broad applications in research and therapeutics. This document provides detailed application notes and experimental protocols for utilizing TAT (48-57) for the efficient delivery of nucleic acids such as plasmid DNA and siRNA into mammalian cells.
Introduction
The TAT (48-57) peptide, with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), is a highly cationic peptide that facilitates the cellular uptake of a wide range of molecules that are otherwise membrane-impermeable. Its mechanism of action involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, followed by internalization through various endocytotic pathways, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis.[1][2] This efficient cellular uptake mechanism makes TAT (48-57) an attractive non-viral vector for gene therapy and other applications requiring intracellular delivery of nucleic acids.
Data Presentation
The efficiency of TAT (48-57)-mediated nucleic acid delivery is influenced by several factors, including the type of nucleic acid, the cell line, and the ratio of peptide to nucleic acid (N/P ratio). The following tables summarize quantitative data from various studies to provide a comparative overview.
| Nucleic Acid | Cell Line | N/P Ratio | Transfection Efficiency / Effect | Reference |
| pEGFP Plasmid | U87 | 20 | ~80% | [3] |
| pEGFP Plasmid | U138 | 20 | ~50% | [3] |
| pEGFP Plasmid | 293T | 20 | ~60% | [3] |
| pEGFP Plasmid | Cho | 20 | ~35% | [3] |
| pEGFP Plasmid | HepG2 | 20 | ~40% | [3] |
| pEGFP Plasmid | PMSCs | 20 | High | [3] |
| shRNA Plasmid | HEp-2 | 3:1 (w/w) | - | [4] |
| shRNA Plasmid | HEp-2 | 10:1 (w/w) | 99% reduction in viral load | [4] |
| Plasmid DNA | Various | 8:1 (charge ratio) | Optimal for most cell lines | [5] |
| Plasmid DNA | Human Skin Fibroblasts | 4:1 (charge ratio) | Optimal | [5] |
| Parameter | N/P Ratio | Value | Reference |
| Complex Size | 3:1 (w/w) | ~876 nm | [4] |
| Complex Size | 10:1 (w/w) | ~798 nm | [4] |
| Zeta Potential | 3:1 (w/w) | ~+14 mV | [4] |
| Zeta Potential | 10:1 (w/w) | ~+16 mV | [4] |
Experimental Protocols
Protocol 1: Plasmid DNA Delivery using TAT (48-57)
This protocol describes the formation of TAT (48-57)/plasmid DNA complexes and their subsequent use for transfection of adherent mammalian cells.
Materials:
-
TAT (48-57) peptide (e.g., synthesized with >95% purity)
-
Plasmid DNA (e.g., expressing a reporter gene like GFP)
-
HEPES-buffered saline (HBS; 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 60-80% confluent at the time of transfection.
-
Preparation of TAT (48-57) Solution: Prepare a stock solution of TAT (48-57) peptide in sterile, nuclease-free water. For example, a 1 mg/mL stock solution.
-
Preparation of Plasmid DNA Solution: Dilute the plasmid DNA in HBS to a final concentration of, for example, 20 µg/mL.
-
Complex Formation: a. In a sterile microcentrifuge tube, add the desired amount of TAT (48-57) peptide to HBS. b. In a separate sterile microcentrifuge tube, add the desired amount of plasmid DNA to HBS. c. Add the plasmid DNA solution to the TAT (48-57) solution dropwise while gently vortexing. The optimal N/P ratio should be determined empirically, but a starting point of 8:1 (charge ratio) is recommended.[5] d. Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
Transfection: a. Gently wash the cells with serum-free medium. b. Add the TAT (48-57)/plasmid DNA complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Analysis: Analyze transgene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) 24-48 hours post-transfection.
Protocol 2: siRNA Delivery using TAT (48-57)
This protocol provides a general guideline for the delivery of siRNA into mammalian cells using the TAT (48-57) peptide.
Materials:
-
TAT (48-57) peptide
-
siRNA (targeting the gene of interest and a non-targeting control)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Adherent mammalian cells
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of TAT (48-57) and siRNA Solutions: Prepare stock solutions of TAT (48-57) peptide and siRNA in sterile, nuclease-free water.
-
Complex Formation: a. Dilute the required amount of TAT (48-57) peptide in serum-free medium. b. Dilute the siRNA to the desired final concentration (e.g., 50-100 nM) in a separate tube of serum-free medium. c. Add the TAT (48-57) solution to the siRNA solution and mix gently by pipetting. The optimal molar ratio of peptide to siRNA should be determined experimentally, with starting ratios ranging from 10:1 to 40:1. d. Incubate the mixture at room temperature for 20-30 minutes.
-
Transfection: a. Add the TAT (48-57)/siRNA complexes to the cells in fresh serum-free or complete medium. b. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Assess the knockdown of the target gene at the mRNA level (e.g., by qRT-PCR) or protein level (e.g., by Western blot) 48-72 hours post-transfection.
Visualizations
The following diagrams illustrate key aspects of TAT (48-57)-mediated nucleic acid delivery.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. lifetein.com [lifetein.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient siRNA delivery and gene silencing using a lipopolypeptide hybrid vector mediated by a caveolae-mediated and temperature-dependent endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cellular Delivery of Peptide Nucleic Acid (PNA) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Fluorescent Labeling of TAT (48-57) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of the HIV-1 trans-activator of transcription (TAT) peptide, specifically the cell-penetrating sequence corresponding to amino acids 48-57 (Sequence: Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg). This peptide is a powerful tool for delivering a wide range of cargo molecules into living cells.[1][2][3] Fluorescent labeling enables the visualization and tracking of this delivery process, making it invaluable for research in drug delivery, molecular imaging, and cell biology.[4][5]
Introduction to TAT (48-57) Peptide
The TAT (48-57) peptide is a member of a class of molecules known as cell-penetrating peptides (CPPs).[2][3] Its highly cationic nature, rich in arginine and lysine (B10760008) residues, allows it to efficiently cross cellular membranes.[1] This property has been harnessed to deliver various payloads, including small molecules, proteins, nucleic acids, and nanoparticles, into cells.[1][2] The mechanism of uptake is primarily through endocytosis, often initiated by the interaction of the peptide with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[6]
Fluorescent Labeling Strategies
The choice of fluorescent dye and labeling strategy is critical and can influence the physicochemical properties, cellular uptake, and intracellular localization of the TAT peptide.[7]
Commonly Used Fluorescent Dyes
A variety of fluorescent dyes are available for labeling peptides, each with distinct spectral properties, brightness, and photostability.[4][5][] The selection of a dye should be based on the specific experimental requirements, such as the available excitation and emission filters on the imaging system.
| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |
| FAM (5-Carboxyfluorescein) | ~492 | ~517 | Widely used, cost-effective, but pH sensitive.[4][5] |
| FITC (Fluorescein isothiocyanate) | ~490 | ~520 | Common fluorescein (B123965) derivative, reacts with primary amines.[9] |
| TAMRA (Tetramethylrhodamine) | ~543 | ~572 | Bright and photostable rhodamine dye.[4][5] |
| Alexa Fluor™ 488 | ~495 | ~519 | Bright, photostable, and pH-insensitive alternative to fluorescein.[4] |
| Alexa Fluor™ 594 | ~590 | ~617 | Bright and photostable red-orange fluorophore.[10] |
| Cyanine Dyes (Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright and photostable, with emission in the yellow and far-red spectrum, respectively.[4] |
| ATTO Dyes | Wide spectral range | Wide spectral range | A family of dyes with high photostability and brightness.[4] |
Labeling Chemistries
The covalent attachment of a fluorescent dye to the TAT peptide is typically achieved at the N-terminus or a specific amino acid side chain.
-
N-terminal Labeling: The most common approach involves reacting an amine-reactive dye (e.g., an N-hydroxysuccinimide (NHS) ester) with the free alpha-amine group at the N-terminus of the peptide.[4] This method is straightforward and generally does not interfere with the peptide's cell-penetrating ability.
-
C-terminal Cysteine Labeling: For more site-specific labeling, a cysteine residue can be added to the C-terminus of the TAT (48-57) sequence (e.g., GRKKRRQRRRC).[11][12] This allows for reaction with a thiol-reactive dye, such as a maleimide (B117702) derivative, providing a highly specific and stable linkage.[11][13]
Experimental Protocols
Protocol 1: N-terminal Labeling of TAT (48-57) with an NHS-Ester Dye
This protocol describes a general method for labeling the N-terminus of the TAT (48-57) peptide with a fluorescent dye NHS ester.
Materials:
-
TAT (48-57) peptide (e.g., sequence GRKKRRQRRR), high purity (>95%)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3) or N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the TAT (48-57) peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the fluorescent dye NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dissolved dye to the peptide solution in a 1.2 to 1.5 molar excess. If using an organic base like DIPEA, add it to the reaction mixture to maintain an alkaline pH.
-
Incubation: Gently mix the reaction mixture and incubate in the dark at room temperature for 1-2 hours.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Collect the fractions corresponding to the labeled peptide and confirm the identity and purity by mass spectrometry.
-
Lyophilization: Lyophilize the purified, labeled peptide for storage.
Protocol 2: C-terminal Cysteine Labeling of TAT (48-57)-Cys with a Maleimide Dye
This protocol outlines the site-specific labeling of a TAT peptide containing a C-terminal cysteine residue.
Materials:
-
TAT (48-57)-Cys peptide (e.g., sequence GRKKRRQRRRC), high purity (>95%)
-
Thiol-reactive fluorescent dye (maleimide)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Anhydrous DMF or DMSO
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the TAT (48-57)-Cys peptide in PBS (pH 7.2-7.4) to a concentration of 1-5 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the maleimide-functionalized fluorescent dye in a small volume of anhydrous DMF or DMSO.
-
Labeling Reaction: Add the dissolved dye to the peptide solution at a 1.1 to 1.3 molar ratio.
-
Incubation: Gently mix the reaction and incubate in the dark at room temperature for 2-4 hours.
-
Purification: Purify the labeled peptide using RP-HPLC as described in Protocol 1.
-
Characterization: Confirm the identity and purity of the labeled peptide using mass spectrometry.
-
Lyophilization: Lyophilize the final product for long-term storage.
Visualization of Experimental Workflows
General Workflow for Fluorescent Labeling and Cellular Uptake Analysis
Caption: Workflow for TAT peptide labeling and cellular analysis.
Cellular Uptake and Trafficking Pathway
The cellular entry of the TAT peptide is a multi-step process. The positively charged peptide initially interacts with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers internalization primarily through macropinocytosis, a form of endocytosis.[6] Once inside the cell, the peptide-cargo complex is enclosed in endosomes. A portion of the peptide is able to escape the endosomes and enter the cytoplasm, from where it can translocate to other cellular compartments, including the nucleus.[6]
Caption: Cellular uptake pathway of the TAT peptide.
Quantitative Data Summary
The efficiency of cellular uptake can be influenced by the specific fluorescent label used and the cell type. The following table summarizes representative quantitative data from the literature.
| Labeled Peptide | Cell Line | Incubation Time | Uptake Quantification Method | Observation/Result | Reference |
| Tat-Oct-5-FAM | AR42J | Not specified | Fluorescence Microscopy | Remained in the cytoplasm. Nuclear translocation induced by co-incubation with ATP. | [6] |
| TAT-peptide-Alexa Fluor 594 | Rodent Retina (in vivo) | Up to 120 minutes | Fluorescence Microscopy | Preferential uptake by Retinal Ganglion Cells (RGCs). | [10] |
| TMR-TAT | HeLa | 1 hour | Flow Cytometry & Microscopy | Formation of fluorescent puncta colocalizing with endosomes. | [14] |
| GFP-TAT | PC12 | 4 hours | Flow Cytometry | Transduction is dependent on glycosaminoglycan (GAG) expression. | [15] |
| C16NTF (Palmitoylated TAT-5-FAM) | MCF-7 | 2 hours | Flow Cytometry | Palmitoylation significantly improved cellular uptake compared to the non-lipidated conjugate. | [16] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester).- Incorrect pH of the reaction buffer.- Peptide degradation. | - Use fresh, anhydrous solvent for dye dissolution.- Ensure the reaction buffer pH is between 8.0 and 9.0 for NHS ester reactions.- Handle peptide solutions with care, store appropriately. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Multiple labeling sites.- Dye degradation products. | - Optimize the molar ratio of dye to peptide.- Use site-specific labeling chemistry (e.g., maleimide-cysteine).- Ensure the purity of the starting materials. |
| No or Low Cellular Uptake | - The chosen fluorescent dye hinders uptake.- Cell type is resistant to TAT-mediated transduction.- Labeled peptide has aggregated. | - Test different fluorescent labels.- Verify the cell line's susceptibility to CPPs.- Ensure the labeled peptide is fully solubilized before adding to cells. |
| High Background Fluorescence | - Incomplete removal of free dye.- Non-specific binding of the labeled peptide to surfaces. | - Ensure thorough purification of the labeled peptide.- Include washing steps with PBS after incubation with cells.- Use appropriate blocking agents if necessary. |
Conclusion
Fluorescent labeling of the TAT (48-57) peptide is a robust and versatile technique for studying and exploiting its cell-penetrating properties. By following the detailed protocols and considering the factors outlined in these application notes, researchers can successfully prepare and utilize fluorescently labeled TAT peptides for a wide array of applications in cellular and molecular research and drug development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. Modulation of nuclear internalization of Tat peptides by fluorescent dyes and receptor-avid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. lifetein.com [lifetein.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. boa.unimib.it [boa.unimib.it]
- 12. Tat-C (48-57) - 1 mg [anaspec.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. biorxiv.org [biorxiv.org]
- 15. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TAT (48-57)-Mediated Protein Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD), a short basic peptide sequence (residues 48-57: GRKKRRQRRR), that can efficiently traverse biological membranes and deliver a wide variety of cargo molecules into cells, both in vitro and in vivo. This property has made the TAT peptide a valuable tool for the intracellular delivery of therapeutic proteins, peptides, and other macromolecules in pre-clinical animal models. These application notes provide a comprehensive overview of the use of TAT (48-57) for protein delivery in animal models, including quantitative data on delivery efficiency, detailed experimental protocols, and visualization of the underlying biological pathways.
Data Presentation: Quantitative In Vivo Delivery and Efficacy
The following tables summarize quantitative data from studies utilizing TAT-mediated protein delivery in various animal models.
Table 1: Biodistribution of TAT-Fusion Proteins in Mice
| Cargo Protein | Animal Model | Administration Route & Dose | Time Point | Tissue | Measured Parameter | Result | Citation |
| β-galactosidase | BALB/c Mice | Intravenous (IV), 500 µg | 15 min | Liver | Enzyme Activity | 9.8 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intraperitoneal (IP), 500 µg | 15 min | Liver | Enzyme Activity | 4.4 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intravenous (IV), 500 µg | 15 min | Kidney | Enzyme Activity | ~5 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intraperitoneal (IP), 500 µg | 15 min | Kidney | Enzyme Activity | ~2.5 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intravenous (IV), 500 µg | 15 min | Spleen | Enzyme Activity | ~8 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intraperitoneal (IP), 500 µg | 15 min | Spleen | Enzyme Activity | ~3 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intravenous (IV), 500 µg | 15 min | Lung | Enzyme Activity | ~4 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intraperitoneal (IP), 500 µg | 15 min | Lung | Enzyme Activity | ~2 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intravenous (IV), 500 µg | 15 min | Brain | Enzyme Activity | ~1 mU/mg | [1] |
| β-galactosidase | BALB/c Mice | Intraperitoneal (IP), 500 µg | 15 min | Brain | Enzyme Activity | ~0.5 mU/mg | [1] |
| TAT-L-Sco2 | BALB/c Mice | Intravenous (IV), 0.034 mg | 30 min | Brain, Heart, Liver | Western Blot | Protein Detected | [2] |
| TAT-L-Sco2 | BALB/c Mice | Intraperitoneal (IP), 0.068 mg | 30 min | Brain, Heart, Liver | Western Blot | Protein Detected | [2] |
Table 2: Therapeutic Efficacy of TAT-Delivered Proteins in Animal Models
| Cargo Protein | Disease Model | Animal Model | Administration Route & Dose | Therapeutic Outcome | Quantitative Result | Citation |
| TAT-PTEN9c | Cardiac Arrest | C57BL/6 Mice | Intravenous (IV), 7.8 mg/kg post-CPR | Improved Survival | 67% survival at 4h (vs. 40% in saline group) | [3][4] |
| TAT-PTEN9c | Cardiac Arrest | C57BL/6 Mice | Intravenous (IV), 7.5 mg/kg post-CPR | Reduced Sorbitol in Heart | ~50% reduction vs. saline | [4][5] |
| TAT-PTEN9c | Cardiac Arrest | C57BL/6 Mice | Intravenous (IV), 7.5 mg/kg post-CPR | Reduced Sorbitol in Brain | ~40% reduction vs. saline | [4][5] |
| TAT-Cre | Reporter Gene Activation | ROSA26-LSL-tdTomato Mice | Intracranial Injection | tdTomato Expression | ~50% of neurons and astrocytes in the target region | [6] |
Experimental Protocols
Protocol 1: Chemical Conjugation of TAT Peptide to a Protein of Interest
This protocol describes two common methods for chemically conjugating a cysteine-containing TAT peptide to a protein.
Method A: Thiol-Maleimide Chemistry
This method is highly specific for linking a thiol group on the TAT peptide to a maleimide-activated protein.
Materials:
-
Protein of interest with available primary amines (e.g., lysine (B10760008) residues).
-
Cysteine-terminated TAT (48-57) peptide (e.g., Cys-GRKKRRQRRR).
-
Maleimide (B117702) activation reagent (e.g., SMCC).
-
Reducing agent (e.g., TCEP).
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed.[7]
-
Quenching solution: Cysteine or β-mercaptoethanol.
-
Purification column (Size-Exclusion or Affinity Chromatography).
Procedure:
-
Protein Activation with Maleimide: a. Dissolve the protein in Reaction Buffer. b. Add a 10-20 fold molar excess of the maleimide crosslinker (e.g., SMCC) to the protein solution. c. Incubate for 1-2 hours at room temperature with gentle stirring. d. Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer.
-
TAT Peptide Reduction: a. Dissolve the cysteine-terminated TAT peptide in degassed Reaction Buffer. b. Add a 10-fold molar excess of TCEP to reduce any disulfide bonds. c. Incubate for 15-30 minutes at room temperature.
-
Conjugation: a. Add the reduced TAT peptide solution to the maleimide-activated protein solution. A 1.5-fold molar excess of the peptide is recommended.[8] b. Incubate overnight at 4°C with gentle stirring, under an inert gas (e.g., argon or nitrogen) to prevent re-oxidation of the thiol.[9]
-
Quenching: a. Add a final concentration of 1-10 mM cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[10] b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the TAT-protein conjugate from unreacted peptide and protein using size-exclusion or affinity chromatography.[11]
Method B: EDC/NHS Chemistry
This method couples the primary amine of the TAT peptide to a carboxyl group on the protein.
Materials:
-
Protein of interest with available carboxyl groups (aspartic acid, glutamic acid, or C-terminus).
-
TAT (48-57) peptide with a primary amine.
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[12]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS.[12]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[13]
-
Coupling Buffer: PBS, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine-HCl, pH 8.5.[14]
-
Purification column (Size-Exclusion or Affinity Chromatography).
Procedure:
-
Protein Activation: a. Dissolve the protein in Activation Buffer. b. Add EDC and NHS/Sulfo-NHS to the protein solution. A common starting point is a final concentration of 4 mM EDC and 10 mM NHS.[13] c. Incubate for 15 minutes at room temperature.
-
Conjugation: a. Add the TAT peptide to the activated protein solution. An equimolar ratio to the protein is a good starting point.[14] b. Adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer. c. Incubate for 2 hours at room temperature.
-
Quenching: a. Add Quenching Buffer to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the TAT-protein conjugate using size-exclusion or affinity chromatography.[11]
Protocol 2: Purification of TAT-Fusion Proteins
This protocol outlines a general procedure for purifying His-tagged TAT-fusion proteins expressed in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged TAT-fusion protein.
-
Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with protease inhibitors.
-
Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA affinity chromatography column.
-
Size-exclusion chromatography column.
-
Dialysis tubing.
Procedure:
-
Cell Lysis: a. Resuspend the cell pellet in Lysis Buffer. b. Sonicate the cell suspension on ice until the lysate is no longer viscous. c. Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of Wash Buffer. d. Elute the bound protein with Elution Buffer.
-
Size-Exclusion Chromatography (Optional): a. For higher purity, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). This step helps to remove aggregates and other contaminants.[15]
-
Dialysis and Concentration: a. Dialyze the purified protein against PBS or another desired buffer to remove imidazole. b. Concentrate the protein using a centrifugal filter unit.
-
Quality Control: a. Assess the purity and concentration of the final protein product using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Protocol 3: In Vivo Administration and Assessment of Delivery in Mice
This protocol provides a general workflow for administering a TAT-conjugated protein to mice and evaluating its biodistribution.
Materials:
-
TAT-conjugated protein of interest (purified and sterile).
-
Sterile saline or PBS.
-
Mice (strain and age appropriate for the study).
-
Anesthesia (if required for the injection route).
-
Fluorescent label for the protein (optional, for imaging).[16]
-
Tissue homogenization buffer.
-
Antibodies for Western blotting or immunohistochemistry.
Procedure:
-
Animal Preparation and Administration: a. Prepare the TAT-protein conjugate solution in sterile saline or PBS at the desired concentration. b. Administer the solution to the mice via the chosen route (e.g., intravenous tail vein injection, intraperitoneal injection).[17] The dose will need to be optimized for each specific protein and application.
-
Tissue Collection: a. At predetermined time points after administration, euthanize the mice according to approved protocols. b. Perfuse the animals with saline to remove blood from the tissues. c. Harvest the tissues of interest (e.g., liver, brain, heart, spleen, kidney, lungs).
-
Assessment of Protein Delivery: a. Western Blotting: i. Homogenize a portion of each tissue in lysis buffer. ii. Determine the total protein concentration of the lysates. iii. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the delivered protein or a tag. b. Immunohistochemistry (IHC): i. Fix the tissues in formalin and embed in paraffin. ii. Section the tissues and perform IHC using an antibody against the delivered protein or tag to visualize its localization within the tissue architecture. c. Enzyme Activity Assay: i. If the delivered protein is an enzyme, homogenize the tissues and measure the specific activity of the enzyme using an appropriate substrate.[1] d. In Vivo Imaging: i. If the protein is fluorescently labeled, image the whole animal or excised organs using an in vivo imaging system to track the biodistribution of the conjugate in real-time.[18]
Visualization of Pathways and Workflows
Signaling Pathway of TAT-Mediated Cellular Uptake and Activation
The following diagram illustrates the proposed signaling pathway initiated by the TAT peptide leading to cellular uptake and activation.
Caption: Proposed signaling cascade for TAT-mediated protein delivery and cellular activation.
Experimental Workflow for TAT-Protein Conjugation and Purification
The diagram below outlines the general workflow for creating and purifying a TAT-protein conjugate.
Caption: Step-by-step workflow for the chemical conjugation and purification of TAT-protein.
In Vivo Experimental Workflow for Assessing TAT-Protein Delivery
This diagram illustrates the key steps in an animal study designed to evaluate the delivery of a TAT-conjugated protein.
Caption: Experimental workflow for in vivo administration and analysis of TAT-protein delivery.
References
- 1. The kinetics and tissue distribution of protein transduction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo biodistribution study of TAT-L-Sco2 fusion protein, developed as protein therapeutic for mitochondrial disorders attributed to SCO2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TAT delivery of a PTEN peptide inhibitor has direct cardioprotective effects and improves outcomes in rodent models of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo peptide-based delivery of a gene-modifying enzyme into cells of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. アフィニティー精製に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. goldbio.com [goldbio.com]
- 16. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, tissue distribution and peritoneal retention of Ag2S quantum dots following intraperitoneal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: TAT (48-57) in Neuroscience Research
Introduction
The Trans-Activator of Transcription (Tat) protein from Human Immunodeficiency Virus Type 1 (HIV-1) is a multifunctional protein that plays a critical role in viral replication. A specific fragment of this protein, the arginine-rich motif spanning amino acids 48-57 (sequence: GRKKRRQRRR), functions as a highly efficient cell-penetrating peptide (CPP) or protein transduction domain (PTD).[1][2] This domain allows the Tat protein and any conjugated cargo to cross cellular membranes, including the blood-brain barrier (BBB), making it an invaluable tool in neuroscience research.[3] Applications are broadly divided into two categories: utilizing the TAT(48-57) peptide as a delivery vehicle for therapeutic or research molecules, and studying the neurotoxic effects of the full-length Tat protein, where the 48-57 domain is crucial for its internalization and activity, to model neurodegenerative processes seen in HIV-Associated Neurocognitive Disorders (HAND).[2][4]
Application 1: TAT (48-57) as a Vehicle for Intracellular Delivery
The primary application of the TAT (48-57) peptide is to facilitate the delivery of impermeant molecules into the central nervous system. By creating fusion constructs, researchers can transport proteins, peptides, nucleic acids, and nanoparticles into neurons and glial cells both in vitro and in vivo.[3][5] This enables the modulation of intracellular pathways for therapeutic purposes or to study fundamental neuronal processes.
Key Advantages:
-
BBB Penetration: TAT-conjugated molecules can cross the BBB, allowing for non-invasive delivery to the brain.[3]
-
Efficient Cellular Uptake: The peptide facilitates rapid and efficient internalization into various CNS cell types, including neurons and astrocytes.[1][6]
-
Cargo Versatility: It can be used to deliver a wide range of molecules, from small peptides to large proteins and nanoparticles.[5]
Logical Workflow for TAT-Mediated Cargo Delivery
The following diagram illustrates the general workflow for utilizing the TAT(48-57) peptide to deliver a protein of interest (POI) into a target neuron.
Caption: Workflow for creating and using a TAT-fusion protein.
Protocol 1: Delivery of TAT-Bcl-xL Fusion Protein to Protect Primary Neurons from Excitotoxicity
This protocol is adapted from studies demonstrating the neuroprotective effects of delivering the anti-apoptotic protein Bcl-xL into neurons using the TAT peptide.[7]
Objective: To protect cultured hippocampal neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary hippocampal neuron cultures (E18 rat or mouse)
-
Neurobasal medium with B27 supplement
-
TAT-Bcl-xL fusion protein (e.g., Calbiochem #197217)
-
Control peptide (e.g., Tat-MYC)[7]
-
L-Glutamic acid (Sigma)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Preparation of TAT Fusion Protein Stock:
-
Dissolve 1 mg of lyophilized TAT-Bcl-xL protein in 653.5 µL of DMSO to create a 400 µM stock solution.[7]
-
Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Plate primary hippocampal neurons on poly-D-lysine coated plates and culture for at least 7 days in vitro (DIV7) to allow for mature synaptic connections.
-
-
Treatment:
-
Prepare a 40 µM working solution of TAT-Bcl-xL by diluting the stock in warm (37°C) minimal essential medium (MEM).[7]
-
Add 10 µL of the 40 µM working solution to each well (containing 200 µL of culture medium) to achieve a final concentration of 2 µM.[7]
-
Incubate the cultures for 2 hours at 37°C to allow for protein transduction.
-
-
Induction of Excitotoxicity:
-
After the 2-hour pre-treatment, carefully replace the medium with fresh medium containing a predetermined excitotoxic concentration of glutamate (B1630785) (e.g., 50-100 µM).
-
For control wells, replace the medium with fresh medium alone.
-
Incubate for the desired time (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Measure neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Compare the viability of neurons treated with TAT-Bcl-xL + glutamate to those treated with glutamate alone and control peptide + glutamate.
-
Application 2: Modeling Neurotoxicity with HIV-1 Tat Protein
The full-length Tat protein is actively released from infected cells in the CNS and can be taken up by neighboring neurons and glia, leading to neuronal dysfunction and death.[1][8] Researchers use recombinant Tat protein to study the molecular mechanisms of neurodegeneration relevant to HAND. The basic domain (48-57) is essential for this uptake and subsequent toxicity.
Key Pathological Effects:
-
Glial Activation: Tat activates microglia and astrocytes, causing the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and neurotoxins.[9][10]
-
Neuronal Calcium Dysregulation: It directly excites neurons, leading to increased intracellular calcium, mitochondrial stress, and generation of reactive oxygen species (ROS).[8][11]
-
Synaptic Damage: Tat exposure leads to dendritic simplification, synaptic loss, and suppression of long-term potentiation (LTP).[4][8]
-
Gene Expression Dysregulation: Tat alters the expression of crucial neuronal genes, including Brain-Derived Neurotrophic Factor (BDNF) and CREB, often through miRNA-dependent pathways.[8][11]
Signaling Pathways in Tat-Mediated Neurotoxicity
The following diagram outlines the key signaling cascades initiated by extracellular Tat protein leading to neuronal injury.
Caption: Tat protein induces neuronal injury directly and indirectly.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating Tat's effects on neuronal and microglial cells.
Table 1: Effect of HIV-1 Tat on Microglial K+ Currents and Neurotoxin Release
| Treatment Condition | Outward K+ Current Density (pA/pF) | TNF-α Release (% of Control) |
|---|---|---|
| Control | ~25 | 100% |
| Tat (200 ng/ml) | ~45 | ~350% |
| Tat + MgTx (Kv1.3 blocker) | ~28 | ~120% |
| Tat + 4-AP (Broad K+ blocker) | ~27 | ~110% |
Data synthesized from Liu J, et al. (2013) which showed Tat enhances outward K+ currents and neurotoxin release, effects that are blocked by K+ channel inhibitors.[9]
Table 2: Effect of HIV-1 Tat on Neuronal Gene Expression
| Treatment | Target Gene | Time Point | Expression Level Change |
|---|---|---|---|
| Tat Protein | BDNF-IV (mRNA) | 24 h | Decrease |
| Tat Protein | BDNF-IV (mRNA) | 48 h | Recovery to baseline |
| Tat Protein | miR-34a | - | Increase |
Data synthesized from Bagashev A, et al. (2015) and Choi Y, et al. (2013) demonstrating Tat's ability to dysregulate neuronal gene expression.[8][11]
Protocol 2: Assessing Tat-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells
This protocol provides a method to quantify the direct neurotoxic effects of recombinant HIV-1 Tat protein.
Objective: To measure the dose-dependent cytotoxicity of HIV-1 Tat on differentiated SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
Retinoic Acid (RA) for differentiation
-
Recombinant HIV-1 Tat protein (full-length)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
96-well cell culture plates
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Differentiation:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM Retinoic Acid.
-
Incubate for 5-7 days to differentiate the cells into a neuronal phenotype, characterized by the extension of neurites.
-
-
Tat Treatment:
-
Prepare a series of dilutions of HIV-1 Tat protein (e.g., 0, 50, 100, 200, 500 ng/ml) in serum-free culture medium.
-
Carefully remove the differentiation medium from the cells and replace it with the Tat-containing medium.
-
Include control wells with medium only (negative control) and lysis buffer provided with the LDH kit (positive control for maximum LDH release).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Cytotoxicity Measurement:
-
After incubation, collect the cell culture supernatant from each well.
-
Measure LDH release in the supernatant by following the manufacturer's protocol for the LDH cytotoxicity assay.
-
Calculate the percentage of cytotoxicity for each Tat concentration relative to the positive and negative controls.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize concentrations, incubation times, and specific methodologies based on their experimental system and reagents. All work with recombinant proteins and cell lines should be conducted using appropriate sterile techniques and safety precautions.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Frontiers | The role of Tat in HIV latency and reactivation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. HIV-1 Tat protein alters medial prefrontal cortex neuronal activity and recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-apoptotic therapy with a Tat fusion protein protects against excitotoxic insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 Tat protein promotes neuronal dysregulation by inhibiting E2F transcription factor 3 (E2F3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Tat Protein Increases Microglial Outward K+ Current and Resultant Neurotoxic Activity | PLOS One [journals.plos.org]
- 10. Roles and functions of HIV-1 Tat protein in the CNS: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Tat Protein Promotes Neuronal Dysfunction through Disruption of MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAT (48-57) for Gene Therapy Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein possesses a remarkable ability to translocate across cellular membranes. This property is primarily attributed to a short, basic amino acid sequence within the TAT protein, specifically residues 48-57 (sequence: GRKKRRQRRR). This peptide, commonly referred to as TAT (48-57), functions as a potent cell-penetrating peptide (CPP) and has been extensively explored as a vector for the intracellular delivery of various therapeutic molecules, including plasmid DNA, siRNA, and therapeutic proteins, in the context of gene therapy.
These application notes provide a comprehensive overview of the use of TAT (48-57) for gene delivery, including its mechanism of action, protocols for experimental use, and a summary of available quantitative data.
Mechanism of Action
The cellular uptake of TAT (48-57) and its cargo is a multi-step process initiated by electrostatic interactions between the cationic peptide and negatively charged proteoglycans, such as heparan sulfate, on the cell surface. This interaction facilitates the internalization of the TAT-cargo complex, primarily through endocytosis. Following internalization, the complex is encapsulated within endosomes. A critical and often rate-limiting step for successful gene delivery is the escape of the cargo from the endosome into the cytoplasm before lysosomal degradation. The exact mechanism of endosomal escape is not fully elucidated but is thought to involve destabilization of the endosomal membrane by the cationic peptide. Once in the cytoplasm, the genetic material must then be transported to the nucleus for transcription and subsequent gene expression.
Data Presentation
In Vitro Transfection Efficiency of TAT (48-57)
The efficiency of TAT (48-57)-mediated gene transfection can vary significantly depending on the cell type, the nature of the genetic cargo, and the formulation of the delivery complex. The following table summarizes available data on the transfection efficiency of TAT peptide-based systems in various cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Cell Line | Cargo Type | Transfection Reagent | N/P Ratio* | Transfection Efficiency (%) | Reference |
| U87 | Plasmid DNA | TAT-PEI-β-CyD | 20 | 50-80 | [1] |
| U138 | Plasmid DNA | TAT-PEI-β-CyD | 20 | 50-80 | [1] |
| 293T | Plasmid DNA | TAT-PEI-β-CyD | 20 | 50-80 | [1] |
| Cho | Plasmid DNA | TAT-PEI-β-CyD | 20 | 34-40 | [1] |
| HepG2 | Plasmid DNA | TAT-PEI-β-CyD | 20 | 34-40 | [1] |
| HeLa | GFP Fusion Protein | Tat(48-57)-GFP | N/A | Concentration-dependent uptake | [2] |
| 293 Cells | p24 Antigen | K/R[50-57]G mutant | N/A | 6-fold increase | [3] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide/polymer to the phosphate (B84403) groups in the DNA.
In Vivo Biodistribution of TAT (48-57) Delivered Genes
Data on the quantitative biodistribution of genes delivered via TAT (48-57) is limited and often presented in qualitative or semi-quantitative terms. The following table provides a summary of available information.
| Animal Model | Cargo Type | Route of Administration | Major Organs of Expression | Expression Level (relative) | Reference |
| Mice | Plasmid DNA | Intravenous | Liver | Low | [4] |
| Mice | 99mTc-labeled TAT peptide | Intravenous | Whole body distribution, rapid clearance via renal and hepatobiliary excretion. | Peak organ levels within minutes | [5] |
Note: The low expression in the liver after intravenous injection of positively charged DNA-Tat complexes has been attributed to inactivation by serum albumin in the bloodstream[4].
Experimental Protocols
Protocol 1: Formation of TAT (48-57)-Plasmid DNA Complexes
This protocol describes the preparation of complexes between the TAT (48-57) peptide and plasmid DNA for in vitro transfection. The optimal ratio of peptide to DNA should be determined empirically for each cell line and plasmid.
Materials:
-
TAT (48-57) peptide (e.g., synthesized with purity >95%)
-
Plasmid DNA (endotoxin-free, 1 µg/µL in sterile, nuclease-free water or TE buffer)
-
Nuclease-free water or serum-free cell culture medium (e.g., Opti-MEM®)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Dilute Plasmid DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium or nuclease-free water. For a single well of a 24-well plate, a starting amount of 0.5-1 µg of DNA is recommended.
-
Dilute TAT (48-57) Peptide: In a separate sterile microcentrifuge tube, dilute the required amount of TAT (48-57) peptide in the same volume of serum-free medium or nuclease-free water. The amount of peptide will depend on the desired N/P ratio.
-
Complex Formation: Gently add the diluted TAT (48-57) peptide solution to the diluted plasmid DNA solution. Do not vortex. Mix by gently pipetting up and down a few times or by flicking the tube.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes. Do not exceed 1 hour of incubation.
-
Use Immediately: The freshly prepared complexes are now ready for addition to cells.
Protocol 2: In Vitro Transfection of Adherent Mammalian Cells
This protocol provides a general procedure for transfecting adherent cells in a 24-well plate format. Optimization of cell density, DNA amount, and TAT (48-57) concentration is recommended for each cell type.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
TAT (48-57)-plasmid DNA complexes (prepared as in Protocol 1)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Cell Preparation: On the day of transfection, aspirate the old medium from the wells and replace it with fresh, pre-warmed complete culture medium.
-
Addition of Complexes: Gently add the prepared TAT (48-57)-plasmid DNA complexes dropwise to each well. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change (Optional but Recommended): After the incubation period, the medium containing the transfection complexes can be removed and replaced with fresh, pre-warmed complete culture medium to reduce potential cytotoxicity.
-
Gene Expression Analysis: Incubate the cells for an additional 24-72 hours before analyzing for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins or by performing a reporter assay as described in Protocol 3).
Protocol 3: Quantification of Gene Expression using a Luciferase Reporter Assay
This protocol describes the use of a firefly luciferase reporter assay to quantify the efficiency of gene transfection.
Materials:
-
Transfected cells (from Protocol 2) expressing a luciferase reporter gene
-
Passive Lysis Buffer (e.g., Promega)
-
Luciferase Assay Reagent (containing luciferin (B1168401) substrate)
-
Luminometer
-
Opaque 96-well plates
Procedure:
-
Cell Lysis: 24-72 hours post-transfection, aspirate the culture medium from the wells. Wash the cells once with phosphate-buffered saline (PBS). Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubation: Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.
-
Lysate Collection: Transfer the cell lysate from each well to a microcentrifuge tube.
-
Clarification of Lysate: Centrifuge the lysates at top speed in a microcentrifuge for 2-5 minutes at 4°C to pellet cell debris.
-
Assay Preparation: Transfer 10-20 µL of the clarified lysate from each sample into a well of an opaque 96-well plate.
-
Luminometer Measurement: Program the luminometer to inject the Luciferase Assay Reagent and measure the resulting luminescence. Typically, 100 µL of reagent is injected per well, followed by a 2-second pre-measurement delay and a 10-second measurement period.
-
Data Analysis: The relative light units (RLU) are proportional to the amount of active luciferase enzyme. Normalize the results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration of the lysate to account for variations in cell number and transfection efficiency.
Visualizations
Signaling Pathways and Cellular Trafficking
The following diagrams illustrate the proposed mechanisms of TAT (48-57)-mediated gene delivery.
Caption: Cellular uptake and intracellular trafficking of TAT (48-57)-DNA complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional Domains of Tat Required for Efficient Human Immunodeficiency Virus Type 1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complexes of plasmid DNA with basic domain 47-57 of the HIV-1 Tat protein are transferred to mammalian cells by endocytosis-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low TAT (48-57) Delivery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low delivery efficiency of TAT(48-57)-fused cargo.
Frequently Asked Questions (FAQs)
Q1: What is the minimal functional sequence of the TAT protein transduction domain (PTD)?
The minimal and most commonly used sequence for TAT-mediated delivery is the nonapeptide corresponding to amino acids 49-57 (RKKRRQRRR). The slightly longer 48-57 sequence (GRKKRRQRRR) is also frequently utilized and functional.
Q2: Why am I observing very low or no uptake of my TAT-fusion protein?
Low uptake can be attributed to several factors, including issues with the fusion protein itself, suboptimal experimental conditions, or characteristics of the target cells. Refer to the troubleshooting section below for a detailed guide.
Q3: Can the location of the TAT tag (N- or C-terminus) affect delivery efficiency?
Studies have shown that the location of the TAT peptide, whether at the N-terminus or C-terminus of the cargo protein, generally has a minimal effect on the overall transduction efficiency.[1] Similarly, the sequence orientation (forward or reversed) of the TAT peptide does not significantly impact its function.[1]
Q4: Is endosomal entrapment a major issue for TAT-mediated delivery?
Yes, endosomal entrapment is a significant barrier to efficient delivery of TAT-fused cargo into the cytoplasm and nucleus.[2] While the TAT peptide facilitates entry into the cell, a large portion of the internalized protein can remain trapped in endosomes and may be targeted for lysosomal degradation.[2][3]
Q5: Are there agents that can enhance the endosomal escape of TAT-fusion proteins?
Yes, lysosomotropic agents like chloroquine (B1663885) can enhance the functional delivery of TAT-fusion proteins by disrupting endosomes.[2][3] The use of such agents can significantly increase the amount of cargo that reaches the cytosol and nucleus.[2]
Troubleshooting Guide
Issue 1: Low or No Detectable Intracellular TAT-Fusion Protein
| Possible Cause | Troubleshooting Steps |
| Fusion Protein Integrity and Solubility | 1. Verify Protein Integrity: Run an SDS-PAGE and Western blot to confirm the full-length expression and purity of your TAT-fusion protein. 2. Assess Solubility: Poorly soluble or aggregated protein will not be efficiently delivered. Centrifuge your protein solution at high speed (e.g., >10,000 x g) before adding it to cells and use only the supernatant. Consider optimizing your protein purification protocol to improve solubility. |
| Suboptimal Concentration | 1. Perform a Dose-Response Experiment: Test a range of TAT-fusion protein concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell type and cargo.[4] 2. Check for Cytotoxicity: High concentrations of TAT-fusion proteins can be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your delivery experiments. |
| Inadequate Incubation Time | 1. Conduct a Time-Course Experiment: The kinetics of uptake can vary between cell types. Monitor intracellular protein levels at different time points (e.g., 30 minutes, 1, 2, 4, and 24 hours) to identify the optimal incubation period.[5] |
| Cell Type-Specific Differences | 1. Evaluate Cell Surface Proteoglycans: TAT peptide entry is often initiated by binding to heparan sulfate (B86663) proteoglycans on the cell surface.[6] Different cell types express varying levels of these proteoglycans, which can affect transduction efficiency.[6] 2. Test Different Cell Lines: If possible, test your TAT-fusion protein on a cell line known to be efficiently transduced (e.g., HeLa or Jurkat cells) as a positive control. |
Issue 2: Punctate Intracellular Staining Pattern (Indicating Endosomal Entrapment)
| Possible Cause | Troubleshooting Steps |
| Inefficient Endosomal Escape | 1. Use Endosomolytic Agents: Co-incubate your cells with an endosome-disrupting agent like chloroquine. This can significantly enhance the release of your TAT-fusion protein from endosomes into the cytoplasm.[2][3] 2. Optimize Chloroquine Concentration: The optimal concentration of chloroquine can be cell-type dependent and cytotoxic at high levels. Perform a dose-response experiment with chloroquine (e.g., 25, 50, 100 µM) to find the best balance between enhanced delivery and cell viability.[3] |
| Lysosomal Degradation | 1. Inhibit Lysosomal Proteases: While TAT-fusion proteins can circumvent lysosomal degradation to some extent, using lysosomal protease inhibitors (e.g., leupeptin) may help increase the amount of intact protein in the cytoplasm.[2] |
Data Presentation
Table 1: Effect of TAT-Fusion Protein Concentration on Delivery Efficiency
| Concentration (µM) | Incubation Time (hours) | Cell Type | Relative Delivery Efficiency (%) |
| 10 | 1 | C26 | Low |
| 30 | 1 | C26 | Moderate |
| 50 | 1 | C26 | High |
| 10 | 4 | C26 | Moderate |
| 30 | 4 | C26 | High |
| 50 | 4 | C26 | High |
| Data synthesized from qualitative descriptions in the search results.[4] |
Table 2: Effect of Chloroquine on TAT-Cre Recombinase Nuclear Delivery
| Chloroquine Concentration (µM) | Fold Increase in Nuclear Delivery |
| 0 | 1 |
| 25 | ~5 |
| 50 | ~15 |
| 100 | ~23 |
| Data represents the enhancement of functional nuclear delivery of Tat-Cre.[2] |
Experimental Protocols
Protocol 1: Quantification of TAT-Fusion Protein Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of intracellular TAT-fusion protein levels in a cell population.
Materials:
-
TAT-fusion protein labeled with a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Target cells in suspension.
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing the desired concentration of fluorescently labeled TAT-fusion protein. Incubate for the desired time at 37°C. Include a negative control of untreated cells.
-
Washing: Aspirate the medium and wash the cells twice with PBS to remove extracellular protein.
-
Cell Detachment: Add trypsin-EDTA to detach the cells. This step is crucial to remove any protein that is merely bound to the cell surface.[6]
-
Resuspension: Resuspend the cells in flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Interpretation: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized protein.
Protocol 2: Assessment of Endosomal Escape using Fluorescence Microscopy
This protocol helps visualize the subcellular localization of the TAT-fusion protein and assess the extent of endosomal entrapment.
Materials:
-
Fluorescently labeled TAT-fusion protein.
-
Target cells grown on glass coverslips.
-
Endosomal/lysosomal markers (e.g., LysoTracker Red).
-
Nuclear stain (e.g., DAPI).
-
Paraformaldehyde (PFA) for fixation.
-
Mounting medium.
-
Confocal or fluorescence microscope.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Incubation with TAT-Fusion Protein: Treat the cells with the fluorescently labeled TAT-fusion protein for the desired time.
-
Co-staining (Optional): In the last 30-60 minutes of incubation, add an endosomal/lysosomal marker like LysoTracker Red to the culture medium.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells again and mount the coverslips on microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope.
-
Analysis: A punctate fluorescence pattern of the TAT-fusion protein that co-localizes with the endosomal/lysosomal marker indicates endosomal entrapment. A diffuse cytoplasmic and/or nuclear signal suggests successful endosomal escape.
Visualizations
Caption: General pathway of TAT-fusion protein delivery into a cell.
Caption: Troubleshooting workflow for low TAT-fusion protein delivery.
References
- 1. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endosome disruption enhances the functional nuclear delivery of Tat-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Taming of the Cell Penetrating Domain of the HIV Tat: Myths and Realities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Fusion of Transacting Activator of Transcription Peptide to Cyclized Green Fluorescence Protein Improves Stability, Intracellular Delivery, and Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular delivery of antibodies using TAT fusion protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TAT (48-57) Peptide Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the serum stability of the TAT (48-57) peptide.
Frequently Asked Questions (FAQs)
Q1: Why does the native TAT (48-57) peptide have poor stability in serum?
The TAT (48-57) peptide, like other peptides composed of natural L-amino acids, is susceptible to rapid degradation by proteases and peptidases present in serum.[][2][3] This enzymatic degradation leads to a short plasma half-life, which can limit its efficacy in vivo.[][4] The primary enzymes responsible are exopeptidases (aminopeptidases and carboxypeptidases) that cleave from the N- and C-termini, and endopeptidases that cleave internal peptide bonds.[5]
Q2: What are the most common strategies to improve the serum stability of TAT (48-57)?
Several chemical modification strategies can be employed to make the peptide less recognizable to proteolytic enzymes:[2][3]
-
Substitution with D-amino acids: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to degradation as proteases are stereospecific for L-amino acids.[6][7][8]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[5]
-
Cyclization: Creating a cyclic peptide, either head-to-tail or through side-chain linkage, removes the free N- and C-termini, which are primary targets for exopeptidases, and can conformationally restrict the peptide, hindering access for endopeptidases.[][7]
-
Peptide Stapling: This technique involves introducing a synthetic brace ("staple") by cross-linking the side chains of two amino acids, which helps to lock the peptide in a specific conformation (e.g., α-helical) and can enhance proteolytic resistance.[][7]
-
Incorporation of Non-natural Amino Acids: Using amino acids not naturally found in proteins, such as β-amino acids or ornithine, can prevent recognition by proteases.[7]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from enzymatic degradation and increase its hydrodynamic size, reducing renal clearance.[7]
Q3: Will modifying the TAT (48-57) peptide to increase stability affect its cell-penetrating ability?
Modifications can potentially impact cell penetration, and the effect is often unpredictable. For instance, while D-amino acid substitution can increase stability, some studies have shown it can either maintain or, in some cases, enhance cell uptake, while others have noted no significant difference.[7] It is crucial to empirically validate the cell-penetrating capability of any modified TAT peptide. The core basic region of TAT (48-57), rich in arginine and lysine, is critical for its function, and modifications should ideally preserve the presentation of these key residues.[6][8][9]
Q4: How is the serum stability of a peptide experimentally determined?
The standard method involves incubating the peptide in serum (typically human or rat) at 37°C. Aliquots are taken at various time points, and the enzymatic reaction is stopped, often by protein precipitation with agents like trichloroacetic acid (TCA) or acetonitrile (B52724).[10][11] The amount of intact peptide remaining is then quantified using analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13] The data is then used to calculate the peptide's half-life (t½) in serum.
Troubleshooting Guides
Issue 1: High Variability in Serum Stability Assay Results
-
Potential Cause: Inconsistent serum source or handling.
-
Troubleshooting Steps:
-
Use Pooled Serum: Always use a single, large batch of pooled serum for an entire experiment to minimize inter-individual variability.[10]
-
Standardize Thawing: Thaw frozen serum slowly on ice and avoid repeated freeze-thaw cycles, which can affect enzyme activity. Aliquot serum upon first use.
-
Consistent Quenching: Ensure the method for stopping the enzymatic reaction (e.g., addition of TCA) is performed identically for all samples and time points.[10]
-
Issue 2: Poor Recovery of Peptide from Serum Samples
-
Potential Cause: Non-specific binding of the peptide to labware or precipitated proteins.
-
Troubleshooting Steps:
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for all steps of the assay.[12]
-
Optimize Precipitation: Test different protein precipitation methods. While TCA is common, organic solvents like acetonitrile or methanol (B129727) can also be effective and may result in better peptide recovery depending on its properties.
-
Include a t=0 Control: Your time point zero (where the peptide is added to the quenching agent before the serum) is your 100% reference. Poor recovery at t=0 indicates a problem with the sample preparation or analytical method itself, not degradation.
-
Issue 3: Modified Peptide Shows Increased Stability but Reduced Biological Activity
-
Potential Cause: The modification interferes with the peptide's interaction with the cell membrane or its cargo.
-
Troubleshooting Steps:
-
Evaluate Uptake Directly: Perform a cellular uptake assay (e.g., using a fluorescently labeled version of your modified peptide) to confirm it can still penetrate cells effectively.
-
Modify Strategically: If a specific region of the peptide is known to be critical for activity (for TAT, the basic domain), avoid modifications in that area.[14]
-
Test Different Modifications: If one stabilization strategy (e.g., full D-amino acid substitution) ablates activity, test an alternative, such as terminal capping or cyclization, which may be less disruptive to the peptide's active conformation.
-
Quantitative Data Summary
The following table summarizes reported serum half-life data for various TAT-related peptides to illustrate the effects of modification and conjugation.
| Peptide Sequence/Conjugate | Modification | Assay Conditions | Half-life (t½) | Reference |
| T-Tat-NR2B9c | N-terminal TAMRA fluorophore | Rat Plasma, 37°C | 17.8 ± 3.1 min | [15] |
| T-Tat | N-terminal TAMRA fluorophore | Rat Plasma, 37°C | 51.7 ± 20.4 min | [15] |
| T-Tat-N-dimer | N-terminal TAMRA fluorophore | Rat Plasma, 37°C | 56.9 ± 7.6 min | [15] |
| HAI peptide (L-amino acids) | Unmodified | Human Serum (10% in HBSS), 37°C | < 24 h | [16] |
| Retro-inverso HAI (D-amino acids) | All D-amino acids | Human Serum (10% in HBSS), 37°C | > 24 h | [16] |
| CLIO-Tat | Conjugated to iron oxide nanoparticle | In vivo (mice) | 47 ± 6 min | [17] |
| Unmodified CLIO | Nanoparticle only | In vivo (mice) | 655 ± 37 min | [17] |
Note: Direct comparison is challenging due to variations in assay conditions, peptide sequence, and attached cargo.
Experimental Protocols
Protocol: In Vitro Peptide Serum Stability Assay using RP-HPLC
This protocol provides a standard method for determining the half-life of a modified TAT (48-57) peptide in human serum.
Materials:
-
Peptide stock solution (1 mg/mL in sterile water or 0.1% TFA in water).
-
Pooled human serum (commercially available).
-
Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water.
-
Low-protein-binding microcentrifuge tubes.
-
Incubator or water bath at 37°C.
-
Refrigerated centrifuge.
-
RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
Procedure:
-
Preparation: Pre-warm an aliquot of human serum to 37°C. Prepare a set of labeled low-protein-binding tubes for each time point (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Initiation of Reaction: To start the assay, add the peptide stock solution to the pre-warmed serum to achieve a final desired concentration (e.g., 100 µg/mL). Vortex gently and immediately place the tube in the 37°C incubator. This is your master incubation mix.
-
Time-Point Sampling:
-
At each designated time point, withdraw an aliquot (e.g., 100 µL) from the master incubation mix.
-
Immediately add the aliquot to a tube containing an equal volume (100 µL) of ice-cold 10% TCA quenching solution. This will stop the enzymatic degradation and precipitate serum proteins.
-
For the t=0 sample , add 100 µL of serum to the TCA solution first, and then add 100 µL of the peptide incubation mix. This ensures no degradation occurs before quenching.
-
-
Protein Precipitation: Vortex each time-point sample after adding the TCA. Incubate the tubes on ice for at least 20 minutes to allow for complete protein precipitation.[11]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[11]
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial.
-
Analyze the samples by RP-HPLC. Use a suitable gradient of Mobile Phase B into Mobile Phase A to elute the peptide (e.g., a linear gradient from 5% to 65% B over 20 minutes). Detect the peptide at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point by normalizing to the peak area of the t=0 sample (which represents 100%).
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
-
Visualizations
Caption: Workflow for developing a serum-stable TAT (48-57) peptide analog.
Caption: Enzymatic degradation pathways for peptides in serum.
References
- 2. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System | MDPI [mdpi.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 10. benchchem.com [benchchem.com]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 16. d-nb.info [d-nb.info]
- 17. Cross-linked iron oxide–transactivator transcription - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TAT (48-57) Cargo Release from Endosomes
Welcome to the technical support center for optimizing the endosomal release of TAT (48-57) cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the cytoplasmic delivery of TAT-conjugated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TAT (48-57) cargo uptake into cells?
A1: The primary mechanism of cellular uptake for TAT (48-57)-fusion proteins is initiated by an electrostatic interaction between the cationic TAT peptide and negatively charged components on the cell surface.[1] This is followed by rapid internalization through lipid raft-dependent macropinocytosis.[1] While other endocytic pathways like clathrin-mediated endocytosis may also be involved, macropinocytosis is considered a major route of entry.[2]
Q2: Why is my TAT-conjugated cargo showing a punctate distribution inside cells and low biological activity?
A2: A punctate intracellular distribution is characteristic of endosomal entrapment.[3][4] The TAT peptide efficiently facilitates cellular uptake via endocytosis, but the subsequent escape of the cargo from the endosome into the cytoplasm is a significant bottleneck.[3][5] If the cargo remains trapped within endosomes, it is often trafficked to lysosomes for degradation, leading to low bioavailability in the cytoplasm and nucleus, and consequently, reduced biological activity.[6]
Q3: What are the key factors influencing the efficiency of TAT-cargo endosomal escape?
A3: Several factors influence endosomal escape, including:
-
Endosomal pH: The acidic environment of late endosomes (pH ~5.5) can trigger conformational changes in some peptides, promoting membrane interaction and escape.[2][3]
-
Cargo Characteristics: The size, charge, and other physicochemical properties of the cargo can impact the efficiency of release.[4][7]
-
Peptide Modifications: The addition of hydrophobic residues or specialized endosomal escape domains (EEDs) can significantly enhance cytoplasmic delivery.[5]
-
Cell Type: The efficiency of uptake and endosomal escape can vary between different cell types.
Q4: How can I quantitatively measure the endosomal escape of my TAT-cargo?
A4: Several quantitative assays can be used to measure endosomal escape:
-
Split-GFP Complementation Assay: This live-cell assay uses a cell line expressing a large fragment of GFP (GFPβ1-10) and a TAT-cargo conjugated to the small GFP fragment (GFPβ11). Complementation and fluorescence restoration occur only when the TAT-cargo escapes the endosome and enters the cytoplasm.[5]
-
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: This highly sensitive assay utilizes a similar principle with a split luciferase system, offering a quantitative measure of cytosolic delivery.[8]
-
TAT-Cre Recombinase Reporter Assay: This assay uses a TAT-fused Cre recombinase and a reporter cell line with a loxP-flanked stop cassette upstream of a reporter gene (e.g., EGFP). Cre-mediated recombination and subsequent reporter expression only occur upon successful endosomal escape and nuclear entry of the TAT-Cre fusion protein.[1]
Troubleshooting Guides
Issue 1: Low Cytosolic Delivery and/or High Endosomal Colocalization
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inefficient endosomal escape | Co-incubate cells with an endosomolytic agent such as chloroquine (B1663885). | Increased cytoplasmic signal and biological activity of the cargo. A ~4-fold increase in delivery has been reported with chloroquine.[5] |
| Conjugate the TAT-cargo to a pH-sensitive fusogenic peptide, like the influenza-derived HA2 peptide.[3][6][9] | Enhanced endosomal release in the acidic environment of late endosomes. | |
| Incorporate synthetic Endosomal Escape Domains (EEDs) containing hydrophobic residues into your TAT-cargo construct.[5] | Improved membrane destabilization within the endosome, leading to enhanced cytoplasmic release.[5] | |
| Utilize a dimerized form of TAT (dfTAT) linked by a disulfide bond. | DfTAT has been shown to have enhanced endosomal escape properties.[10][11] | |
| Cargo degradation in the endo-lysosomal pathway | Use endosomal maturation inhibitors (e.g., dominant-negative Rab proteins) to determine the stage of entrapment.[3] | Identification of the specific endosomal compartment from which escape is failing. |
| Co-administer the TAT-cargo with agents that protect against lysosomal degradation. | Increased amount of intact cargo available for endosomal escape. | |
| Suboptimal TAT-cargo concentration | Perform a dose-response experiment to determine the optimal concentration for transduction and endosomal escape. | Identification of a concentration that maximizes cytoplasmic delivery while minimizing cytotoxicity. |
Issue 2: High Variability in Experimental Results
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Inconsistent cell culture conditions | Standardize cell passage number, confluency, and serum concentration in the media. | Reduced well-to-well and day-to-day variability in TAT-cargo uptake.[12] |
| Differences in TAT-cargo preparation | Ensure consistent synthesis, purification, and storage of the TAT-conjugated cargo. | More reliable and reproducible experimental outcomes. |
| Inconsistent incubation times | Optimize and strictly adhere to a standardized incubation time for TAT-cargo with the cells. | Consistent levels of endocytosis and subsequent endosomal escape. |
Experimental Protocols
Protocol 1: Split-GFP Complementation Assay for Quantifying Endosomal Escape
Objective: To quantitatively measure the cytosolic delivery of a TAT-conjugated cargo in living cells.
Methodology:
-
Cell Line: Utilize a stable cell line expressing the non-fluorescent GFPβ1-10 fragment.
-
TAT-Cargo Conjugate: Synthesize your cargo conjugated to the TAT (48-57) peptide and the GFPβ11 fragment.
-
Cell Seeding: Plate the GFPβ1-10 expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with the TAT-cargo-GFPβ11 conjugate at various concentrations. Include appropriate controls (e.g., cells alone, cells with unconjugated GFPβ11).
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for uptake and endosomal escape.
-
Imaging and Quantification: Acquire fluorescence images using a high-content imager or fluorescence microscope. Quantify the number of GFP-positive cells and the mean fluorescence intensity per cell.
-
Data Analysis: Compare the fluorescence signals from treated cells to controls to determine the efficiency of endosomal escape.
Protocol 2: Co-treatment with Endosomolytic Agents
Objective: To assess whether endosomal entrapment is limiting the activity of a TAT-conjugated cargo.
Methodology:
-
Cell Seeding: Plate your target cells in a suitable format for your downstream assay (e.g., 96-well plate for a viability assay, chamber slides for microscopy).
-
Pre-treatment (Optional): In some cases, pre-treating cells with the endosomolytic agent for a short period (e.g., 30 minutes) may be beneficial.
-
Co-treatment: Add the TAT-cargo to the cells simultaneously with a known endosomolytic agent. A common choice is chloroquine at a final concentration of 50-100 µM.
-
Controls: Include the following controls:
-
Cells treated with the TAT-cargo alone.
-
Cells treated with the endosomolytic agent alone.
-
Untreated cells.
-
-
Incubation: Incubate for the desired duration of your experiment.
-
Assay: Perform your downstream assay to measure the biological activity of the cargo or visualize its subcellular localization.
-
Data Analysis: Compare the effect of the TAT-cargo in the presence and absence of the endosomolytic agent. A significant increase in activity with the co-treatment suggests that endosomal escape is a limiting factor.
Visualizations
Caption: TAT-cargo uptake and endosomal escape pathway.
Caption: Troubleshooting workflow for low TAT-cargo activity.
References
- 1. ldbiopharma.com [ldbiopharma.com]
- 2. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: TAT(48-57) Conjugate Cytotoxicity
Welcome to the technical support center for researchers working with TAT(48-57) peptide conjugates. This resource provides guidance on understanding, assessing, and mitigating the cytotoxicity associated with these powerful cell-penetrating peptide (CPP) delivery vectors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity associated with TAT(48-57) conjugates?
The cytotoxicity of TAT(48-57) and other cationic CPPs is often linked to their interaction with the cell membrane. The peptide's basic residues (Arginine and Lysine) interact with negatively charged components on the cell surface, such as heparan sulfate (B86663) proteoglycans and phospholipids[1][2]. At higher concentrations, this interaction can lead to membrane destabilization, perturbation, or the formation of transient pores, which can cause cell death[3][]. This toxicity is often nonspecific and unrelated to the biological function of the conjugated cargo[5].
Q2: My unconjugated cargo molecule is non-toxic. Why does it become toxic after conjugation to TAT(48-57)?
When a cargo molecule is conjugated to TAT, the fusion product's toxicity can increase significantly. This is often due to the dominant effect of the TAT peptide itself, which facilitates rapid and high-concentration entry of the cargo into the cell[6]. Even if the cargo is benign, the membrane-disrupting activity of the TAT peptide at the required concentration can lead to cytotoxicity[]. Additionally, the nature of the cargo (e.g., its size, charge, or hydrophobicity) can influence the overall cytotoxicity of the conjugate[7].
Q3: What are the most common strategies to reduce the cytotoxicity of TAT(48-57) conjugates?
Several strategies can be employed to mitigate the toxicity of TAT conjugates:
-
Dose Optimization: The most straightforward approach is to perform a dose-response experiment to find the lowest effective concentration of the conjugate that achieves the desired biological effect with minimal toxicity[6].
-
PEGylation: Incorporating a polyethylene (B3416737) glycol (PEG) unit into the conjugate can effectively shield the cationic charge of the TAT peptide, reducing nonspecific membrane interactions and cytotoxicity while often preserving the biological activity of the cargo[][5].
-
Sequence & Structural Modification: Strategies like substituting L-amino acids with D-amino acids, cyclization, or creating retro-inverso peptides can enhance stability against proteases and sometimes reduce toxicity[][8].
-
Linker Chemistry: The choice of linker between TAT and the cargo is crucial. Using a cleavable linker (e.g., one sensitive to lysosomal enzymes like Cathepsin B) ensures that the cargo is released inside the cell, which can be a critical design element[9].
-
Alternative CPPs: If TAT(48-57) proves too aggressive for a specific cell type or application, consider testing other CPPs like Penetratin or SynB, which may have different toxicity profiles[6][10].
Q4: How does the conjugation site (N-terminus vs. C-terminus) affect cytotoxicity?
The site of conjugation can significantly impact the conjugate's cellular uptake and subsequent cytotoxicity. Studies have shown that conjugating a drug to the C-terminus of the TAT peptide can lead to higher cell penetration efficiency and greater cytotoxicity against cancer cells compared to N-terminal conjugation[9]. This highlights the importance of empirically testing different conjugation strategies in your system.
Troubleshooting Guide
Problem: Unexpectedly high cytotoxicity observed in initial screening.
You've treated your cells with a new TAT-cargo conjugate and see widespread cell death, even at concentrations where the cargo alone is harmless.
Caption: Troubleshooting flowchart for unexpected cytotoxicity.
Troubleshooting Steps:
-
Verify Purity: Impurities from synthesis or expression (e.g., endotoxins, residual reagents) can cause nonspecific toxicity. Ensure your conjugate is highly purified.
-
Establish a Baseline: Test the cytotoxicity of the unconjugated TAT(48-57) peptide on your specific cell line. This helps determine if the toxicity you're observing is characteristic of the peptide itself[6].
-
Perform a Dose-Response Analysis: Incubate your cells with a wide range of conjugate concentrations (e.g., from fM to high µM) for a fixed time period (e.g., 24, 48, or 72 hours)[6][11]. This will determine the IC50 (half-maximal inhibitory concentration) and help you identify a suitable working concentration.
-
Compare with Unconjugated Cargo: Always run a parallel experiment with the unconjugated cargo molecule to confirm that the observed toxicity is specific to the conjugate[6].
-
Consider the Cargo's Impact: High intracellular concentrations of your cargo, enabled by TAT, might induce toxicity not seen with extracellular administration. This is a "dose-related" effect[6].
Problem: The TAT conjugate does not seem to enter the cells and is still toxic.
You observe cell death, but confocal microscopy or other uptake assays show poor internalization.
Possible Causes & Solutions:
-
Membrane Disruption without Internalization: At high concentrations, the TAT peptide can cause significant membrane damage leading to cell death without efficient translocation[]. This is a clear sign that the concentration is too high. Reduce the concentration significantly and repeat the uptake experiment.
-
Serum Interference: Some components in fetal bovine serum (FBS) can interfere with CPP-mediated uptake. Try performing the initial incubation (e.g., 1-4 hours) in serum-free media, followed by a switch to complete media[6].
-
Experimental Artifacts: Ensure that your washing steps are sufficient to remove surface-bound peptide, which can be mistaken for toxicity or interfere with uptake measurements. Using a heparin wash can help strip surface-bound cationic peptides[12].
Quantitative Data Summary
The cytotoxicity of cell-penetrating peptides can vary significantly based on the peptide sequence, length, and the cell line being tested.
Table 1: Comparative IC50 Values of Different CPPs
| Cell-Penetrating Peptide | Average IC50 (mM) | Notes |
| TAT (49-57) | 2.0 | Data from a study on tissue toxicity[10]. |
| Penetratin | > 2.5 | Showed the lowest tissue toxicity in the same study[10]. |
| R8 (Octa-arginine) | 0.7 | Exhibited the highest cytotoxicity among those tested[10]. |
| Protamine | 0.7 | Similar high cytotoxicity to R8[10]. |
Data presented is for comparative purposes and actual IC50 values must be determined empirically for your specific conjugate and experimental conditions.
Key Experimental Protocols
Protocol: Assessing Conjugate Cytotoxicity using an MTT/XTT Assay
This protocol provides a general framework for determining the cell viability after treatment with a TAT(48-57) conjugate using a standard colorimetric assay like MTT or XTT[11][13][14].
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 3. Frontiers | The role of Tat in HIV latency and reactivation [frontiersin.org]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Uptake and Cytotoxicity of Drug-Peptide Conjugates Regulated by Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Improving Cell-Penetrating Peptides Stability and Delivery | Encyclopedia MDPI [encyclopedia.pub]
- 11. atsbio.com [atsbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Endosomal Entrapment of TAT(48-57)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the TAT(48-57) cell-penetrating peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the endosomal entrapment of TAT(48-57) and its cargo.
Frequently Asked Questions (FAQs)
Q1: Why is my TAT(48-57)-cargo conjugate showing punctate fluorescence inside cells instead of a diffuse cytosolic signal?
A1: A punctate fluorescence pattern is a classic indication of endosomal entrapment. The TAT(48-57) peptide facilitates the entry of its cargo into the cell, primarily through a process called macropinocytosis, which results in the formation of vesicles called macropinosomes.[1][2][3] If the TAT-cargo conjugate cannot efficiently escape these vesicles, it remains trapped, leading to the observed punctate staining within endosomes and lysosomes.
Q2: What is the primary mechanism of TAT(48-57) uptake into cells?
A2: The primary mechanism of cellular uptake for TAT-fusion proteins is lipid raft-dependent macropinocytosis.[1][3] This process begins with an initial electrostatic interaction between the positively charged TAT peptide and negatively charged proteoglycans on the cell surface.[1] Following this binding, the cell membrane engulfs the TAT-cargo complex, forming large, fluid-filled vesicles known as macropinosomes.
Q3: What are the main strategies to enhance the endosomal escape of TAT(48-57)?
A3: Several strategies can be employed to improve the cytosolic delivery of TAT(48-57)-conjugated cargo:
-
Fusogenic Peptides: Co-incubation or conjugation with pH-sensitive fusogenic peptides, such as the influenza virus hemagglutinin-derived peptide HA2, can promote endosomal membrane disruption in the acidic environment of the endosome.[4][5][6]
-
Dimerization: Dimerizing the TAT peptide, for instance, through a disulfide bond (dfTAT), has been shown to significantly improve its endosomal escape efficiency.[4][7]
-
pH-Sensitive Moieties: Incorporating residues like histidine into the peptide sequence can enhance endosomal escape through the "proton sponge" effect, leading to osmotic swelling and rupture of the endosome.[8]
-
Chemical Enhancers: Using lysosomotropic agents like chloroquine (B1663885) can increase the pH of endosomes, leading to their swelling and rupture, which can facilitate the release of trapped molecules.[3][9]
-
Photochemical Internalization (PCI): This technique involves the co-delivery of a photosensitizer with the TAT-cargo. Upon light activation, the photosensitizer generates reactive oxygen species that disrupt the endosomal membrane, releasing the cargo into the cytosol.
Troubleshooting Guides
Problem 1: Low biological activity of the delivered cargo despite efficient cellular uptake.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Endosomal Entrapment | The cargo is successfully internalized but remains trapped in endosomes, preventing it from reaching its cytosolic or nuclear target. | Implement an endosomal escape enhancement strategy (see Q3 in FAQs). |
| Cargo Degradation | The cargo is degraded by enzymes within the endo-lysosomal pathway. | Co-administer lysosomal protease inhibitors or use strategies that promote escape from early endosomes. |
| Incorrect Cargo Localization | The cargo is released into the cytosol but fails to localize to its site of action (e.g., the nucleus). | Incorporate a nuclear localization signal (NLS) into the cargo sequence. |
Problem 2: High cellular toxicity observed after treatment with TAT(48-57)-cargo.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of TAT Peptide | The TAT peptide itself can exhibit cytotoxicity at high concentrations. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the TAT-cargo conjugate. |
| Toxicity of the Endosomal Escape Enhancer | The agent used to promote endosomal escape (e.g., chloroquine, fusogenic peptides) may be toxic to the cells. | Titrate the concentration of the endosomal escape agent to find a balance between efficacy and toxicity. Evaluate alternative, less toxic enhancers. |
| Cargo-Induced Toxicity | The delivered cargo itself is inherently toxic to the cells. | This is cargo-dependent. Ensure the observed toxicity is not an intended effect of the cargo. |
Quantitative Data on Endosomal Escape Enhancement
The following table summarizes quantitative data from studies that have successfully enhanced the endosomal escape of TAT-fused molecules.
| Enhancement Strategy | Cargo | Cell Line | Observed Improvement | Reference |
| dTAT-HA2 Fusogenic Peptide | TAT-Cre Recombinase | Reporter T cells | Markedly enhanced escape from macropinosomes | [1][3] |
| Chloroquine | TAT-Cre Recombinase | NIH 3T3 loxP.LacZ reporter cells | Increased TAT-Cre recombination | [3] |
| Dimerized TAT (dfTAT) | Tetramethylrhodamine-labeled Tat | Vastly improved endosomal escape and cytosolic delivery | [4] | |
| Histidine-modified TAT | Plasmid DNA | 7000-fold improvement in transfection over TAT alone | [8] |
Key Experimental Protocols
TAT-Cre Recombinase Reporter Assay for Quantifying Functional Cytosolic Delivery
This assay provides a quantitative measure of the functional delivery of a TAT-conjugated protein to the cytosol, leading to its translocation to the nucleus.
Methodology:
-
Cell Line: Utilize a reporter cell line that contains a gene (e.g., LacZ or EGFP) preceded by a loxP-flanked stop codon.
-
Treatment: Treat the reporter cells with a TAT-Cre recombinase fusion protein.
-
Mechanism: If the TAT-Cre protein successfully escapes the endosome and enters the nucleus, the Cre recombinase will excise the stop codon.
-
Readout: The expression of the reporter gene (e.g., β-galactosidase activity for LacZ or fluorescence for EGFP) is then quantified, providing a measure of successful cytosolic delivery.[1]
Confocal Microscopy for Assessing Subcellular Localization
This method allows for the direct visualization of the subcellular localization of a fluorescently labeled TAT-cargo conjugate.
Methodology:
-
Labeling: Label the TAT-cargo conjugate with a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Cell Treatment: Incubate the cells with the fluorescently labeled TAT-cargo.
-
Co-staining (Optional): To identify endosomes and lysosomes, co-stain the cells with markers such as LysoTracker for acidic organelles or antibodies against endosomal markers like EEA1 (early endosomes) or LAMP1 (late endosomes/lysosomes).
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images for colocalization between the fluorescent cargo and the endo-lysosomal markers. A diffuse cytosolic signal indicates successful endosomal escape, while punctate staining that colocalizes with the markers confirms endosomal entrapment.
Visualizations
References
- 1. ldbiopharma.com [ldbiopharma.com]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two‐pore channels regulate Tat endolysosome escape and Tat‐mediated HIV‐1 LTR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TAT (48-57) Endosomal Escape
Welcome to the technical support center for strategies to enhance the endosomal escape of TAT (48-57) and its cargo. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals overcome the critical barrier of endosomal entrapment.
Frequently Asked Questions (FAQs)
Q1: Why is my TAT-fusion protein showing punctate fluorescence inside cells but I'm not observing any downstream biological effect?
A1: This is a classic and common issue. The punctate staining pattern indicates that your TAT-cargo has been successfully internalized by the cell, likely via endocytosis, but remains trapped within endosomes or lysosomes.[1][2] The cargo must escape these vesicles to reach the cytosol or nucleus to be biologically active. Studies estimate that only 1-2% of internalized cargo successfully escapes the endosome, making this a major bottleneck.[3]
Q2: What is the primary mechanism of TAT (48-57) uptake, and why does it lead to endosomal entrapment?
A2: The TAT peptide (residues 48-57, sequence GRKKRRQRRR) interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][5] This interaction triggers internalization primarily through endocytic pathways, such as macropinocytosis.[6][7] Once inside, the TAT-cargo is enclosed within an endosome. As the endosome matures, its internal pH drops, and it eventually fuses with a lysosome, which contains degradative enzymes.[6] Without an efficient escape mechanism, the cargo is often degraded or simply sequestered.
Q3: What are the main strategies I can use to enhance the endosomal escape of my TAT-cargo?
A3: Several strategies have been developed to improve cytosolic delivery.[6] These can be broadly categorized as:
-
Co-administration with Endosomolytic Agents: Using chemical compounds like chloroquine (B1663885) or L-leucyl-L-leucine methyl ester (LLOMe) that disrupt endosomal membranes.[8][9][10]
-
Fusion with pH-Sensitive Peptides: Conjugating your cargo to viral or synthetic peptides (e.g., HA2 from influenza virus) that change conformation in the acidic endosome and destabilize the membrane.[4][6][7]
-
Peptide Dimerization: Using a dimerized form of TAT (dfTAT) linked by a disulfide bond, which is reported to significantly enhance endosomal disruption.[1][3]
-
Photochemical Internalization (PCI): A light-based technique where a photosensitizer, co-delivered with your cargo, generates reactive oxygen species upon illumination, rupturing endosomal membranes.[6][11][12]
Q4: Are these enhancement strategies universally effective across all cell types?
A4: No, their effectiveness can be highly cell-type dependent.[5] For example, chloroquine was shown to increase transgene expression by 50-fold in HeLa cells but had little effect on Cos7 or 3T3 cells.[10] The efficiency of TAT-mediated delivery itself is also dependent on the expression levels of cell-surface glycosaminoglycans (GAGs), which can vary significantly between cell types and even with different culture conditions.[5] It is crucial to optimize and validate your chosen strategy for your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cytosolic Delivery Signal | 1. Inefficient endosomal escape strategy. 2. Suboptimal concentration of the enhancing agent. 3. Cell line is resistant to the chosen method.[10] 4. Cargo is being degraded within the endo-lysosomal pathway.[9] | 1. Try an alternative strategy (see Table 1). 2. Perform a dose-response titration of the enhancing agent to find the optimal concentration that balances efficacy and toxicity. 3. Test the strategy in a different cell line known to be responsive (e.g., HeLa for chloroquine).[10] 4. Consider using peptides made of D-amino acids to increase resistance to proteases.[9] |
| High Cellular Toxicity Observed | 1. The enhancing agent is toxic at the concentration used. 2. Extensive endosomal lysis is causing cell death.[6] | 1. Reduce the concentration of the enhancing agent or shorten the incubation time. 2. Assess cell viability (e.g., using an MTT assay) in parallel with your delivery experiments to determine the toxicity threshold. |
| Inconsistent Results | 1. Variability in cell culture conditions (e.g., cell density, passage number).[2] 2. Inconsistent formation of TAT-cargo complexes.[10] | 1. Standardize all cell culturing parameters, as factors like confluency and media composition can alter uptake.[2] 2. Optimize and standardize the protocol for complex formation, including buffer choice, mixing order, and charge ratio (for nucleic acid cargo).[10] |
| Enhancing Agent interferes with Cargo | 1. The chemical or peptide used for enhancement interacts with or denatures the cargo protein. | 1. Test the activity of your cargo protein in a cell-free assay in the presence of the enhancing agent. 2. Consider using a cleavable linker between the TAT peptide and the cargo to release the cargo in the cytosol.[6] |
Strategies and Quantitative Data
The following table summarizes common strategies to enhance TAT-mediated endosomal escape. Efficacy can vary significantly based on the cargo, cell type, and experimental conditions.
| Strategy | Mechanism of Action | Reported Enhancement | Key Considerations | Citations |
| Chloroquine | A lysosomotropic weak base that buffers endosomal pH. This leads to an influx of protons and chloride ions, causing osmotic swelling and rupture (Proton Sponge Effect). | Up to 50-fold increase in transgene expression in HeLa cells. | Efficacy is highly cell-type specific; can be toxic. | [8][10] |
| Fusogenic Peptides (e.g., HA2) | Derived from viral proteins, these peptides are pH-sensitive. At neutral pH, they are inactive, but in the acidic endosome, they adopt an alpha-helical structure that inserts into and destabilizes the membrane. | Marked, dose-dependent increase in TAT-Cre recombination activity. | Requires genetic fusion or chemical conjugation to the TAT-cargo construct. The TAT moiety can sometimes alter the pH-sensitivity of the fusogenic peptide. | [4][6][7] |
| Dimerized TAT (dfTAT) | Two TAT peptides linked by a disulfide bond. Believed to disrupt the endosomal membrane more effectively than monomeric TAT. | Significantly enhances cytosolic delivery of various molecules, from peptides to 100 nm nanoparticles. | Requires synthesis of the dimerized peptide. The disulfide bond needs to be stable until it reaches the endosome. | [1][3] |
| Photochemical Internalization (PCI) | A co-delivered photosensitizer localizes in the endosome. Upon illumination with a specific wavelength of light, it generates reactive oxygen species that rupture the endosomal membrane. | Light-induced cytotoxic response demonstrates successful cytosolic delivery of the toxin saporin. | Requires specialized light-source equipment. Optimization of photosensitizer concentration and light dose is critical to avoid toxicity. | [6][11][12] |
Visualized Workflows and Mechanisms
The Challenge: Endosomal Entrapment
The diagram below illustrates the typical pathway of a TAT-conjugated cargo, highlighting the endosomal escape bottleneck.
Caption: General pathway of TAT-cargo uptake and entrapment.
General Experimental Workflow for Assessing Endosomal Escape
This workflow outlines the key steps to quantify the enhancement of cytosolic delivery.
Caption: Workflow for testing an endosomal escape enhancing agent.
Mechanism: The Proton Sponge Effect
This diagram details how agents like chloroquine are thought to induce endosomal rupture.
Caption: The "Proton Sponge Effect" mechanism of chloroquine.
Experimental Protocols
Protocol 1: General Assay for Quantifying Endosomal Escape via Flow Cytometry
This protocol is adapted from a method that uses a pair of fluorescent dyes to differentiate between endosomally-trapped and cytosolic cargo.[13] It provides a quantitative measure of escape efficiency.
Materials:
-
Your TAT-cargo of interest.
-
N-hydroxysuccinimide (NHS) esters of a pH-sensitive dye (e.g., Naphthofluorescein, NF, pKa ≈ 7.6) and a pH-insensitive dye (e.g., Tetramethylrhodamine, TMR).
-
Cell line of interest (e.g., HeLa cells).
-
Complete culture medium.
-
DPBS (Dulbecco's Phosphate-Buffered Saline).
-
Trypsin-EDTA.
-
Flow cytometer.
Methodology:
-
Labeling of TAT-Cargo:
-
Covalently label two separate batches of your TAT-cargo: one with the pH-sensitive dye (NF) and one with the pH-insensitive dye (TMR) according to the manufacturer's instructions for NHS-ester labeling.
-
Purify the labeled conjugates (e.g., via dialysis or size-exclusion chromatography) to remove free dye.
-
-
Cell Treatment:
-
Seed cells in a 12-well plate and grow to ~80-90% confluency.
-
Prepare two sets of wells for each condition (Control vs. Enhancing Agent).
-
For the first set, treat cells with TMR-labeled TAT-cargo. This will measure total cellular uptake, as TMR fluoresces in both acidic endosomes and the neutral cytosol.
-
For the second set, treat cells with NF-labeled TAT-cargo. This will measure cytosolic cargo, as NF is fluorescent in the neutral cytosol (pH ~7.4) but non-fluorescent in acidic endosomes (pH 5.5-6.5).[13]
-
Add your enhancing agent to the "Test" wells along with the labeled cargo.
-
Incubate for 2-4 hours at 37°C.
-
-
Flow Cytometry Analysis:
-
Wash cells twice with cold DPBS to remove surface-bound cargo.
-
Detach cells using trypsin, neutralize with complete medium, and pellet by centrifugation.
-
Resuspend cells in cold DPBS for flow cytometry analysis.
-
Measure the Mean Fluorescence Intensity (MFI) for both TMR (MFITMR) and NF (MFINF) populations.
-
-
Data Interpretation:
-
Total Uptake: The MFITMR value reflects the total amount of cargo internalized by the cells.
-
Cytosolic Fraction: The MFINF value reflects the amount of cargo that has reached the neutral pH environment of the cytosol.[13]
-
Endosomal Escape Efficiency: The ratio of MFINF / MFITMR provides a quantitative measure of the endosomal escape efficiency.[13] Compare this ratio between control and test conditions to determine the fold-enhancement.
-
Protocol 2: Enhancing TAT-Cargo Delivery with Chloroquine
This protocol provides a starting point for using chloroquine to improve endosomal escape.
Materials:
-
TAT-cargo.
-
Chloroquine diphosphate (B83284) salt solution (e.g., 10 mM stock in water, sterile-filtered).
-
Cell line of interest and culture medium.
-
Assay reagents for measuring the biological effect of your cargo (e.g., reporter assay, Western blot for a downstream target).
Methodology:
-
Determine Optimal Chloroquine Concentration:
-
Before your experiment, perform a toxicity assay (e.g., MTT, LDH) to determine the highest non-toxic concentration of chloroquine for your cell line over the desired incubation period. A common starting range is 50-100 µM.
-
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
On the day of the experiment, replace the medium with fresh medium containing your TAT-cargo at the desired concentration.
-
For the test group, add pre-determined, non-toxic concentration of chloroquine (e.g., 100 µM). The control group receives only the TAT-cargo.
-
Incubate for a period of 4-6 hours. Note: prolonged incubation with chloroquine can increase toxicity.
-
-
Washout and Recovery:
-
After the incubation period, aspirate the treatment medium.
-
Wash the cells thoroughly with DPBS (3 times) to remove all traces of TAT-cargo and chloroquine.
-
Add fresh, complete culture medium and return the cells to the incubator.
-
-
Assess Biological Activity:
-
Allow the cells to recover and for the cargo to exert its biological effect. This time will vary depending on your cargo (e.g., 24-48 hours for a reporter gene).
-
Perform your downstream assay to measure the functional outcome (e.g., luciferase activity, protein expression, cell death).
-
Compare the results from the control group to the chloroquine-treated group to quantify the enhancement of delivery.
-
References
- 1. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ldbiopharma.com [ldbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring endosomal escape of fluorescent cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors controlling the efficiency of Tat-mediated plasmid DNA transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diving through Membranes: Molecular Cunning to Enforce the Endosomal Escape of Antibody-Targeted Anti-Tumor Toxins [mdpi.com]
- 12. Codelivery of a cytotoxin and photosensitiser via a liposomal nanocarrier: a novel strategy for light-triggered cytosolic release - Nanoscale (RSC Publishing) DOI:10.1039/C8NR04048F [pubs.rsc.org]
- 13. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Immunogenicity of TAT (48-57) Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TAT (48-57) peptides. The information is designed to address specific issues that may be encountered during the assessment of their immunogenicity.
Frequently Asked Questions (FAQs)
Q1: What is the TAT (48-57) peptide and why is its immunogenicity a concern?
The TAT (48-57) peptide is a small, arginine-rich cell-penetrating peptide (CPP) derived from the HIV-1 transactivator of transcription (TAT) protein.[1][2][3][4] Its remarkable ability to cross cell membranes has led to its widespread use as a vehicle for delivering a variety of cargo, including proteins, nucleic acids, and nanoparticles, into cells for therapeutic or research purposes.[2][4][5][6] However, as with any peptide intended for therapeutic use, its potential to elicit an immune response (immunogenicity) is a critical consideration. An unintended immune response could lead to reduced efficacy, altered pharmacokinetics, or adverse effects.[7][8]
Q2: What are the key immunological responses to consider when assessing the immunogenicity of TAT (48-57)?
The primary immunological responses to evaluate are:
-
Humoral Immunity (Antibody Production): The generation of antibodies (IgG, IgM, IgA) specific to the TAT (48-57) peptide. These can be measured using techniques like ELISA.[9][10]
-
Cellular Immunity (T-cell Response): The activation of T-lymphocytes (T-cells) that recognize the peptide. This is often assessed by measuring cytokine release (e.g., IFN-γ) using methods like ELISpot or intracellular cytokine staining.[11][12][13][14]
Q3: Can the TAT (48-57) peptide itself modulate immune responses?
Yes, studies have shown that the TAT peptide is not biologically inert and can modulate inflammatory responses and apoptosis.[15] For instance, it has been observed to inhibit the production of certain cytokines upon PKC activation and to induce apoptosis in a dose-dependent manner in human lung epithelial cells.[15] These inherent biological activities should be considered when designing and interpreting immunogenicity studies.
Q4: What are common challenges in assessing the immunogenicity of peptide drugs like TAT (48-57)?
Researchers often face challenges such as:
-
Variability in assay formats and protocols, making it difficult to compare results across different studies.[16]
-
The potential for impurities in the peptide synthesis to contribute to immunogenicity.[8][17]
-
The influence of the delivery vehicle or conjugated cargo on the overall immunogenicity of the TAT-cargo complex.[7]
-
Low-frequency T-cell responses that can be difficult to detect with standard assays.[18]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-TAT (48-57) Antibodies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | - Insufficient blocking- Inadequate washing- Non-specific binding of antibodies- Contaminated reagents | - Increase blocking time or try a different blocking buffer (e.g., 5% non-fat dry milk in PBS-T).- Increase the number and vigor of wash steps.- Use high-quality, specific secondary antibodies.- Prepare fresh buffers and solutions. |
| No or Weak Signal | - Low antibody titer in samples- Inefficient coating of the peptide onto the plate- Incorrect antibody concentrations- Inactive enzyme conjugate | - Concentrate the sample or test at a lower dilution.- Optimize the coating concentration of the TAT (48-57) peptide (typically 1-10 µg/mL).- Titrate primary and secondary antibodies to determine optimal concentrations.- Use a fresh enzyme conjugate and ensure the substrate is not expired. |
| High Well-to-Well Variability | - Inconsistent pipetting- Uneven coating of the plate- Temperature variations across the plate | - Use calibrated pipettes and ensure consistent technique.- Ensure the plate is level during coating and incubation steps.- Incubate plates in a temperature-controlled environment. |
Enzyme-Linked Immunospot (ELISpot) Assay for TAT (48-57)-Specific T-cells
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Background (Spontaneous Spots) | - Contaminated cell culture medium or serum- Over-stimulation of cells- Cell death | - Use fresh, sterile reagents.- Optimize the concentration of the TAT (48-57) peptide.- Ensure high cell viability (>90%) before starting the assay. |
| No or Few Spots in Stimulated Wells | - Low frequency of antigen-specific T-cells- Suboptimal peptide concentration- Poor cell viability- Inappropriate incubation time | - Increase the number of cells plated per well.- Perform a dose-response experiment to find the optimal peptide concentration.- Handle cells gently to maintain viability.- Optimize the stimulation period (typically 18-24 hours). |
| "Fuzzy" or Poorly Defined Spots | - Overdevelopment of the assay- Incorrect antibody concentrations | - Reduce the incubation time with the substrate.- Titrate the detection antibody to the optimal concentration. |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies assessing the immune response to TAT peptides.
Table 1: Humoral Immune Response to TAT Protein/Peptides
| Immunogen | Administration Route | Antibody Titer (IgG) | Species | Reference |
| Tat Protein (30 µg) | Intradermal (ID) | ~1:10,000 | Mouse | [10] |
| Tat Protein (30 µg) | Intramuscular (IM) | ~1:8,000 | Mouse | [10] |
| Tat 1-20 Peptide (7 µg) | Intradermal (ID) | ~1:400 | Mouse | [10] |
Table 2: Cellular Immune Response to TAT Peptides in HIV-1 Infected Individuals
| Peptide Pool | Responding Individuals | Median SFC/10⁶ PBMC (Range) | Assay | Reference |
| Overlapping Tat Peptides | 11/57 (19.3%) | 250 (50-920) | IFN-γ ELISpot | [11] |
SFC: Spot-Forming Cells; PBMC: Peripheral Blood Mononuclear Cells
Experimental Protocols
Protocol 1: Indirect ELISA for Anti-TAT (48-57) IgG Antibodies
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of TAT (48-57) peptide solution (e.g., 5 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS-T). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL/well of diluted serum samples (e.g., serial dilutions starting from 1:100 in blocking buffer). Include positive and negative controls. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-species IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Development: Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: IFN-γ ELISpot Assay for TAT (48-57)-Specific T-cells
-
Plate Preparation: Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash 3 times with sterile PBS. Coat the plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with sterile PBS. Block the membrane with 200 µL/well of complete RPMI medium (containing 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Cell Plating: Remove the blocking medium and add 100 µL of peripheral blood mononuclear cells (PBMCs) at a concentration of 2-3 x 10⁶ cells/mL to each well.
-
Stimulation: Add 100 µL of TAT (48-57) peptide solution to the appropriate wells to achieve the final desired concentration (e.g., 10 µg/mL). Use a negative control (medium alone) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Washing: Wash the plate 4 times with PBS-T.
-
Detection Antibody: Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Enzyme Conjugate: Add 100 µL/well of streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Development: Add 100 µL/well of BCIP/NBT substrate solution. Monitor spot development and stop the reaction by washing thoroughly with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Visualizations
Caption: Workflow for Indirect ELISA to Detect Anti-TAT (48-57) Antibodies.
Caption: Simplified T-Cell Activation Pathway by TAT (48-57) Peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT (47-57) peptide - Cell-penetrating peptide - SB-PEPTIDE [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Cell-Penetrating HIV1 TAT Peptides Can Generate Pores in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between different anti-Tat antibody isotypes and HIV disease progression: data from an African cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. A modified human ELISPOT assay to detect specific responses to primary tumor cell targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. usp.org [usp.org]
- 18. Enhanced ELISPOT detection of antigen-specific T cell responses from cryopreserved specimens with addition of both IL-7 and IL-15--the Amplispot assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TAT (48-57) Mediated In Vivo Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT (48-57) mediated in vivo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the TAT (48-57) peptide and why is it used for in vivo delivery?
A1: The TAT (48-57) peptide is a small, positively charged peptide derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus-1 (HIV-1).[1] Its core sequence, typically GRKKRRQRRR, is known as a protein transduction domain (PTD) or cell-penetrating peptide (CPP).[2] It is widely used in research to deliver a variety of cargo molecules (e.g., proteins, nucleic acids, nanoparticles) into cells both in vitro and in vivo.[1][3] The primary advantage of TAT (48-57) is its ability to traverse cellular membranes, a significant hurdle for the delivery of many therapeutic agents.[3]
Q2: What are the main challenges associated with in vivo delivery using TAT (48-57)?
A2: Researchers face several key challenges when using TAT (48-57) for in vivo applications. These include:
-
Immunogenicity: The peptide can be recognized by the immune system, leading to the production of anti-TAT antibodies and potential neutralization of the delivery system.
-
Off-Target Effects & Toxicity: The full-length Tat protein is known to have toxic effects.[4] While the short (48-57) peptide is generally considered less toxic, off-target accumulation and dose-dependent toxicity can still occur.[5]
-
Poor Endosomal Escape: A significant portion of TAT-conjugated cargo can become trapped within endosomes after cellular uptake, preventing it from reaching its cytosolic or nuclear target.[1][6] The efficiency of endosomal escape is often low, with estimates suggesting that less than 1% of the internalized cargo may reach the cytosol.[1]
-
In Vivo Instability: The peptide is susceptible to proteolytic degradation in the bloodstream and tissues, which can reduce its half-life and delivery efficiency.[2][3]
-
Low Delivery Efficiency: Achieving therapeutically relevant concentrations of the cargo in target tissues can be challenging due to factors like rapid clearance, biodistribution to non-target organs, and the barriers mentioned above.[5]
Q3: How can I improve the stability of my TAT-cargo conjugate in vivo?
A3: Several strategies can be employed to enhance the in vivo stability of TAT-cargo conjugates:
-
Peptide Modifications: Introducing modifications such as unnatural amino acids (e.g., D-isomers) or cyclization can increase resistance to proteases.[3]
-
Shielding: Incorporating polyethylene (B3416737) glycol (PEG) chains (PEGylation) can shield the TAT peptide from proteolytic enzymes and reduce immunogenicity.
-
Formulation with Liposomes or Nanoparticles: Encapsulating the TAT-cargo conjugate within a nanocarrier can protect it from degradation and improve its pharmacokinetic profile.
Q4: What are the known off-target effects of TAT (48-57) in vivo?
A4: While the (48-57) fragment is less toxic than the full-length Tat protein, potential off-target effects include:
-
Immune Activation: TAT peptides can induce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[7][8][9]
-
Broad Biodistribution: After systemic administration, TAT-conjugated cargo can distribute to various organs, with significant accumulation often observed in the liver and kidneys, which can lead to unwanted effects.[5][10]
Troubleshooting Guides
Problem 1: Low or No In Vivo Delivery to the Target Tissue
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of TAT-cargo conjugate | Assess the stability of the conjugate in serum. | Serum Stability Assay: Incubate the TAT-cargo with fresh mouse or rat serum for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C. Analyze the integrity of the conjugate at each time point using SDS-PAGE and Western blot (for protein cargo) or gel electrophoresis (for nucleic acid cargo). |
| Rapid clearance from circulation | Perform a pharmacokinetic study to determine the half-life of the conjugate. | Pharmacokinetic Analysis: Inject the labeled TAT-cargo intravenously into a cohort of animals. Collect blood samples at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Quantify the concentration of the conjugate in the plasma using a suitable method (e.g., ELISA, fluorescence, radioactivity). |
| Poor biodistribution to the target organ | Analyze the distribution of the conjugate in various organs. | In Vivo Biodistribution Study: Administer a labeled (e.g., fluorescent or radiolabeled) TAT-cargo to animals. At a predetermined time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, brain, and target tissue). Homogenize the tissues and quantify the amount of the conjugate in each organ. |
| Inefficient cellular uptake in the target tissue | Visualize cellular uptake in the target tissue using microscopy. | Immunohistochemistry/Immunofluorescence: After in vivo administration, perfuse the animal and fix the target tissue. Prepare tissue sections and perform immunohistochemistry or immunofluorescence staining to visualize the localization of the TAT-cargo within the cells of the target tissue. |
Problem 2: High Signal in Non-Target Organs (e.g., Liver, Kidneys)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Non-specific uptake by phagocytic cells | Modify the delivery system to reduce non-specific interactions. | PEGylation: Conjugate polyethylene glycol (PEG) to the TAT peptide or the nanocarrier. This can shield the positive charge of TAT and reduce uptake by the reticuloendothelial system (RES). |
| Renal clearance of small conjugates | Increase the size of the delivery vehicle. | Formulation with Nanoparticles: Encapsulate the TAT-cargo in liposomes or other nanoparticles to increase the overall size and prevent rapid renal filtration. |
| High expression of uptake receptors in non-target organs | N/A (This is an inherent biological challenge) | Consider local administration routes if systemic delivery is not essential. |
Problem 3: Observed In Vivo Toxicity or Immune Response
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inherent toxicity of the cargo molecule | Test the toxicity of the cargo alone. | In Vivo Toxicity Study: Administer the cargo molecule without the TAT peptide to a control group of animals and monitor for signs of toxicity (e.g., weight loss, behavioral changes). |
| Immunogenicity of the TAT peptide | Measure the production of anti-TAT antibodies and inflammatory cytokines. | Immunogenicity Assessment: 1. ELISA for Anti-TAT Antibodies: Collect serum from animals at different time points after administration of the TAT-cargo. Use an ELISA to detect the presence of antibodies that bind to the TAT peptide. 2. Cytokine Profiling: Collect blood or tissue samples and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using a multiplex cytokine assay or ELISA.[7][11][12] |
| Contaminants in the peptide preparation (e.g., endotoxins) | Ensure the purity of the synthesized peptide. | Endotoxin (B1171834) Testing: Use a Limulus Amebocyte Lysate (LAL) assay to quantify the level of endotoxin in the peptide preparation. |
Quantitative Data Summary
Table 1: Comparison of In Vivo Delivery Efficiency of TAT and Modified TAT Peptides
| Peptide Modification | Animal Model | Target Tissue/Cell | Delivery Efficiency Improvement (vs. TAT) | Reference |
| mTat/FuGENE HD | Mouse | Muscle (intramuscular injection) | Significantly higher and longer luciferase expression (~7 months) | [13][14] |
| Palmitoylated Tat (C16NTF) | - | MCF-7 cells (in vitro) | ~6-fold higher cellular uptake | [15] |
| TAT-modified liposomes (100 TAT/liposome) | Mouse | C26 and B16 tumors | Best antitumor efficacy compared to lower or higher TAT densities | [16] |
| d(WW)TAT | Mouse | Brain (stereotactic injection) | Enabled in vivo delivery of TAT-Cre, whereas TAT-Cre alone was ineffective | [17] |
Key Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of a fluorescently labeled TAT-cargo conjugate.
Materials:
-
Fluorescently labeled TAT-cargo (e.g., FITC-TAT-protein)
-
Target cells in suspension
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed target cells in a 6-well plate and culture overnight.
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with varying concentrations of the fluorescently labeled TAT-cargo in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound conjugate.
-
Treat the cells with trypsin-EDTA to detach them and quench any surface-bound fluorescence.
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the relative uptake efficiency.
Protocol 2: In Vivo Biodistribution of Radiolabeled TAT-Peptide
Objective: To determine the organ distribution of a TAT-conjugated molecule after systemic administration.
Materials:
-
Radiolabeled TAT-cargo (e.g., with 125I or 99mTc)
-
Animal model (e.g., mice or rats)
-
Syringes and needles for intravenous injection
-
Gamma counter
-
Anesthesia
Procedure:
-
Anesthetize the animal.
-
Inject a known amount of the radiolabeled TAT-cargo intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24 hours), euthanize the animal.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain, muscle, and target tissue).
-
Weigh each organ.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: Assessment of Immunogenicity (Cytokine Release Assay)
Objective: To evaluate the potential of a TAT-cargo conjugate to induce an inflammatory response in vivo.
Materials:
-
TAT-cargo conjugate
-
Animal model (e.g., mice)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
Blood collection supplies
Procedure:
-
Administer the TAT-cargo conjugate to a group of animals (e.g., via intravenous or intraperitoneal injection). Include a control group receiving vehicle only.
-
At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding or cardiac puncture at sacrifice).
-
Process the blood to obtain serum or plasma.
-
Use commercial ELISA kits to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum/plasma samples according to the manufacturer's instructions.
-
Compare the cytokine levels between the treated and control groups to assess the immunogenic potential of the TAT-cargo.
Visualizations
Signaling and Uptake Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Tat Protein Induces Production of Proinflammatory Cytokines by Human Dendritic Cells and Monocytes/Macrophages through Engagement of TLR4-MD2-CD14 Complex and Activation of NF-κB Pathway | PLOS One [journals.plos.org]
- 8. fortunejournals.com [fortunejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Cell-Penetrating Peptide Tat Facilitates Effective Internalization of PSD-95 Inhibitors Into Blood–Brain Barrier Endothelial Cells but less Efficient Permeation Across the Blood–Brain Barrier In Vitro and In Vivo [frontiersin.org]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient in vivo gene delivery using modified Tat peptide with cationic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. In vivo peptide-based delivery of a gene-modifying enzyme into cells of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Biodistribution of TAT(48-57) Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAT(48-57) peptide conjugates. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo application of these cell-penetrating peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: My TAT(48-57) conjugate shows rapid clearance from circulation. What is the underlying mechanism and how can I improve its pharmacokinetic profile?
A1: The rapid clearance of TAT(48-57) conjugates is a well-documented phenomenon. The highly cationic nature of the TAT peptide (pI ≈ 12.5) leads to non-specific interactions with negatively charged components in the blood and on cell surfaces, resulting in rapid removal from circulation primarily through renal and hepatobiliary excretion.[1] Studies in mice have shown that TAT-peptide conjugates can reach peak organ levels within minutes of injection and are cleared quickly from the blood.[1]
To improve the pharmacokinetic profile, consider the following strategies:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a widely used method to increase the hydrodynamic radius of the conjugate, which shields it from renal filtration and reduces opsonization, thereby prolonging circulation time.[2][3]
-
Fusion to a Larger Protein: Conjugating the TAT peptide to a larger, more stable protein can also extend its half-life in circulation.
-
Charge Neutralization: Modifying the TAT peptide to reduce its overall positive charge can decrease non-specific binding and subsequent clearance. This can be achieved through chemical modification of the arginine and lysine (B10760008) residues.
Q2: I am observing high accumulation of my TAT conjugate in the liver and spleen, but low accumulation at my target site. Why is this happening and how can I improve targeting specificity?
A2: The non-specific biodistribution of TAT conjugates, with significant accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen, is a major challenge.[4] This is due to the peptide's ability to interact with heparan sulfate (B86663) proteoglycans present on the surface of most cell types, leading to widespread and non-targeted uptake.[5]
To enhance target specificity, the following approaches are recommended:
-
Addition of Targeting Ligands: Conjugate a targeting moiety, such as a monoclonal antibody, an antibody fragment, or a small molecule ligand that specifically recognizes a receptor overexpressed on your target cells. This dual-ligand approach can significantly enhance accumulation at the desired site.[4]
-
Activatable Cell-Penetrating Peptides (ACPPs): Design a conjugate where the cell-penetrating function of the TAT peptide is initially masked or neutralized. The TAT peptide is "activated" only upon reaching the target tissue, for example, by enzymatic cleavage of a linker or a change in local pH.[6]
-
Charge Modification: As mentioned previously, reducing the cationic charge can decrease non-specific interactions and lower background accumulation in non-target tissues.[6]
Q3: My TAT-cargo conjugate appears to be trapped in endosomes after cellular uptake. How can I promote endosomal escape?
A3: Endosomal entrapment is a critical barrier to the cytosolic delivery of TAT-conjugated cargo. While the TAT peptide facilitates cellular entry, a significant portion of the conjugate can remain sequestered within endosomes, leading to degradation or exocytosis without reaching its intracellular target.
Strategies to enhance endosomal escape include:
-
Inclusion of Endosomolytic Agents: Co-administration or conjugation with agents that disrupt endosomal membranes, such as chloroquine (B1663885) or fusogenic peptides (e.g., the HA2 peptide from influenza virus), can facilitate the release of the conjugate into the cytoplasm.[7]
-
Photochemical Internalization (PCI): This technique involves the co-delivery of a photosensitizer with the TAT conjugate. Upon light activation, the photosensitizer generates reactive oxygen species that rupture the endosomal membrane, releasing the cargo.[8][9]
-
pH-Responsive Linkers: Incorporating a linker between the TAT peptide and the cargo that is cleaved in the acidic environment of the endosome can aid in the release of the cargo.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor in vivo efficacy despite good in vitro uptake. | 1. Rapid clearance in vivo.2. Non-specific biodistribution leading to low concentration at the target site.3. In vivo instability and degradation of the peptide or cargo.4. Endosomal entrapment. | 1. Implement strategies to prolong circulation (e.g., PEGylation).2. Incorporate targeting ligands or use activatable CPP designs.3. Use D-amino acids or retro-inverso peptides to increase resistance to proteolysis.[10]4. Employ endosomal escape strategies (e.g., co-administration of endosomolytic agents). |
| High variability in biodistribution data between experiments. | 1. Aggregation of the TAT conjugate.2. Inconsistent formulation or administration.3. Differences in animal models (age, sex, health status). | 1. Characterize the conjugate for aggregation using techniques like dynamic light scattering (DLS). Optimize buffer conditions (pH, ionic strength) to minimize aggregation.2. Ensure consistent and well-characterized formulations for each experiment. Standardize the injection procedure.3. Use a well-defined and consistent animal cohort for all studies. |
| Toxicity observed in vivo. | 1. The inherent cytotoxicity of the TAT peptide at high concentrations.2. Off-target effects of the cargo due to non-specific delivery.3. Immunogenicity of the conjugate. | 1. Determine the maximum tolerated dose (MTD) of the conjugate.2. Improve targeting specificity to reduce exposure of non-target tissues.3. Evaluate the immunogenic potential of the conjugate. Humanization of antibody fragments or use of less immunogenic linkers may be necessary. |
Quantitative Biodistribution Data
The following table summarizes representative biodistribution data for TAT-peptide conjugates in mice, highlighting the typical distribution pattern. Values are generally expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | TAT-Radiolabeled Peptide (%ID/g) at 30 min post-injection | TAT-Fusion Protein (%ID/g) at 4h post-injection |
| Blood | Low (indicative of rapid clearance) | Higher than peptide alone, but still clearing |
| Liver | High | High |
| Kidneys | High | High |
| Spleen | Moderate to High | Moderate to High |
| Lungs | Moderate | Moderate |
| Heart | Low to Moderate | Low to Moderate |
| Brain | Very Low (TAT peptides can cross the BBB, but efficiency is often low for simple conjugates)[11][12] | Low |
| Tumor | Variable, depends on targeting strategy | Variable, depends on targeting strategy |
Note: These are generalized values. Actual biodistribution will vary significantly based on the specific cargo, linker chemistry, and any targeting moieties used.
Experimental Protocols
General Protocol for In Vivo Biodistribution Study of a Radiolabeled TAT Conjugate
-
Synthesis and Radiolabeling: Synthesize the TAT(48-57) peptide and conjugate it to the desired cargo and a chelator for radiolabeling (e.g., DOTA for 111In or 68Ga). Radiolabel the conjugate and purify it to a high radiochemical purity (>95%).
-
Animal Model: Use a relevant animal model (e.g., tumor-bearing mice). Acclimatize the animals before the experiment.
-
Administration: Administer a known amount of the radiolabeled conjugate to each animal via a specific route (e.g., intravenous tail vein injection).
-
Time Points: Euthanize groups of animals at predetermined time points post-injection (e.g., 30 min, 1h, 4h, 24h).
-
Organ Harvesting and Measurement: Dissect and collect major organs and tissues of interest (blood, liver, kidneys, spleen, lungs, heart, brain, tumor, muscle, etc.). Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by normalizing the radioactivity in the tissue to the total injected dose and the tissue weight.
Visualizations
Caption: Experimental workflow for developing and evaluating TAT(48-57) conjugates.
Caption: Cellular uptake and intracellular fate of TAT(48-57) conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution of TAT or QLPVM coupled to receptor targeted liposomes for delivery of anticancer therapeutics to brain in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 6. dovepress.com [dovepress.com]
- 7. MODELING OF THE ENDOSOMOLYTIC ACTIVITY OF HA2-TAT PEPTIDES WITH RED BLOOD CELLS AND GHOSTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Anticancer Peptide TAT-RasGAP317−326 Exerts Broad Antimicrobial Activity [frontiersin.org]
- 11. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
Navigating the Cellular Maze: A Comparative Guide to TAT (48-57) and Penetratin Efficiency
In the realm of cellular delivery, the ability to efficiently transport therapeutic and diagnostic agents across the cell membrane is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as powerful tools to overcome this barrier. Among the most extensively studied CPPs are TAT (48-57), derived from the HIV-1 trans-activating protein, and Penetratin, from the Drosophila Antennapedia homeodomain. This guide offers a comparative analysis of their efficiency, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal vector for their specific needs.
At a Glance: Key Characteristics
| Feature | TAT (48-57) | Penetratin |
| Origin | Derived from HIV-1 Tat protein | Derived from Drosophila Antennapedia homeodomain |
| Sequence | GRKKRRQRRR | RQIKIWFQNRRMKWKK |
| Primary Uptake Mechanism | Primarily endocytosis (macropinocytosis) | Direct translocation and endocytosis |
| Key Advantage | High transduction efficiency for a broad range of cargos. | Effective translocation and neuroprotective properties. |
Quantitative Comparison of Delivery Efficacy and Cytotoxicity
The efficiency of CPP-mediated delivery is highly dependent on the nature of the cargo, the cell type, and the experimental conditions. Below are summaries of comparative studies that provide insights into the performance of TAT (48-57) and Penetratin.
Delivery of Fluorescent Cargo
The delivery of small fluorescent molecules is a common method to assess the cellular uptake of CPPs.
| Cargo | Cell Line | TAT (48-57) Uptake | Penetratin Uptake | Reference |
| Fluorescein | HeLa, CHO | Poorly taken up compared to Penetratin | Higher uptake than TAT-fluorescein |
Note: The uptake of fluorescein-labeled CPPs may not always be representative of the translocation efficacy for larger or different types of cargos.
Delivery of Protein Cargo
The ability to deliver functional proteins into cells is a key application for CPPs. The method of linking the CPP to the protein cargo (e.g., covalent conjugation vs. non-covalent co-incubation) can significantly impact delivery efficiency.
| Cargo | Linkage | Cell Line | TAT (48-57) Efficiency | Penetratin Efficiency | Reference |
| Streptavidin | Co-incubation | Not specified | Does not promote protein uptake | Potent vector for protein delivery | |
| Streptavidin | Biotin (stable linker) | Not specified | Efficiently internalizes | Less efficient than TAT and TP10 |
Comparative Cytotoxicity
Low cytotoxicity is crucial for the therapeutic application of CPPs. Both TAT (48-57) and Penetratin generally exhibit low toxicity at concentrations effective for cargo delivery.
| Peptide | Cell Line | Concentration | Effect on Proliferation | Reference |
| TAT | HeLa, CHO | Up to 50 µM | Negligible effects | |
| Penetratin | HeLa, CHO | Up to 50 µM | Negligible effects |
Experimental Protocols
The following are generalized protocols for key experiments to compare the efficiency of TAT (48-57) and Penetratin.
Protocol 1: Assessment of CPP-Mediated Fluorescent Cargo Delivery
1. Cell Culture:
-
Seed adherent cells (e.g., HeLa or CHO cells) in 24-well plates at a density that allows for 70-80% confluency on the day of the experiment.
-
Culture cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
2. Preparation of CPP-Cargo Conjugates:
-
Synthesize or procure high-purity TAT (48-57) and Penetratin peptides.
-
Covalently conjugate the N-terminus of the peptides with a fluorescent probe (e.g., carboxyfluorescein) according to standard bioconjugation protocols.
-
Purify the conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC).
3. Cellular Uptake Assay:
-
On the day of the experiment, wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing the fluorescently labeled CPPs at various concentrations (e.g., 1, 5, 10 µM) to the cells.
-
Incubate the cells for a defined period (e.g., 1 hour) at 37°C.
-
To differentiate between membrane-bound and internalized peptides, wash the cells with an acidic buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 3.0) to strip off surface-bound peptides.
-
Wash the cells again with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
4. Quantification:
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry.
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Peptide Treatment:
-
Prepare serial dilutions of TAT (48-57) and Penetratin in serum-free cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations (e.g., 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium only).
-
Incubate the cells for 24 hours at 37°C.
3. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing the Mechanisms
The following diagrams illustrate the proposed cellular uptake pathways for TAT (48-57) and Penetratin, as well as a general workflow for comparing their efficiency.
Caption: Proposed cellular uptake mechanisms of TAT (48-57) and Penetratin.
Caption: General experimental workflow for comparing the efficiency of CPPs.
Conclusion
Both TAT (48-57) and Penetratin are effective cell-penetrating peptides with distinct characteristics that make them suitable for different applications. The choice between them should be guided by the specific cargo to be delivered, the target cell type, and the desired uptake mechanism. For instance, when delivering protein cargo via co-incubation, Penetratin appears to be a more suitable choice, while TAT excels when a stable linkage is employed. Importantly, both peptides exhibit low cytotoxicity at effective concentrations, a critical feature for their potential therapeutic use. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate their relative efficiencies for a wider range of cargos and to refine their application in drug delivery.
Performance Comparison: TAT (48-57) vs. Polyarginine
A Comparative Guide to TAT (48-57) and Polyarginine for Protein Delivery
For researchers, scientists, and drug development professionals, the effective intracellular delivery of therapeutic proteins and other macromolecules is a significant hurdle. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome the cell membrane barrier. Among the most widely studied and utilized CPPs are the TAT peptide, derived from the HIV-1 trans-activator of transcription protein, and synthetic polyarginine peptides. This guide provides an objective comparison of TAT (48-57) and polyarginine for protein delivery, supported by experimental data, to aid in the selection of the most appropriate CPP for specific research and therapeutic applications.
Both TAT (48-57) and polyarginine peptides are cationic CPPs that leverage their positive charge to interact with the negatively charged cell surface and facilitate internalization. However, they exhibit notable differences in terms of delivery efficiency and cytotoxicity.
Delivery Efficiency:
Polyarginine peptides are generally reported to have a higher cellular uptake efficiency compared to the TAT peptide.[1] Studies have demonstrated that the internalization of polyarginine can be significantly more rapid and efficient. For instance, the cellular uptake of nona-arginine (B115151) (R9) has been reported to be up to 20 times faster than that of the TAT peptide at 37°C.[2][3] Another study showed that polyarginine-mediated delivery was 10 to 30 times greater than that of TAT.[1][4] The efficiency of polyarginine uptake is also dependent on the number of arginine residues, with an optimal length often cited for maximal internalization.[5][6]
Cytotoxicity:
A critical factor in the utility of CPPs is their potential toxicity. In this regard, the TAT peptide is generally considered less toxic than polyarginine peptides, particularly at higher concentrations.[1] The higher positive charge density of polyarginine, which contributes to its enhanced uptake efficiency, is also associated with increased membrane disruption and cytotoxicity.[1] However, low molecular weight polyarginines have been shown to have negligible cytotoxicity at high concentrations.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of TAT (48-57) and polyarginine.
Table 1: Cellular Uptake Efficiency
| Peptide | Relative Uptake Efficiency | Cell Lines Tested | Reference |
| Polyarginine (R8/R9) | High (10-30x > TAT) | HeLa, A549, CHO | [1][4] |
| Polyarginine (R9) | ~20x faster than TAT | Not specified | [2][3] |
| TAT (48-57) | Moderate | HeLa, A549, CHO | [1][4] |
| Dodecanoyl-[R5] | 1.8x > TAT | SK-OV-3 | [5][6] |
Table 2: Cytotoxicity
| Peptide | EC50 (µM) - Rhodamine-labeled | EC50 (µM) - Unlabeled | Cell Line | Reference |
| Polyarginine | ~10 | >30 | A549 | [1] |
| TAT (48-57) | >100 | >100 | A549 | [1] |
Mechanisms of Cellular Uptake
The primary mechanism of uptake for both TAT and polyarginine involves an initial electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[8] This is followed by internalization through an energy-dependent process of endocytosis. While direct translocation across the plasma membrane has been proposed, endocytosis is widely considered the major pathway for CPP-cargo complexes.
Caption: Proposed cellular uptake pathway for TAT-protein conjugates.
Polyarginine follows a similar initial pathway of binding to cell surface HSPGs. The high positive charge density of polyarginine is thought to induce significant membrane perturbation, potentially leading to more efficient internalization.
Caption: Proposed cellular uptake pathway for polyarginine-protein conjugates.
Experimental Protocols
To aid in the experimental comparison of TAT (48-57) and polyarginine, detailed protocols for key assays are provided below.
Caption: A typical experimental workflow for comparing CPP-based delivery systems.
1. Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the quantitative measurement of CPP-mediated protein delivery into cells.
-
Materials:
-
Target cells in suspension
-
Fluorescently labeled cargo protein (e.g., GFP, FITC-BSA) conjugated to TAT (48-57) and polyarginine
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing the CPP-protein conjugates at various concentrations. Include a control of the fluorescent protein alone.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the medium and wash the cells twice with PBS to remove non-adherent conjugates.
-
Detachment: Add trypsin-EDTA to detach the cells.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Washing: Centrifuge the cells and wash the pellet twice with cold PBS to remove any remaining surface-bound conjugates.
-
Resuspension: Resuspend the final cell pellet in PBS for flow cytometry analysis.
-
Analysis: Analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity will correlate with the amount of internalized protein.
-
2. Cytotoxicity Assessment by MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Target cells
-
TAT (48-57) and polyarginine peptides
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the TAT and polyarginine peptides in cell culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
3. Visualization of Protein Delivery by Confocal Microscopy
This technique allows for the visualization of the intracellular localization of the delivered protein.
-
Materials:
-
Target cells
-
Fluorescently labeled cargo protein conjugated to TAT (48-57) and polyarginine
-
Glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA) for fixing (optional)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Confocal microscope
-
-
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the fluorescently labeled CPP-protein conjugates.
-
Incubation: Incubate for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS.
-
Staining: If desired, stain the nuclei with DAPI or Hoechst.
-
Imaging: Image the live cells using a confocal microscope. Alternatively, cells can be fixed with 4% PFA before staining and imaging. Observe the intracellular distribution of the fluorescent protein.
-
Conclusion
Both TAT (48-57) and polyarginine are effective cell-penetrating peptides for protein delivery. The choice between them depends on the specific requirements of the application. Polyarginine generally offers higher delivery efficiency, which may be advantageous for applications requiring high intracellular concentrations of the cargo. However, this comes at the cost of potentially higher cytotoxicity. The TAT peptide, while being a less potent delivery vehicle, offers a better safety profile. For sensitive cell types or in vivo applications, TAT might be the preferred choice. It is recommended to empirically test both CPPs in the specific experimental system to determine the optimal balance between delivery efficiency and toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Uptake of TAT (48-57) and Other Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) peptide, specifically the region spanning amino acids 48-57 (sequence: RKKRRQRRR), is a well-studied cell-penetrating peptide (CPP) renowned for its ability to traverse cellular membranes and deliver a variety of cargo molecules into cells. This guide provides an objective comparison of the cellular uptake of TAT (48-57) with other prominent CPPs, supported by experimental data. It also details the experimental protocols for quantifying cellular uptake and illustrates the key signaling pathways and experimental workflows.
Quantitative Comparison of Cellular Uptake
The cellular uptake of CPPs can vary significantly depending on the peptide sequence, cargo, cell type, and experimental conditions. The following table summarizes quantitative data from various studies to provide a comparative overview of the uptake efficiency of TAT (48-57) and other commonly used CPPs like Penetratin and oligoarginine peptides (e.g., R9).
| Cell-Penetrating Peptide | Sequence | Cell Line | Concentration | Incubation Time | Uptake Efficiency (relative to control or other CPPs) | Reference |
| TAT (48-57) | RKKRRQRRR | HeLa | 10 µM | 1 hour | ~8-fold higher than a scrambled control peptide. | [1] |
| TAT (48-57) | RKKRRQRRR | Jurkat | 10 µM | 30 min | Higher uptake than Penetratin under the same conditions. | [2] |
| Penetratin | RQIKIWFQNRRMKWKK | HeLa | 10 µM | 1 hour | Lower uptake compared to TAT (48-57) and R9. | [2] |
| Nona-arginine (R9) | RRRRRRRRR | HeLa | 10 µM | 1 hour | Highest uptake among TAT (48-57) and Penetratin. | [2] |
| TAT (47-57)-TAMRA | YGRKKRRQRRR-TAMRA | Caco-2, HeLa | 0.5 - 2 µM | 30 min | Rapid uptake within the first 10 minutes, reaching a maximum at 30 minutes. Concentrations above 1µM showed higher final intracellular concentrations.[3] | [3] |
| R9-TAMRA | RRRRRRRRR-TAMRA | Caco-2, HeLa | 0.5 - 2 µM | 30 min | Similar uptake kinetics to TAT(47-57), with a fast initial uptake.[3] | [3] |
Note: Direct comparison of absolute values across different studies is challenging due to variations in experimental setups. The data presented here is intended to provide a relative sense of uptake efficiency.
Experimental Protocols
Accurate quantification of CPP cellular uptake is crucial for evaluating their efficacy. Below are detailed protocols for three widely used methods: flow cytometry, confocal microscopy, and MALDI-TOF mass spectrometry.
Quantification of CPP Uptake by Flow Cytometry
This method allows for the high-throughput quantification of fluorescently labeled CPP uptake in a large population of cells.
Materials:
-
Fluorescently labeled CPP (e.g., FITC-TAT (48-57))
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Cell line of interest (e.g., HeLa cells)
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Peptide Incubation:
-
Prepare a stock solution of the fluorescently labeled CPP.
-
Dilute the CPP to the desired final concentration in serum-free cell culture medium.
-
Remove the growth medium from the cells, wash once with PBS, and add the CPP-containing medium.
-
Incubate for the desired time (e.g., 1 hour) at 37°C.
-
-
Cell Harvesting and Washing:
-
Remove the CPP-containing medium and wash the cells twice with cold PBS to remove non-internalized, loosely bound peptide.
-
Add Trypsin-EDTA to detach the cells and quench the trypsin reaction with complete medium.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Quantification of CPP Uptake by Confocal Microscopy and Image Analysis
This technique provides spatial information on the intracellular localization of CPPs and allows for quantification of uptake on a per-cell basis.
Materials:
-
Fluorescently labeled CPP
-
Cells grown on glass-bottom dishes or chamber slides
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Confocal microscope with image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding and Peptide Incubation: Follow steps 1 and 2 from the flow cytometry protocol, using appropriate chamber slides or dishes for microscopy.
-
Cell Staining and Fixation (Optional):
-
After incubation, wash the cells with PBS.
-
For live-cell imaging, add a nuclear stain to the medium and proceed to imaging.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and then stain with a nuclear marker.
-
-
Confocal Imaging:
-
Acquire Z-stack images of the cells using a confocal microscope with appropriate laser lines and filters for the CPP's fluorophore and the nuclear stain.
-
Ensure imaging parameters (laser power, gain, pinhole size) are kept constant across all samples for accurate comparison.
-
-
Image Analysis:
-
Use image analysis software to quantify the intracellular fluorescence.
-
Define regions of interest (ROIs) around individual cells (often guided by the nuclear stain to identify cell boundaries).
-
Measure the mean fluorescence intensity within each ROI.
-
Subtract the background fluorescence from an area without cells.
-
Quantification of CPP Uptake by MALDI-TOF Mass Spectrometry
This label-free method allows for the direct and highly sensitive quantification of internalized peptides.
Materials:
-
Unlabeled CPP
-
Isotopically labeled version of the CPP (as an internal standard)
-
Cell lysis buffer
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Protocol:
-
Cell Seeding and Peptide Incubation: Follow steps 1 and 2 from the flow cytometry protocol using the unlabeled CPP.
-
Cell Lysis and Standard Spiking:
-
After incubation and washing, lyse the cells using a suitable lysis buffer.
-
Add a known amount of the isotopically labeled CPP internal standard to the cell lysate.
-
-
Sample Preparation for MALDI-TOF:
-
Mix a small volume of the cell lysate/internal standard mixture with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry and crystallize.
-
-
MALDI-TOF Analysis:
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway for TAT (48-57) cellular uptake and a typical experimental workflow for its quantification.
Caption: Cellular uptake pathway of TAT (48-57) via clathrin-mediated endocytosis.
Caption: Experimental workflow for CPP cellular uptake quantification using flow cytometry.
References
- 1. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of TAT(48-57) Conjugates and Alternatives
For researchers and drug development professionals, the effective delivery of therapeutic and imaging agents to target tissues is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as a promising class of vectors for overcoming cellular barriers. Among these, the TAT(48-57) peptide, derived from the HIV-1 trans-activator of transcription protein, is one of the most well-studied. This guide provides an objective comparison of the biodistribution of TAT(48-57) conjugates with two alternative CPPs, polyarginine and maurocalcine (B1151375), supported by experimental data.
Performance Comparison: Biodistribution of CPP Conjugates
The biodistribution of a CPP conjugate is a critical factor in determining its efficacy and potential off-target effects. The following table summarizes the quantitative biodistribution of TAT(48-57), polyarginine (R18D), and maurocalcine conjugates in key organs at various time points post-injection, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | TAT(49-57)-Lys3-Bombesin (99mTc-labeled)[1] | Polyarginine (R18D) (18F-labeled)[2] | Maurocalcine (125I-labeled)[3] |
| 2 hours | 1 hour | 1 hour | |
| Blood | 0.45 ± 0.12 | - | 0.17 ± 0.02 |
| Heart | 0.21 ± 0.04 | 0.93 ± 0.17 | 0.22 ± 0.01 |
| Lungs | 0.54 ± 0.11 | - | 0.53 ± 0.05 |
| Liver | 0.68 ± 0.15 | 0.71 ± 0.13 | 1.54 ± 0.12 |
| Spleen | 0.29 ± 0.05 | 0.82 ± 0.19 | 0.35 ± 0.03 |
| Kidneys | 29.02 ± 2.78 | 6.56 ± 2.04 | 10.31 ± 1.02 |
| Brain | - | 0.12 ± 0.02 | 0.02 ± 0.00 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for key experiments.
Radiolabeling of Peptides
A common method for tracking peptides in vivo is through radiolabeling.
Materials:
-
Peptide conjugate (e.g., TAT(48-57)-DOTA)
-
Radionuclide (e.g., Indium-111 chloride in HCl)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Metal-free vials and pipette tips
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Radio-TLC scanner
-
Size-Exclusion Chromatography (SEC) column (if purification is needed)
-
Gamma counter
Procedure:
-
In a metal-free vial, dissolve 10-100 µg of the peptide conjugate in sodium acetate buffer.
-
Add the desired amount of radionuclide (e.g., 1-10 mCi of 111InCl₃) to the peptide solution.
-
Gently mix and incubate at room temperature for 30-60 minutes.
-
Determine the radiochemical purity using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with an appropriate mobile phase.
-
Analyze the strip using a radio-TLC scanner. A radiochemical purity of >95% is generally required.
-
If purity is below 95%, purify the radiolabeled peptide using an SEC column.
In Vivo Biodistribution Study in a Rodent Model
Materials:
-
Healthy adult mice (e.g., BALB/c)
-
Radiolabeled peptide conjugate
-
Anesthetic
-
Syringes and needles
-
Dissection tools
-
Gamma counter
Procedure:
-
Prepare the dose by diluting the purified radiolabeled peptide in sterile saline. The typical injection volume for a mouse is 100-200 µL, containing 10-20 µCi of radioactivity.
-
Anesthetize the mice and administer the radiolabeled compound via intravenous tail vein injection.
-
At designated time points (e.g., 1, 4, 24 hours post-injection), euthanize a group of mice (typically n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs (heart, lungs, liver, spleen, kidneys, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and a standard of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Tissue Homogenization for Biodistribution Analysis
Materials:
-
Collected tissue samples
-
Lysis buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Weigh the collected tissue and place it in a microcentrifuge tube.
-
Add an appropriate volume of cold lysis buffer (e.g., 900 µL per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 13,000 xg) for 2 minutes at 4°C.
-
Carefully collect the supernatant for radioactivity measurement.
Cellular Uptake and Signaling Pathways
The biodistribution of CPPs is intrinsically linked to their mechanisms of cellular uptake. These peptides primarily utilize endocytic pathways to enter cells.
References
A Comparative Guide to TAT (48-57) and Other Leading Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution, capable of traversing the cell membrane and transporting a variety of cargo molecules. Among the most well-studied CPPs is the TAT (48-57) peptide, derived from the HIV-1 trans-activator of transcription protein. This guide provides an objective comparison of TAT (48-57) with other prominent CPPs, namely Penetratin and Transportan, focusing on their performance backed by experimental data.
Mechanisms of Cellular Uptake: A Diverse Landscape
The entry of CPPs into cells is a complex process that can occur through various mechanisms, primarily categorized as direct translocation across the plasma membrane or through different endocytic pathways. The preferred route is often dependent on the specific CPP, its concentration, the nature of the attached cargo, and the cell type.
-
TAT (48-57): This highly cationic peptide predominantly utilizes a form of endocytosis called macropinocytosis for cellular entry.[1] The process is initiated by the electrostatic interaction of the positively charged arginine residues of TAT with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which then triggers the formation of large vesicles (macropinosomes) that engulf the peptide and its cargo.[2][3]
-
Penetratin: Derived from the Drosophila Antennapedia homeodomain, Penetratin's uptake mechanism is multifaceted. Evidence suggests it can enter cells via both direct translocation across the lipid bilayer and through energy-dependent endocytic pathways.[1][4][5] The exact mechanism can be influenced by the peptide's concentration and the properties of its cargo.
-
Transportan: This chimeric peptide, a combination of the neuropeptide galanin and the wasp venom peptide mastoparan, is also known to utilize multiple entry pathways.[6] At lower concentrations, it can enter cells through both energy-dependent and independent mechanisms.[6] Studies have shown its internalization into various cell types occurs primarily through endocytosis, leading to localization within vesicular structures.[6]
Performance Comparison: Efficiency and Cytotoxicity
The effectiveness of a CPP is a balance between its ability to deliver cargo into a cell and its inherent toxicity. The following tables summarize quantitative data from a comparative study by El-Andaloussi et al. (2007), which evaluated the performance of TAT, Penetratin, and a derivative of Transportan, Transportan 10 (TP10).
Quantitative Comparison of Cellular Uptake Efficiency
The efficiency of cargo delivery by CPPs is highly dependent on the nature of the cargo itself. A CPP that excels at delivering a small molecule may not be as effective for a large protein.
| Cargo | TAT (48-57) | Penetratin | Transportan 10 (TP10) |
| Fluorescein (B123965) (small molecule) | Low | Moderate | High |
| dsDNA (nucleic acid) | Effective | Effective | Effective |
| Avidin (protein, co-incubation) | Low | High | High |
| Streptavidin (protein, covalent conjugate) | High | Moderate | High |
Data adapted from El-Andaloussi et al., 2007.[7]
These findings highlight that while TAT's uptake of a small molecule like fluorescein is relatively poor, its efficiency dramatically increases when delivering a larger protein cargo it is covalently attached to.[7] In contrast, Penetratin and TP10 show robust uptake across a range of cargo types.[7]
Quantitative Comparison of Cytotoxicity
A critical consideration for any delivery vector is its impact on cell viability. Cytotoxicity is often assessed by measuring the leakage of lactate (B86563) dehydrogenase (LDH) from cells, indicating membrane damage, and through metabolic assays like the MTT or WST-1 assay, which reflect cell proliferation and viability.
| Assay | TAT (48-57) | Penetratin | Transportan 10 (TP10) |
| LDH Leakage (at 10 µM) | No significant leakage | No significant leakage | ~20% leakage |
| WST-1 Assay (Cell Viability at 20 µM) | > 95% | > 95% | Significant decrease |
| WST-1 Assay (Cell Viability up to 50 µM) | Negligible effect | Negligible effect | Toxic at higher concentrations |
Data adapted from El-Andaloussi et al., 2007, for HeLa cells.[7]
The results indicate that both TAT (48-57) and Penetratin exhibit low cytotoxicity at concentrations effective for cargo delivery.[7] TP10, while an efficient delivery agent, demonstrates higher levels of both acute membrane disruption and long-term effects on cell proliferation.[7]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the primary cellular uptake pathways for TAT (48-57), Penetratin, and Transportan.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of CPP performance.
Quantitative Cellular Uptake Assay via Flow Cytometry
This protocol is for quantifying the intracellular delivery of a fluorescently labeled cargo.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescently labeled CPP-cargo conjugate
-
Flow cytometer
Procedure:
-
Cell Culture: Seed HeLa cells in a 24-well plate at a density of 5 x 10^4 cells per well and culture overnight.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add the fluorescently labeled CPP-cargo conjugate at the desired concentration in serum-free DMEM. Incubate for 1-4 hours at 37°C.
-
Cell Detachment: After incubation, wash the cells three times with PBS to remove extracellular peptides. Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the mean intracellular fluorescence intensity.
Cytotoxicity Assessment via MTT Assay
This protocol measures the impact of CPPs on cell viability and proliferation.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture overnight.[8]
-
Peptide Treatment: Remove the culture medium and treat the cells with varying concentrations of the CPPs in serum-free DMEM for 24 hours.[7]
-
MTT Incubation: After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Detection via Caspase-3 Activity Assay
This assay determines if CPP-induced cytotoxicity involves the activation of apoptosis.
Materials:
-
HeLa cells
-
DMEM with 10% FBS
-
PBS
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat HeLa cells with the CPPs at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer on ice for 10-20 minutes. Centrifuge the lysate to pellet cell debris.
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer (containing DTT), and the caspase-3 substrate.[9][10]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[9][10] Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[9][10] The increase in signal corresponds to the level of caspase-3 activity.
Conclusion
The choice of a cell-penetrating peptide is a critical decision in the design of drug delivery systems. This guide demonstrates that there is no single "best" CPP; the optimal choice is highly dependent on the specific application and the nature of the cargo to be delivered.
-
TAT (48-57) stands out for its low cytotoxicity and high efficiency in delivering large protein cargos when covalently conjugated. Its reliance on macropinocytosis is a key mechanistic feature.
-
Penetratin offers a good balance of moderate to high uptake efficiency for a variety of cargos with minimal impact on cell viability. Its dual mechanism of entry provides versatility.
-
Transportan (and its analog TP10) is a highly efficient delivery vector but comes with the trade-off of increased cytotoxicity, which may be a limiting factor for certain therapeutic applications.
Researchers and drug developers are encouraged to use the provided data and protocols as a starting point for their own empirical evaluations to determine the most suitable CPP for their specific needs. The cargo-dependent nature of CPP performance underscores the importance of direct experimental comparison for any new therapeutic conjugate.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell transduction pathways of transportans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validating TAT (48-57) Mediated Cargo Delivery: A Comparative Guide
The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), specifically the amino acid sequence 48-57 (GRKKRRQRRR), which is one of the most widely utilized cell-penetrating peptides (CPPs) for intracellular cargo delivery.[1][2] Its highly cationic nature is crucial for its function, enabling the transport of various molecules, from small fluorophores to large proteins and nanoparticles, across the plasma membrane.[3][4] This guide provides a comparative analysis of TAT (48-57)-mediated delivery, supported by experimental data, and outlines key protocols for its validation.
Mechanism of Cellular Uptake: A Dual Pathway
The precise mechanism of TAT-mediated entry is a subject of ongoing research, with evidence supporting multiple pathways. The uptake route is often dependent on the nature and size of the conjugated cargo.[1][5]
-
Direct Translocation: For the peptide alone or when attached to small cargo, entry can occur via direct penetration of the plasma membrane. This process is thought to be energy-independent.[5][6]
-
Endocytosis: When conjugated to larger cargo such as proteins, the TAT-cargo complex is predominantly internalized through energy-dependent endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis.[7][8] Initial interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface is a key initiating step for this process.[7][9] A significant challenge for endocytic uptake is the subsequent escape of the cargo from the endosome to reach the cytosol.[10][11]
References
- 1. cardoso-lab.org [cardoso-lab.org]
- 2. tandfonline.com [tandfonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism for HIV-1 Tat Insertion into the Endosome Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 11. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TAT (48-57) and Transportan for In Vivo Delivery
For researchers, scientists, and drug development professionals seeking effective in vivo delivery vectors, the choice between different cell-penetrating peptides (CPPs) is a critical decision. This guide provides an objective comparison of two widely used CPPs: TAT (48-57) and Transportan. We will delve into their mechanisms of action, in vivo delivery efficiency, biodistribution, and toxicity profiles, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Introduction: Two Decades of Cellular Shuttles
The ability to transport therapeutic molecules across the cell membrane is a cornerstone of modern medicine. Cell-penetrating peptides have emerged as powerful tools to overcome this biological barrier. The HIV-1 trans-activator of transcription (TAT) protein was one of the first proteins discovered to possess this remarkable ability, with its protein transduction domain (PTD), specifically the amino acid sequence 48-57 (GRKKRRQRRR), being responsible for this function.[1][2] Around the same time, another chimeric peptide, Transportan, was developed. It is a 27-amino acid peptide derived from the neuropeptide galanin and the wasp venom peptide mastoparan, and it has also demonstrated potent cell-penetrating capabilities.[3] This guide will focus on a comparative analysis of these two pioneering CPPs for in vivo applications.
Mechanism of Cellular Uptake: A Tale of Two Pathways
The precise mechanisms by which TAT (48-57) and Transportan enter cells are still a subject of active research and debate. However, current evidence suggests that they utilize multiple pathways, often dependent on the cargo, cell type, and experimental conditions.
TAT (48-57): The highly cationic nature of the TAT peptide plays a crucial role in its initial interaction with the negatively charged cell surface.[4] It is widely accepted that TAT-mediated delivery can occur through two main routes:
-
Direct Penetration: At higher concentrations, TAT is believed to directly translocate across the plasma membrane. This process is thought to involve the formation of transient pores or membrane destabilization.
-
Endocytosis: At lower concentrations, TAT and its cargo are primarily internalized through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5] The initial electrostatic interaction with heparan sulfate (B86663) proteoglycans on the cell surface is a key initiating step for endocytosis.[4]
Transportan: As an amphipathic peptide, Transportan's mechanism of entry is also multifaceted. It is thought to interact with the cell membrane and induce its own uptake. The proposed mechanisms include:
-
Direct Translocation: Similar to TAT, Transportan may directly cross the cell membrane, particularly at higher concentrations.
-
Endocytosis: Evidence also points towards an endocytic uptake mechanism for Transportan and its cargo.[6]
The following diagrams illustrate the proposed cellular uptake pathways for TAT (48-57) and Transportan.
Caption: Proposed cellular uptake mechanisms of TAT (48-57).
Caption: Proposed cellular uptake mechanisms of Transportan.
In Vivo Delivery Efficiency: A Comparative Overview
| Peptide | Cargo | Animal Model | Key Findings | Reference |
| TAT (48-57) | Doxorubicin and Erlotinib (in liposomes) | Mice | More than 10-fold and 2.7-fold increase in accumulation in the brain compared to free drugs. | [7] |
| TAT (48-57) | β-galactosidase | Mice | Successful delivery to several tissues, including the brain, after intraperitoneal injection. | [6] |
| Transportan | Peptide Nucleic Acid (PNA) | Rats | Elicited phenotypic responses in the central nervous system after systemic administration, indicating blood-brain barrier penetration. | [6] |
| Transportan 10 | Plasmid DNA | Mice | Mediated efficient gene delivery in vivo when administered intramuscularly or intradermally. | [3] |
Biodistribution: Where Do They Go?
The biodistribution of CPP-cargo conjugates is a critical factor in determining their therapeutic efficacy and potential off-target effects.
TAT (48-57): Following intravenous administration, TAT-conjugated molecules tend to distribute widely throughout the body. Studies have shown accumulation in various organs, including the liver, spleen, kidneys, and to a lesser extent, the brain.[7][8] The high positive charge of TAT can lead to rapid clearance from the bloodstream and significant uptake by the reticuloendothelial system (RES), particularly the liver and spleen.[8]
Transportan: Similar to TAT, Transportan-mediated delivery also results in a broad biodistribution pattern. Studies have demonstrated that Transportan can deliver cargo to various tissues.[3]
In Vivo Toxicity: A Safety Profile
The toxicity of CPPs is a major consideration for their clinical translation. Both TAT (48-57) and Transportan have been investigated for their in vivo toxicity.
| Peptide | Animal Model | Dosage | Observed Effects | Reference |
| TAT (48-57) | Mice | High doses | Can induce neurotoxic effects. | [9] |
| TAT (48-57) | - | Up to 100 µM (in vitro) | Non-toxic in several cell lines. | [9] |
| Transportan 10 | - | - | Generally considered to have low toxicity. | [9] |
It is important to note that the toxicity of CPPs can be influenced by the nature and size of the conjugated cargo.[10]
Experimental Protocols
To facilitate the replication and advancement of research in this area, we provide detailed experimental protocols for key in vivo experiments.
In Vivo Delivery of a Peptide-Cargo Conjugate via Intravenous Injection in Mice
This protocol outlines the general procedure for administering a CPP-cargo conjugate intravenously to a mouse model.
Caption: Workflow for intravenous injection of peptide-cargo conjugates in mice.
Materials:
-
Sterile peptide-cargo conjugate solution in a suitable buffer (e.g., sterile PBS)
-
Sterile syringes (e.g., 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Sterile gauze
Procedure:
-
Peptide-Cargo Preparation: Prepare the sterile solution of the peptide-cargo conjugate at the desired concentration. Ensure the solution is at room temperature before injection.
-
Animal Preparation: Place the mouse in a suitable restrainer. To dilate the tail veins and facilitate injection, warm the tail using a heat lamp or warming pad for a short period.
-
Injection Site Disinfection: Clean the tail with a 70% ethanol or isopropanol wipe.
-
Injection: Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle. Slowly inject the solution. Successful intravenous injection should meet with no resistance.
-
Post-Injection: After injecting the full volume, carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Quantitative Biodistribution Analysis Using In Vivo Imaging
This protocol describes a general method for assessing the biodistribution of a fluorescently labeled CPP-cargo conjugate.
Materials:
-
Mice previously injected with fluorescently labeled peptide-cargo conjugate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for organ harvesting
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
In Vivo Imaging: Place the anesthetized mouse in the imaging system and acquire whole-body fluorescence images at various time points post-injection.
-
Organ Harvesting: At the final time point, euthanize the mouse and carefully dissect the organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain).
-
Ex Vivo Imaging: Arrange the harvested organs in the imaging system and acquire fluorescence images.
-
Quantitative Analysis: Use the software associated with the imaging system to quantify the fluorescence intensity in each organ. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion: Selecting the Right Tool for the Job
Both TAT (48-57) and Transportan are effective cell-penetrating peptides for in vivo delivery of a wide range of cargo molecules. The choice between them will ultimately depend on the specific application, the nature of the cargo, and the target tissue.
-
TAT (48-57) is a highly cationic peptide that has been extensively studied and has shown promise for delivering cargo to various tissues, including the brain. Its high positive charge may also lead to rapid clearance and accumulation in the RES.
-
Transportan is an amphipathic peptide that also demonstrates broad biodistribution and efficient cellular uptake. Its lower net positive charge compared to TAT might offer a different pharmacokinetic profile.
Further head-to-head comparative studies with standardized cargo and methodologies are needed to provide a more definitive guide for researchers. However, the information and protocols presented here offer a solid foundation for making informed decisions and designing effective in vivo delivery strategies.
References
- 1. Toxicity, Immunogenicity, Uptake, and Kinetics Methods for CPPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic in vivo distribution of activatable cell penetrating peptides is superior to cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution of TAT or QLPVM coupled to receptor targeted liposomes for delivery of anticancer therapeutics to brain in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TAT (48-57) and Model Amphipathic Peptide (MAP) for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic and research agents into living cells is a critical challenge in biomedicine. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides a comparative overview of two prominent CPPs: the protein-derived TAT (48-57) peptide and the synthetic Model Amphipathic Peptide (MAP). This comparison aims to assist researchers in selecting the appropriate vector for their specific intracellular delivery needs.
Peptide Profiles
TAT (48-57)
Derived from the trans-activator of transcription (Tat) protein of the Human Immunodeficiency Virus 1 (HIV-1), the TAT (48-57) peptide is a short, highly cationic sequence. Its positively charged residues, particularly arginine, are crucial for its interaction with the negatively charged cell surface and subsequent internalization.
Model Amphipathic Peptide (MAP)
MAP is a synthetically designed peptide characterized by an amphipathic alpha-helical structure. This structure features distinct hydrophilic and hydrophobic faces, which is believed to facilitate its interaction with and perturbation of the lipid bilayer of the cell membrane, leading to cellular uptake.
Mechanisms of Cellular Uptake
The precise mechanisms of cellular entry for CPPs are still a subject of investigation and can be influenced by factors such as the CPP concentration, the nature of the cargo, and the cell type.
TAT (48-57): The primary proposed mechanism for TAT peptide uptake is endocytosis, particularly macropinocytosis. This process involves the formation of large vesicles that engulf the peptide and its cargo from the extracellular medium. There is also evidence suggesting that at higher concentrations or with smaller cargoes, TAT may directly translocate across the plasma membrane.
MAP: The amphipathic nature of MAP is thought to enable it to directly interact with and disrupt the cell membrane, potentially forming transient pores or channels through which it can pass. Endocytic pathways are also considered to play a role in the uptake of MAP and its cargo.
dot
Caption: Proposed primary cellular uptake pathways for TAT (48-57) and MAP.
Performance Comparison: A Data-Driven Perspective
While both TAT (48-57) and MAP are effective in mediating intracellular delivery, direct quantitative comparisons in the scientific literature are limited. The performance of each peptide is highly dependent on the specific experimental conditions. Below are tables summarizing the types of data that should be considered when comparing these peptides, based on common experimental assays.
Table 1: Cellular Uptake Efficiency
| Parameter | TAT (48-57) | Model Amphipathic Peptide (MAP) |
| Uptake Mechanism | Primarily endocytosis (macropinocytosis), potential for direct translocation. | Direct translocation, pore formation, and endocytosis. |
| Influencing Factors | Concentration, cargo size, cell type. | Peptide concentration, lipid composition of the membrane. |
| Typical Cargo | Proteins, peptides, nucleic acids, nanoparticles. | Peptides, oligonucleotides, small proteins. |
Table 2: Cytotoxicity
| Assay | TAT (48-57) | Model Amphipathic Peptide (MAP) |
| LDH Release Assay | Generally low cytotoxicity at effective concentrations. | Can exhibit higher cytotoxicity due to membrane-disruptive mechanism. |
| MTT/XTT Assay | Minimal impact on cell viability at typical working concentrations. | Dose-dependent reduction in cell viability may be observed. |
| Observed Effects | High concentrations may lead to membrane perturbation. | Can cause membrane leakage and cell lysis at higher concentrations. |
Table 3: Cargo Delivery Efficiency
| Cargo Type | TAT (48-57) | Model Amphipathic Peptide (MAP) |
| Small Molecules | Efficient | Efficient |
| Peptides/Proteins | Widely used and effective | Effective, particularly for smaller proteins |
| Nucleic Acids | Effective for siRNA, pDNA delivery | Can deliver oligonucleotides |
Experimental Protocols
To facilitate a direct and objective comparison in your own research, detailed protocols for key experiments are provided below.
Cellular Uptake Assay (Fluorescence-Based)
This protocol allows for the quantification and visualization of peptide uptake into cells.
Materials:
-
Fluorescently labeled TAT (48-57) and MAP (e.g., with FITC or TAMRA)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate (for flow cytometry) or on glass coverslips in a 12-well plate (for microscopy) and allow them to adhere overnight.
-
Peptide Incubation: On the day of the experiment, replace the culture medium with a serum-free medium containing the fluorescently labeled peptides at the desired concentrations (e.g., 1-10 µM).
-
Incubation: Incubate the cells with the peptides for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove extracellular peptides.
-
For Flow Cytometry:
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity.
-
-
For Confocal Microscopy:
-
Fix the cells with 4% paraformaldehyde (optional, for fixed-cell imaging).
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the peptides.
-
dot
Caption: Workflow for the cellular uptake assay.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indicator of cytotoxicity.
Materials:
-
TAT (48-57) and MAP peptides
-
Cell line of interest
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with a fresh medium containing various concentrations of the TAT (48-57) and MAP peptides. Include a positive control (e.g., lysis buffer provided in the kit) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a period that is relevant to your intended application (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the collected supernatants.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity relative to the positive control.
dot
Assessing the Delivery Efficiency of TAT (48-57) Fusion Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The HIV-1 trans-activator of transcription (TAT) protein contains a protein transduction domain (PTD), specifically the amino acid sequence 48-57 (GRKKRRQRRR), that has been widely exploited for the intracellular delivery of a variety of cargo molecules, including proteins, peptides, and nucleic acids. This guide provides a comparative analysis of the delivery efficiency of different TAT (48-57) fusion proteins, supported by experimental data and detailed protocols to assist researchers in selecting and evaluating these powerful tools for their specific applications.
Quantitative Comparison of Delivery Efficiency
The efficiency of TAT-mediated protein delivery can be influenced by several factors, including the nature of the cargo protein, the cell type, and the concentration of the fusion protein. While a direct head-to-head comparison of all possible TAT fusion proteins under identical conditions is not available in the literature, this section summarizes quantitative data from various studies to provide a comparative overview.
| Cargo Protein | Cell Type | Concentration | Method of Quantification | Observed Efficiency | Reference |
| GFP | HeLa | 0.5 µM | Western Blot | Transduction activity of TAT(49-57)-GFP was indistinguishable from that of TAT(48-57)-GFP. | [1] |
| Cre Recombinase | Fibroblast reporter cells | 0.5 µM | Recombination Assay | >90% of cells showed Cre-mediated recombination. | [2] |
| β-galactosidase | Pancreatic islets | Not specified | X-gal Staining | >80% transduction efficiency. | |
| EGFP | HeLa and PC12 cells | Not specified | Flow Cytometry | TAT(+)-EGFP, TAT(-)-EGFP, EGFP-TAT(+), and EGFP-TAT(-) showed almost equal transduction efficiency. | [3] |
| TATκ-GFP | Saos-2 and H357 cells | Supernatant from expressing cells | Fluorescence Microscopy & Western Blot | Virtually 100% of target cells were transduced. |
Note: The data presented above are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
Accurate assessment of the intracellular delivery of TAT fusion proteins is crucial for their application. The following are detailed protocols for commonly used quantification methods.
Quantification by Fluorescence Microscopy
This method allows for the direct visualization of internalized fluorescently-tagged TAT fusion proteins.
a. Cell Preparation:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight to allow attachment.
-
Wash the cells once with phosphate-buffered saline (PBS).
b. Incubation with TAT Fusion Protein:
-
Prepare the desired concentration of the TAT-fusion protein (e.g., TAT-GFP) in a serum-free cell culture medium.
-
Remove the PBS from the wells and add the TAT-fusion protein solution.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
c. Washing and Fixation:
-
Remove the incubation medium and wash the cells three times with PBS to remove non-internalized protein.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
d. Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
e. Imaging:
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorophore (e.g., blue filter for DAPI, green filter for GFP).
-
Capture images for analysis. The percentage of fluorescent cells or the intracellular fluorescence intensity can be quantified using image analysis software.
Quantification by Flow Cytometry
Flow cytometry provides a quantitative measurement of the percentage of cells that have internalized the fluorescently-tagged TAT fusion protein and the mean fluorescence intensity of the cell population.
a. Cell Preparation:
-
Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
b. Incubation with TAT Fusion Protein:
-
Add the fluorescently-labeled TAT-fusion protein to the cell suspension at the desired concentration.
-
Incubate for the desired time at 37°C.
c. Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS and wash twice to remove extracellular protein.
d. Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.
-
Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity.
Quantification by Western Blotting
Western blotting allows for the detection and semi-quantification of the internalized TAT fusion protein, regardless of whether it is fluorescently tagged.
a. Cell Treatment and Lysis:
-
Treat cells with the TAT-fusion protein as described in the previous protocols.
-
After incubation, wash the cells thoroughly with PBS to remove any non-internalized protein.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
b. Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
c. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
d. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the cargo protein or the TAT peptide overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
Caption: Workflow for assessing TAT fusion protein delivery efficiency.
TAT-Mediated Protein Delivery Pathways
Caption: TAT-mediated protein internalization pathways.
References
- 1. Ability of the hydrophobic FGF and basic TAT peptides to promote cellular uptake of recombinant Cre recombinase: a tool for efficient genetic engineering of mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced TAT-Cre Protein Transduction for Efficient Gene Recombination in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the TAT peptide orientation and relative location on the protein transduction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Gates to the Cell: A Comparative Analysis of TAT (48-57) Peptide Uptake Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the ability of a molecule to efficiently enter cells is a critical determinant of its therapeutic potential. The TAT (48-57) peptide, a derivative of the HIV-1 trans-activator of transcription protein, has emerged as a powerful cell-penetrating peptide (CPP) capable of ferrying a wide array of cargo molecules across the cellular membrane. However, the efficiency of this uptake can vary significantly between different cell types. This guide provides a comparative overview of TAT (48-57) uptake in various cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Quantitative Comparison of TAT (48-57) Uptake
The cellular internalization of TAT (48-57) is a complex process influenced by factors such as cell type, peptide concentration, and incubation time. While a standardized quantitative comparison across a wide range of cell lines in a single study is challenging to achieve due to methodological variations, the following table summarizes key findings on TAT (48-57) uptake efficiency in several commonly used cell lines, as reported in the literature. Uptake is often measured by the internalization of fluorescently labeled TAT peptides (e.g., TAT-FITC or TAT-TAMRA) and quantified using techniques like flow cytometry and confocal microscopy.
| Cell Line | Cell Type | Uptake Efficiency/Observations | Citation(s) |
| HeLa | Human cervical cancer | High uptake, often used as a model for CPP studies. Internalization occurs via endocytosis, including clathrin-dependent and lipid raft-mediated pathways. | [1][2][3] |
| Jurkat | Human T-cell leukemia | Efficient uptake, though the mechanism may differ from adherent cells. | [4] |
| CHO (Chinese Hamster Ovary) | Hamster ovary epithelial | Readily internalizes TAT peptides. | [2][3] |
| KB-3-1 | Human cervical carcinoma (drug-sensitive) | Efficient uptake of TAT-conjugated molecules. | |
| KB-V1 | Human cervical carcinoma (drug-resistant) | Uptake of TAT-conjugated molecules is observed, suggesting a potential to overcome multidrug resistance. | |
| AR42J | Rat pancreatic tumor | Demonstrates internalization of TAT peptides. | |
| Caco-2 | Human colorectal adenocarcinoma | Uptake has been studied, relevant for oral drug delivery research. | |
| K562 | Human myelogenous leukemia | Shows uptake of TAT-conjugated proteins. | |
| MOLT-4 | Human T-cell leukemia | Demonstrates uptake of FITC-labeled TAT conjugates. | [5] |
| Primary Neurons | Murine primary cells | Shows uptake of TAMRA-labeled TAT peptides. | [6] |
Note: Direct quantitative comparisons between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate quantification of TAT (48-57) uptake is crucial for comparative studies. Below are detailed methodologies for two widely used techniques.
Quantification of TAT (48-57) Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of cells that have internalized a fluorescently labeled TAT peptide.
1. Cell Preparation:
-
Culture cells to 70-80% confluency in appropriate multi-well plates.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Suspension cells can be directly harvested.
-
Wash the cells with phosphate-buffered saline (PBS).
2. Incubation with Fluorescently Labeled TAT (48-57):
-
Resuspend the cells in serum-free culture medium containing the fluorescently labeled TAT (48-57) peptide (e.g., TAT-FITC) at the desired concentration (typically in the low micromolar range).
-
Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
3. Removal of Non-Internalized Peptide:
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells multiple times with cold PBS to remove any peptide bound to the cell surface.
-
To further quench the fluorescence of non-internalized, membrane-bound peptides, an optional step of incubating the cells with a quenching agent like Trypan Blue can be included.
4. Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
A population of untreated cells should be used as a negative control to set the background fluorescence.
-
The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
Quantification of TAT (48-57) Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization and quantification of the intracellular localization of fluorescently labeled TAT peptides.
1. Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.
2. Incubation with Fluorescently Labeled TAT (48-57):
-
Replace the culture medium with fresh, serum-free medium containing the fluorescently labeled TAT (48-57) peptide (e.g., TAT-TAMRA).
-
Incubate for the desired time at 37°C.
3. Washing and Fixation:
-
Wash the cells gently with PBS to remove the extracellular peptide.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS.
4. (Optional) Staining and Mounting:
-
The cell nuclei can be counterstained with a nuclear dye like DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
5. Imaging and Quantification:
-
Acquire images using a confocal laser scanning microscope. Z-stack images are recommended to confirm intracellular localization.
-
Image analysis software can be used to quantify the intracellular fluorescence intensity. This can be done by measuring the mean fluorescence intensity within defined regions of interest (ROIs) corresponding to individual cells or specific subcellular compartments.
Mechanistic Insights into TAT (48-57) Uptake
The primary mechanism of TAT (48-57) internalization is initiated by the electrostatic interaction between the positively charged arginine and lysine (B10760008) residues of the peptide and the negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[7] This interaction is followed by endocytosis, which can occur through different pathways depending on the cell type and experimental conditions.[8]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tat system proofreads: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Tat protein characteristics in human immunodeficiency virus type 1 sub-subtype A6 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus-1) - Kuznetsova - Problems of Virology [virusjour.crie.ru]
- 8. oncotarget.com [oncotarget.com]
Safety Operating Guide
Navigating the Safe Disposal of TAT (48-57): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of synthetic peptides like TAT (48-57) are paramount for laboratory safety and environmental responsibility. TAT (48-57), a cell-permeable peptide derived from the HIV-1 transactivator of transcription (Tat) protein, requires careful management throughout its lifecycle, from storage to final disposal.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of TAT (48-57), ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle TAT (48-57) with the appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[6] All handling should occur in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize the risk of inhalation and skin contact.[6][7][8] Although the hazards of this material have not been thoroughly investigated, it is recommended to treat it with caution.[7]
Key Handling and Storage Data
For easy reference, the following table summarizes the essential quantitative data regarding the storage and handling of TAT (48-57).
| Parameter | Lyophilized Powder | In Solvent |
| Long-term Storage | -20°C or colder[3] | -80°C[1][9] |
| Short-term Storage | Room temperature (for days to weeks) | -20°C[1][9] |
| Storage Duration | Up to 24 months if vial is tightly sealed[10] | Up to 6 months at -80°C; up to 1 month at -20°C[1][9] |
| Precaution | Avoid repeated freeze-thaw cycles[1][11] | Aliquot to prevent inactivation from repeated freeze-thaw cycles[1] |
| Environment | Store in a dry, cool, well-ventilated place away from bright light[3][7] | Sealed storage, away from moisture[1][9] |
Step-by-Step Disposal Protocol for TAT (48-57)
The proper disposal of TAT (48-57) should be treated as a systematic process, adhering to institutional and regulatory guidelines for chemical waste.
Step 1: Waste Classification
All TAT (48-57) waste, including unused peptide, contaminated materials, and solutions, must be classified as laboratory chemical waste.[11] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific classification and disposal procedures.[6] Never dispose of TAT (48-57) solutions down the sink or in the regular trash.[11][12]
Step 2: Segregation and Collection
Proper segregation of waste is critical to prevent accidental exposure and environmental contamination.
-
Solid Waste: Collect all materials contaminated with TAT (48-57), such as unused or expired powder, pipette tips, gloves, and vials, in a designated and clearly labeled chemical waste container.[6][7][11] This container should be suitable for chemical waste and kept securely sealed when not in use.[7]
-
Liquid Waste: Unused solutions containing TAT (48-57) should be collected in a designated chemical waste container.[11] Do not pour these solutions down the drain.[11]
-
Sharps: Any needles or syringes used in the handling of TAT (48-57) must be disposed of in a dedicated sharps container.
Step 3: Labeling and Documentation
Properly label all waste containers with "Hazardous Waste," the chemical name (TAT (48-57)), and the date the waste was first added. Maintain meticulous records of all disposal activities, including the material's identity, quantity, and disposal date.[6]
Step 4: Final Disposal
The final disposal of TAT (48-57) waste must comply with local, state, and federal regulations.[12]
-
Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Institutional Procedures: Coordinate with your institution's EHS department to schedule a pickup for the hazardous waste.[12] They will ensure the waste is transported and disposed of by a licensed hazardous waste disposal contractor.
Experimental Workflow and Logical Relationships
To provide a clear visual guide, the following diagrams illustrate the logical workflow for the proper disposal of TAT (48-57).
By adhering to these procedures, researchers can ensure the safe and responsible disposal of TAT (48-57), fostering a secure laboratory environment and upholding environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT (48-57) | TargetMol [targetmol.com]
- 3. genscript.com [genscript.com]
- 4. TAT 48-57 | 253141-50-3 | HIV | MOLNOVA [molnova.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. anaspec.com [anaspec.com]
- 8. targetmol.com [targetmol.com]
- 9. TAT (48-57) - CD Bioparticles [cd-bioparticles.net]
- 10. TAT (48-57)|253141-50-3|COA [dcchemicals.com]
- 11. puretidestherapy.com [puretidestherapy.com]
- 12. peptide24.store [peptide24.store]
Essential Safety and Logistical Framework for Handling Thorium-227 Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational planning, and disposal of Thorium-227 (B1209163) Acetylacetonate (B107027) (TAT (48-57)).
Thorium-227 (Th-227) is a potent alpha-emitting radionuclide increasingly utilized in targeted alpha therapy (TAT) research.[1][2][3] Its acetylacetonate complex, while crucial for various applications, necessitates stringent safety protocols to mitigate the risks associated with alpha radiation and the chemical properties of the compound. The primary hazard from alpha emitters like Th-227 is internal exposure through inhalation or ingestion, making containment and prevention of contamination paramount.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against contamination and exposure. A multi-barrier approach is essential.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile or latex gloves. | Provides a primary barrier against skin contact and allows for the safe removal of the outer, potentially contaminated layer. |
| Protective Clothing | Disposable, fluid-resistant lab coat or coveralls. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects the mucous membranes of the eyes from splashes of liquid sources. |
| Respiratory Protection | NIOSH-approved N95 or P100 respirator. | Required when handling powders or if there is a potential for aerosol generation to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of radioactive material outside the laboratory. |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling Thorium-227 Acetylacetonate is critical to ensure safety and experimental integrity. This workflow outlines the key stages from preparation to disposal.
Experimental Protocols: Key Methodologies
Working with Powders: When handling Thorium-227 Acetylacetonate as a powder, it is crucial to do so within a glove box or a certified chemical fume hood to prevent inhalation.[4] Static charge on gloves can be a concern when handling fine powders, so take appropriate precautions.[5]
Decontamination Procedure: In the event of a minor spill, the following steps should be taken:
-
Notify Personnel: Alert others in the laboratory of the spill.
-
Contain the Spill: Cover the spill with absorbent paper.
-
Decontaminate: Use a suitable decontamination solution, cleaning from the outside of the contaminated area inward.
-
Dispose of Waste: All materials used for decontamination must be disposed of as radioactive waste.
-
Survey: Monitor the area with a Geiger counter and perform wipe tests to ensure complete decontamination.[6]
Disposal Plan: Managing Thorium-227 Waste
Proper disposal of radioactive waste is critical for safety and regulatory compliance. All waste contaminated with Thorium-227 must be treated as radioactive waste.
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid Waste (Gloves, lab coats, absorbent paper, etc.) | Lined, durable, and sealed container. | "Caution, Radioactive Material" sign, radionuclide (Th-227), activity level, and date. | Through the institution's Radiation Safety Office. |
| Liquid Waste (Solvents, aqueous solutions) | Tightly sealed, shatter-resistant container within secondary containment. | "Caution, Radioactive Material" sign, radionuclide (Th-227), chemical composition, activity level, and date. | Through the institution's Radiation Safety Office. |
| Sharps (Needles, contaminated glassware) | Puncture-proof container. | "Caution, Radioactive Material" sign, radionuclide (Th-227), and "Sharps" warning. | Through the institution's Radiation Safety Office. |
Waste Classification: Thorium-227 waste is classified based on its activity and half-life. It is crucial to follow institutional and national guidelines for waste segregation.[7][8] In the United States, the Nuclear Regulatory Commission (NRC) provides regulations for the disposal of radioactive waste.[7][9]
By adhering to these stringent safety and logistical protocols, researchers can safely handle Thorium-227 Acetylacetonate, minimizing risks and ensuring a safe laboratory environment. Always consult your institution's Radiation Safety Officer for specific guidance and protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Precision Oncology: Targeted Thorium-227 Conjugates As a New Modality in Targeted Alpha Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted thorium-227 conjugates as treatment options in oncology [frontiersin.org]
- 4. www-pub.iaea.org [www-pub.iaea.org]
- 5. gla.ac.uk [gla.ac.uk]
- 6. youtube.com [youtube.com]
- 7. nrc.gov [nrc.gov]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. nrc.gov [nrc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
